molecular formula C13H21Br B196015 1-Bromo-3,5,7-trimethyladamantane CAS No. 53398-55-3

1-Bromo-3,5,7-trimethyladamantane

Cat. No.: B196015
CAS No.: 53398-55-3
M. Wt: 257.21 g/mol
InChI Key: DUNJTZWVWZSEKK-UHFFFAOYSA-N
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Description

An analogue of Adamantane

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3,5,7-trimethyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21Br/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNJTZWVWZSEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80330377
Record name 1-bromo-3,5,7-trimethyladamantane
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Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53398-55-3
Record name 53398-55-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-3,5,7-trimethyladamantane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3,5,7-trimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 53398-55-3

This technical guide provides a comprehensive overview of 1-Bromo-3,5,7-trimethyladamantane, a key chemical intermediate for researchers, scientists, and drug development professionals. The document details its physicochemical properties, synthesis protocols, chemical reactivity, and significant applications, particularly in the field of medicinal chemistry.

Physicochemical Properties

This compound is an organic compound featuring a rigid, cage-like adamantane core.[1] This tricyclic hydrocarbon structure is substituted with three methyl groups at bridgehead positions (3, 5, and 7) and a bromine atom at another bridgehead position (1).[1] This specific arrangement confers unique lipophilic and steric properties, making it a valuable building block in synthetic chemistry.[1][2] The quantitative physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 53398-55-3[1][3][4]
Molecular Formula C₁₃H₂₁Br[1][3][4]
Molecular Weight 257.21 g/mol [1][3][4]
Melting Point 101 - 103 °C[1][3]
Boiling Point 254.2 °C at 760 mmHg[1][5]
Density 1.333 g/cm³[1][5]
Flash Point 118.9 °C[1]
Vapor Pressure 0.028 mmHg at 25°C[1]
Refractive Index 1.575[1]
Appearance Solid
Solubility Slightly soluble in Chloroform and Methanol (with heat)[1]
InChI Key DUNJTZWVWZSEKK-UHFFFAOYSA-N[4]
SMILES CC12CC3(CC(C1)(CC(C2)(C3)Br)C)C[3]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the direct substitution of a hydroxyl group on the corresponding alcohol using molecular bromine.[1] This method provides a direct and efficient pathway to the desired halogenated adamantane derivative.

Synthesis_Workflow Start 1-Hydroxy-3,5,7- trimethyladamantane Reaction Substitution Reaction (Hydroxy Group Replacement) Start->Reaction Starting Material Reagent Liquid Bromine (Br₂) Reagent->Reaction Reagent Product 1-Bromo-3,5,7- trimethyladamantane Reaction->Product Yields Drug_Development_Workflow Logical Flow from Intermediate to Therapeutic Application Intermediate 1-Bromo-3,5,7- trimethyladamantane Reaction Functionalization (e.g., Amination) Intermediate->Reaction Precursor API Memantine Derivatives (Active Pharmaceutical Ingredient) Reaction->API Synthesizes Target Biological Target: NMDA Receptor API->Target Modulates Disease Therapeutic Area: Alzheimer's Disease Target->Disease Implicated In

References

An In-depth Technical Guide to 1-Bromo-3,5,7-trimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5,7-trimethyladamantane is a halogenated, cage-like hydrocarbon with a rigid, tricyclic structure.[1] This unique molecular architecture imparts notable chemical and physical properties, establishing it as a valuable intermediate in organic synthesis.[1] Its primary application lies in the pharmaceutical industry as a key precursor in the synthesis of Memantine and its derivatives, which are utilized for their antiparkinsonian and antispasmodic properties.[1][2] The adamantane core, with its three methyl groups, provides a lipophilic and stable scaffold, which is a desirable feature in drug design. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[2] Its rigid and symmetrical structure contributes to a relatively high melting point and thermal stability. The presence of the bromine atom at a bridgehead position is a key feature, influencing its reactivity.[3]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound.

Identifier Value Reference
CAS Number 53398-55-3[4][5][6]
Molecular Formula C₁₃H₂₁Br[4][5][6]
Molecular Weight 257.21 g/mol [4][5]
IUPAC Name This compound[5][7]
Physical Property Value Reference
Melting Point 101-103 °C[1][7]
Boiling Point 254.2 °C at 760 mmHg[1]
Density 1.333 g/cm³[1]
Flash Point 118.9 °C[1]
Vapor Pressure 0.028 mmHg at 25°C[1]
Refractive Index 1.575[1]
Solubility Slightly soluble in Chloroform and Methanol (with heating)[2]

Experimental Protocols

Synthesis Protocol: Bromination of 1,3,5-Trimethyladamantane

The synthesis of this compound is typically achieved through the direct bromination of 1,3,5-trimethyladamantane. This electrophilic substitution targets a tertiary bridgehead proton of the adamantane cage. The following is a representative protocol adapted from the synthesis of similar brominated adamantanes.[8]

Materials:

  • 1,3,5-Trimethyladamantane

  • Liquid Bromine (Br₂)

  • A suitable Lewis acid catalyst (e.g., AlBr₃, optional)

  • A suitable solvent (e.g., a halogenated solvent or no solvent)

  • Sodium bisulfite solution (for quenching)

  • An appropriate organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a well-ventilated fume hood, charge a reaction vessel with 1,3,5-trimethyladamantane and a suitable solvent (if any).

  • If a catalyst is used, add it to the reaction mixture.

  • Slowly add liquid bromine to the reaction mixture at a controlled temperature. The reaction can be exothermic.

  • Stir the reaction mixture at a specific temperature for a set duration to ensure complete conversion.

  • After the reaction is complete, cool the mixture and quench any excess bromine by the slow addition of a sodium bisulfite solution until the red-brown color of bromine disappears.

  • Perform a liquid-liquid extraction using an appropriate organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or sublimation.

Characterization Protocols

Melting Point Determination: The melting point of this compound can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube, which is then heated in the apparatus. The temperature range over which the solid melts is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for structural elucidation. A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra are recorded on an NMR spectrometer. The chemical shifts, multiplicities, and integration of the signals provide detailed information about the molecular structure.

Solubility Determination (Shake-Flask Method):

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent to be tested.

  • Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Allow the undissolved solid to settle.

  • Carefully extract a known volume of the supernatant and filter it to remove any solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Reactivity and Stability

The reactivity of this compound is dominated by the chemistry of the bridgehead carbon-bromine bond. Due to the rigid cage structure of the adamantane nucleus, Sₙ2 reactions are highly disfavored due to the impossibility of backside attack.[3] Consequently, reactions at the bridgehead position typically proceed through an Sₙ1 mechanism, involving the formation of a stable tertiary carbocation.[3] The three methyl groups on the adamantane scaffold provide additional stabilization to this carbocation.

The compound is generally stable under normal storage conditions. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Applications in Drug Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of Memantine.[1][2] Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[9][10] The synthesis of Memantine from this compound typically involves a nucleophilic substitution reaction to replace the bromine atom with an amino group.

Visualizations

Synthesis_Workflow Start 1,3,5-Trimethyladamantane Bromination Bromination (Br₂, Catalyst) Start->Bromination Product This compound Bromination->Product Purification Purification (Recrystallization/Sublimation) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Application_Workflow Start This compound Amination Amination Reaction (e.g., with formamide) Start->Amination Intermediate N-(3,5,7-trimethyladamantan-1-yl)formamide Amination->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Memantine Memantine Hydrolysis->Memantine SaltFormation Salt Formation (e.g., with HCl) Memantine->SaltFormation API Memantine Hydrochloride (API) SaltFormation->API

Caption: Application in the synthesis of Memantine Hydrochloride.

References

An In-depth Technical Guide to 1-Bromo-3,5,7-trimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Bromo-3,5,7-trimethyladamantane, a key intermediate in synthetic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

This compound is an organic compound featuring a rigid adamantane core functionalized with three methyl groups and one bromine atom.[1] This unique structure imparts specific chemical properties that make it a valuable building block in the synthesis of more complex molecules.[1]

The quantitative physicochemical data for this compound are summarized in the table below for ease of reference.

PropertyValueSource
Molecular Formula C₁₃H₂₁Br[1][2][3][4]
Molecular Weight 257.21 g/mol [1][3][4]
257.22 g/mol [2]
Melting Point 101 °C[1]
102 °C[4]
Boiling Point 254.2 °C at 760 mmHg[1]
Density 1.333 g/cm³[1]
Flash Point 118.9 °C[1]
CAS Number 53398-53-3[1][2][3][4]

Synthetic Applications

Due to its distinct three-dimensional structure, this compound serves as a crucial reagent in pharmaceutical chemistry.[1] Notably, it is utilized in the synthesis of Memantine derivatives.[1] Memantine is a drug used for its antiparkinsonian and antispasmodic properties.[1] The adamantane cage is a key pharmacophore in these therapeutic agents.[1] Its role as a versatile intermediate allows for further functionalization, making it a valuable component in the development of new molecules for various applications.[1]

While detailed experimental protocols for specific reactions are proprietary and context-dependent, the following diagram illustrates the logical relationship of this compound as a synthetic precursor.

G A This compound B Chemical Synthesis (e.g., Grignard Reaction, Nucleophilic Substitution) A->B Precursor C Memantine Derivatives & Other Biologically Active Compounds B->C Product

Caption: Synthetic pathway of this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In case of exposure, it is advised to flush the eyes or skin with plenty of water and seek medical attention. If inhaled, move to fresh air and provide oxygen if breathing is difficult. Incompatible materials include oxidizing agents.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-3,5,7-trimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-3,5,7-trimethyladamantane from 1,3,5-trimethyladamantane. This document outlines the core chemical transformation, detailed experimental protocols, and relevant physicochemical data to support researchers and professionals in the fields of medicinal chemistry and drug development. The adamantane cage, with its unique rigid structure, is a valuable scaffold in the design of therapeutic agents, and its halogenated derivatives are key intermediates for further functionalization.

Core Synthesis Overview

The synthesis of this compound is achieved through the direct bromination of 1,3,5-trimethyladamantane. This reaction is an electrophilic substitution that targets one of the four equivalent tertiary bridgehead protons of the adamantane core. The stability of the resulting tertiary carbocation intermediate facilitates this transformation. While various methods for the bromination of adamantane derivatives exist, the use of elemental bromine, often with a Lewis acid catalyst or a protic acid co-catalyst, is a common and effective approach. The choice of reaction conditions, including solvent and temperature, is critical in controlling the reaction rate and minimizing potential side products.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for handling, characterization, and downstream applications of the compound.

PropertyValueReference
CAS Number 53398-55-3[1][2][3]
Molecular Formula C₁₃H₂₁Br[1][3]
Molecular Weight 257.21 g/mol [1][3]
Melting Point 101-103 °C[1][2][4]
Boiling Point 254.2 °C at 760 mmHg[4]
Appearance Solid[2]
Solubility Chloroform (Slightly), Methanol (Slightly, Heated)[4]
Storage Room Temperature, in a dry, well-sealed container[1][4]

Safety Information:

  • Signal Word: Warning

  • Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]

Experimental Protocol: Bromination of 1,3,5-trimethyladamantane

This protocol is adapted from established procedures for the bromination of similar adamantane derivatives, such as 1,3-dimethyladamantane.[5][6][7][8]

Materials and Equipment:

  • 1,3,5-trimethyladamantane

  • Elemental Bromine (Br₂)

  • Anhydrous Aluminum Trichloride (AlCl₃) (optional, as catalyst)

  • 1,2-dichloroethane (or other suitable inert solvent)

  • Saturated sodium bisulfite solution (NaHSO₃)

  • 5% Sodium hydroxide solution (for HBr trap)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Dropping funnel

  • Gas trap (for HBr)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 1,3,5-trimethyladamantane in a minimal amount of an inert solvent like 1,2-dichloroethane. If a Lewis acid catalyst is to be used, add anhydrous aluminum trichloride to the mixture. Set up a gas trap containing a 5% sodium hydroxide solution to neutralize the hydrogen bromide (HBr) gas that will evolve during the reaction.

  • Bromination: From the dropping funnel, add elemental bromine dropwise to the stirred solution of 1,3,5-trimethyladamantane. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add a saturated solution of sodium bisulfite to quench any unreacted bromine. The characteristic red-brown color of bromine should disappear.

  • Extraction and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acidic components. Finally, wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by sublimation to afford the final product as a crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start 1,3,5-Trimethyladamantane Reaction Bromination (Br₂, optional AlCl₃) Start->Reaction Inert Solvent Quenching Quenching (NaHSO₃ solution) Reaction->Quenching Workup Aqueous Work-up (Extraction & Washing) Quenching->Workup Purification Purification (Recrystallization/Sublimation) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

A schematic representation of the synthesis workflow for this compound.

Comparative Data for Adamantane Bromination

Catalyst/InitiatorSolventMolar Ratio (Bromine:Substrate)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
HBr in Acetic AcidNone~4:150-5512--
Aluminum Trichloride1,2-dichloroethane1.15:115-92≥99
Benzoyl PeroxideNone8:165695.199.3
None (Direct Bromination)None2:180585-

Conclusion

The synthesis of this compound from 1,3,5-trimethyladamantane is a straightforward and efficient process that provides a key intermediate for the synthesis of more complex adamantane derivatives. The protocols and data presented in this guide are intended to assist researchers in the successful preparation and purification of this valuable compound. As with all chemical syntheses, appropriate safety precautions should be taken, and the reaction should be carried out in a well-ventilated fume hood.

References

An In-depth Structural and Conformational Analysis of 1-Bromo-3,5,7-trimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3,5,7-trimethyladamantane is a key intermediate in the synthesis of various pharmacologically active compounds, most notably the anti-Alzheimer's drug, Memantine. Its rigid, three-dimensional structure, conferred by the adamantane cage, provides a unique scaffold in medicinal chemistry, influencing properties such as lipophilicity and metabolic stability. This technical guide provides a detailed analysis of the structural and conformational properties of this compound. Due to a scarcity of direct experimental data for this specific derivative, this paper leverages spectroscopic data from closely related adamantane analogs and foundational principles of stereochemistry to infer its structural characteristics. This guide also outlines the experimental protocols typically employed for the synthesis and characterization of such compounds.

Introduction

Adamantane and its derivatives have garnered significant interest in the field of drug development due to their unique physicochemical properties. The rigid, cage-like structure of adamantane provides a lipophilic and metabolically stable core, making it an attractive scaffold for the design of new therapeutic agents. This compound serves as a crucial building block, particularly in the synthesis of Memantine, an NMDA receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease.[1]

A thorough understanding of the three-dimensional structure and conformational behavior of this compound is paramount for its effective utilization in drug design and synthesis. This document aims to provide a comprehensive overview of its structural features, drawing upon available data for analogous compounds to predict its spectroscopic and conformational properties.

Molecular Structure and Conformation

The adamantane core is a highly symmetric and rigid cage structure, belonging to the Td point group. The substitution of a bromine atom at the 1-position and three methyl groups at the 3, 5, and 7-positions—all bridgehead positions—maintains a high degree of symmetry. The C-Br bond is located at one of the four equivalent tertiary carbon atoms of the adamantane cage.

The conformation of this compound is locked due to the rigid nature of the fused cyclohexane rings that comprise the adamantane skeleton. Unlike flexible acyclic or monocyclic systems, bond rotation is severely restricted, leading to a single, well-defined conformation. The chair conformation of the constituent cyclohexane rings is enforced by the fused nature of the structure.

Figure 1: 2D representation of the adamantane core with bridgehead substituents.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. The adamantane cage protons will appear as a series of broad singlets or multiplets. The methyl protons are expected to give a sharp singlet.

¹³C NMR: The carbon NMR spectrum will be more informative. Distinct signals are expected for the quaternary carbons (C-Br and C-CH₃), the methine carbons, and the methylene carbons of the adamantane cage, as well as the methyl carbons.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Rationale/Comparison
Adamantane Cage
C-Br60-70SingletBased on data for 1-bromoadamantane and other bromoalkanes.
C-CH₃30-40SingletSimilar to the quaternary carbons in 1,3,5-trimethyladamantane.
CH40-50DoubletInferred from substituted adamantanes.
CH₂35-45TripletInferred from substituted adamantanes.
Methyl Groups
-CH₃10-20QuartetTypical range for methyl groups on a quaternary carbon.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the vibrational modes of the adamantane cage and the methyl groups. The C-Br stretching frequency is a key diagnostic peak.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Rationale/Comparison
C-H (stretch, adamantane)2850-2950StrongCharacteristic of sp³ C-H bonds.
C-H (stretch, methyl)2870-2960StrongCharacteristic of methyl C-H bonds.
CH₂ (scissoring)~1450MediumTypical for methylene groups in a cyclic system.
C-C (stretch, cage)1000-1200MediumSkeletal vibrations of the adamantane core.
C-Br (stretch)500-600Medium-StrongIn line with the C-Br stretching frequency in other bromoalkanes.

Table 2: Predicted Infrared Absorption Frequencies for this compound.

Experimental Protocols

The synthesis and characterization of this compound would typically follow established procedures for the bromination of adamantanes and standard spectroscopic techniques.

Synthesis: Bromination of 1,3,5-Trimethyladamantane

A common method for the synthesis of bridgehead-brominated adamantanes is the direct bromination of the corresponding hydrocarbon using elemental bromine, often in the presence of a Lewis acid catalyst.

reagents 1,3,5-Trimethyladamantane + Bromine (Br2) + Lewis Acid (e.g., AlBr3) reaction Reaction Vessel (Controlled Temperature) reagents->reaction Addition workup Aqueous Workup (Quenching, Extraction) reaction->workup Reaction Completion purification Purification (Crystallization/Chromatography) workup->purification product This compound purification->product

Figure 2: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: To a solution of 1,3,5-trimethyladamantane in a suitable inert solvent (e.g., a halogenated solvent), a Lewis acid catalyst such as aluminum bromide (AlBr₃) is added under an inert atmosphere.

  • Bromination: Elemental bromine is added dropwise to the reaction mixture at a controlled temperature, typically at or below room temperature.

  • Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of an aqueous solution (e.g., sodium bisulfite solution to consume excess bromine). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

  • Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Structural Characterization

cluster_characterization Structural Characterization Workflow Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Xray X-ray Crystallography (if crystalline) Sample->Xray Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Xray->Structure

Figure 3: Workflow for the structural characterization of this compound.

NMR Spectroscopy:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

Infrared Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is analyzed as a KBr pellet or a Nujol mull.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).

  • Data Analysis: The mass-to-charge ratio of the molecular ion and its fragmentation pattern are analyzed to confirm the molecular weight and structural fragments.

X-ray Crystallography:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown from a suitable solvent.

  • Data Collection and Structure Solution: X-ray diffraction data is collected, and the crystal structure is solved and refined to obtain precise bond lengths, bond angles, and the overall molecular conformation.

Conclusion

This compound is a structurally rigid and symmetric molecule with a well-defined conformation. While direct experimental data is limited, a comprehensive structural profile can be inferred from the analysis of closely related adamantane derivatives. The predicted spectroscopic data provides a valuable reference for the characterization of this important synthetic intermediate. The outlined experimental protocols for its synthesis and characterization are based on standard and reliable methodologies in organic chemistry. Further experimental studies, particularly X-ray crystallographic analysis, would be beneficial to definitively confirm the predicted structural parameters.

References

Spectroscopic Analysis of 1-Bromo-3,5,7-trimethyladamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Bromo-3,5,7-trimethyladamantane. Due to a notable scarcity of publicly available experimental data for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons with structurally similar adamantane derivatives. Detailed, generalized experimental protocols for obtaining such data are provided to guide researchers in their analytical endeavors. This guide aims to serve as a valuable resource for scientists and professionals involved in the synthesis, characterization, and application of adamantane-based compounds in research and drug development.

Introduction

This compound is a halogenated derivative of adamantane, a rigid, tricyclic hydrocarbon. The unique cage-like structure of the adamantane core imparts exceptional chemical and physical properties, making its derivatives valuable scaffolds in medicinal chemistry and materials science. Accurate structural elucidation through spectroscopic methods is paramount for ensuring the identity, purity, and desired functionality of such compounds.

This document outlines the expected spectroscopic signature of this compound and provides standardized methodologies for its characterization.

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure of this compound and known spectral data of related compounds. Experimental verification is required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 1.0 - 1.2Singlet9H3 x -CH₃
~ 1.5 - 1.8Multiplet6H3 x -CH₂- (axial)
~ 2.0 - 2.2Multiplet6H3 x -CH₂- (equatorial)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~ 70 - 75CC-Br
~ 45 - 50CH₂6 x -CH₂-
~ 35 - 40C3 x C-CH₃
~ 30 - 35CH₃3 x -CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2950 - 2850StrongC-H StretchAlkane
1465 - 1450MediumC-H BendAlkane
1380 - 1365MediumC-H BendAlkane (CH₃)
600 - 500Medium-StrongC-Br StretchAlkyl Halide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
256/258[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).
177[M - Br]⁺Loss of the bromine atom, likely to be a prominent peak.
VariousFurther fragmentation of the adamantyl cage.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of adamantane derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of 300 MHz or higher.

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30° pulse width, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Use a spectrometer with a corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

    • Employ proton decoupling to simplify the spectrum.

    • Typical parameters include a 30-45° pulse width, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

    • A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine should be clearly visible for any bromine-containing fragments.[1]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized adamantane derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

A logical workflow for the spectroscopic analysis of adamantane derivatives.
Predicted Mass Spectrum Fragmentation Pathway

This diagram illustrates the expected primary fragmentation pathway for this compound in an electron ionization mass spectrometer. The loss of the bromine atom is a common fragmentation for bromoalkanes.[2][3][4]

MS_Fragmentation_Pathway Mol_Ion This compound [C₁₃H₂₁Br]⁺˙ m/z = 256/258 Fragment1 Trimethyladamantyl Cation [C₁₃H₂₁]⁺ m/z = 177 Mol_Ion->Fragment1 - Br• Loss Loss of Br•

Predicted primary fragmentation of this compound.

References

The Solubility Profile of 1-Bromo-3,5,7-trimethyladamantane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties and Solubility of a Key Synthetic Intermediate

This technical guide provides a comprehensive overview of the solubility of 1-bromo-3,5,7-trimethyladamantane in organic solvents, tailored for researchers, scientists, and professionals in drug development. This document compiles available solubility data, details experimental protocols for its determination, and contextualizes its importance as a precursor in pharmaceutical synthesis.

Core Physicochemical Properties

This compound is a solid, cage-like hydrocarbon derivative. Its rigid, three-dimensional structure, conferred by the adamantane backbone, and the presence of a bromine atom and three methyl groups, significantly influence its physical and chemical properties, including its solubility. An understanding of these foundational properties is crucial for its application in organic synthesis.

PropertyValue
Molecular Formula C₁₃H₂₁Br
Molecular Weight 257.21 g/mol
Appearance White to Off-White Solid
Melting Point 101 °C
Boiling Point 254.2 °C at 760 mmHg
Density 1.333 g/cm³

Qualitative Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its general solubility behavior.

SolventQualitative Solubility
ChloroformSlightly Soluble[1][2]
MethanolSlightly Soluble (when heated)[1][2]

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. The following protocol, adapted from methodologies for similar adamantane derivatives, provides a robust framework for determining the quantitative solubility of this compound.

Objective:

To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Glass vials or flasks with airtight seals

  • Syringes and syringe filters (chemically compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled bath for at least 2 hours to permit the undissolved solid to settle.

  • Sample Withdrawal and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles.

  • Quantification:

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

    • Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.

  • Calculation:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility can be expressed in units such as g/L, mg/mL, or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_result Result prep_solution Prepare Supersaturated Solution (Excess Solute in Solvent) equilibrate Agitate at Constant Temperature (24-48 hours) prep_solution->equilibrate Shake settle Settle Undissolved Solid equilibrate->settle Rest filtrate Filter Supernatant settle->filtrate Withdraw analyze Analyze Concentration (HPLC/GC) filtrate->analyze Inject calculate Calculate Solubility analyze->calculate Data

Experimental Workflow for Solubility Determination

Relevance in Drug Development: The Path to Memantine

The solubility of this compound is of significant interest to the pharmaceutical industry due to its role as a key starting material in the synthesis of Memantine. Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease. Understanding the solubility of this precursor is crucial for optimizing reaction conditions, improving yield, and ensuring the efficiency of the manufacturing process.

The logical relationship from the starting material to the therapeutic target is outlined in the diagram below.

G Synthetic and Signaling Pathway Relationship cluster_synthesis Chemical Synthesis cluster_pharmacology Pharmacological Action cluster_application Therapeutic Application start_material This compound product Memantine start_material->product Amination receptor NMDA Receptor product->receptor Antagonism effect Modulation of Glutamatergic Neurotransmission receptor->effect Leads to disease Alzheimer's Disease effect->disease Therapeutic Target for

Synthetic and Signaling Pathway Relationship

References

An In-depth Technical Guide to the Stability and Storage of 1-Bromo-3,5,7-trimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromo-3,5,7-trimethyladamantane. The information is intended to assist researchers, scientists, and drug development professionals in maintaining the integrity and purity of this important chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding the compound's behavior under various experimental and storage conditions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₁Br
Molecular Weight 257.21 g/mol
Appearance White to off-white solid
Melting Point 101-103 °C
Boiling Point 254.2 °C at 760 mmHg
Solubility Slightly soluble in chloroform and methanol (with heating)

Stability Profile

The adamantane cage structure of this compound imparts significant thermal stability. However, the molecule's reactivity is primarily centered at the tertiary carbon atom bearing the bromine atom.

Key Stability Considerations:

  • Thermal Stability: The compound is a solid with a relatively high melting point, indicating good thermal stability under normal storage conditions. Upon combustion, it may produce hazardous decomposition products, including carbon monoxide, carbon dioxide, and hydrogen bromide.

  • Hydrolytic Stability (Solvolysis): The carbon-bromine bond is susceptible to cleavage, particularly in the presence of nucleophilic solvents (solvolysis). In polar protic solvents such as water or alcohols, this compound can undergo Sₙ1-type reactions to form the corresponding alcohol or ether derivatives. The presence of three methyl groups at the bridgehead positions (3, 5, and 7) stabilizes the resulting tertiary carbocation, which can influence the rate of this degradation pathway.

  • Compatibility: this compound is incompatible with strong oxidizing agents.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Room temperature (15-25 °C) or refrigerated (2-8 °C)Prevents potential degradation from excessive heat.
Atmosphere Store in a tightly sealed container. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.Minimizes exposure to moisture and air, which could facilitate hydrolysis and oxidation, respectively.
Light Store in a light-resistant container or in a dark location.Protects against potential photodegradation.
Container Use a well-sealed, chemically resistant container (e.g., amber glass bottle with a secure cap).Prevents contamination and degradation.

Experimental Protocols

The following section outlines detailed methodologies for assessing the stability of this compound. These protocols are based on established principles of pharmaceutical stability testing, such as those described in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and pathways.[4][5][6] This information is vital for the development of stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents. A control sample, protected from stress conditions, should be prepared and analyzed concurrently.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl. Store at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH. Store at room temperature and an elevated temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Treat the sample solution with a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Store at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.

    • Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A validated HPLC method is essential for separating and quantifying this compound from its potential degradation products.

Objective: To develop and validate an HPLC method capable of resolving the parent compound from any degradants.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV spectral analysis of the compound.

    • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation products are well-separated from the main peak.

Visualizations

The following diagrams illustrate the chemical structure, a potential degradation pathway, and a logical workflow for a stability study of this compound.

chemical_structure C1 C C2 C C1->C2 C7 C C1->C7 Me1 CH3 C1->Me1 C3 C C2->C3 C4 C C3->C4 C9 C C3->C9 Me2 CH3 C3->Me2 C5 C C4->C5 C6 C C5->C6 Br Br C5->Br C6->C1 C8 C C7->C8 C7->C9 Me3 CH3 C7->Me3 C8->C2 C10 C C8->C10 C9->C10 C10->C4

Caption: Chemical structure of this compound.

degradation_pathway reactant This compound intermediate Adamantyl Cation (stabilized by methyl groups) reactant->intermediate Sₙ1 product 3,5,7-trimethyladamantan-1-ol intermediate->product nucleophile H2O nucleophile->intermediate

Caption: Potential solvolysis degradation pathway in an aqueous environment.

stability_workflow start Stability Study Initiation forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->method_dev method_val Validate Analytical Method (ICH Q2) method_dev->method_val formal_study Initiate Formal Stability Study (ICH Q1A Conditions) method_val->formal_study analysis Analyze Samples at Specified Time Points formal_study->analysis data_eval Evaluate Data and Determine Shelf-Life analysis->data_eval end Conclusion and Reporting data_eval->end

References

1-Bromo-3,5,7-trimethyladamantane safety data sheet (SDS) and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 1-Bromo-3,5,7-trimethyladamantane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No: 53398-55-3). The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this compound, minimizing potential risks.

Chemical and Physical Properties

This compound is a solid organic compound with a cage-like adamantane structure.[1] Its physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₁₃H₂₁Br[1][2]
Molecular Weight 257.21 g/mol [1][2]
Appearance Solid
Melting Point 101-103 °C[3]
Boiling Point 254.2 °C at 760 mmHg[1][3]
Density 1.333 g/cm³[1][3]
Flash Point 118.9 °C[1]
Vapor Pressure 0.028 mmHg at 25°C[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the eyes, skin, and respiratory system.[3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Eye Irritation Category 2AH319: Causes serious eye irritation
Specific target organ toxicity Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Statements:

  • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

Handling
  • Avoid breathing dust, vapor, mist, or gas.[3]

  • Avoid contact with skin and eyes.[3]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

  • Wash hands thoroughly after handling.

Storage
  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[3]

  • Store away from incompatible materials, such as strong oxidizing agents.[3]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

Control ParameterRecommendation
Engineering Controls Work in a well-ventilated area. A laboratory fume hood is recommended.[3]
Eye/Face Protection Wear chemical safety goggles or a face shield.[3]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator.[3]

First Aid Measures

In case of exposure, immediate medical attention is necessary.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Fire-Fighting Measures

AspectRecommendation
Suitable Extinguishing Media Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
Specific Hazards Emits toxic fumes under fire conditions, including carbon oxides and hydrogen bromide.[3]
Protective Equipment Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate the area.

  • Wear appropriate personal protective equipment.

  • Avoid generating dust.

  • Carefully sweep up the spilled solid and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent.

  • Ventilate the area.

Toxicological Information

MetricValue
LD50/LC50 Not available[3]
Carcinogenicity Not listed by ACGIH, IARC, or NTP[3]

Experimental Protocols

Specific experimental protocols for determining the toxicological and safety parameters of this compound are proprietary and not publicly available. The data presented in Safety Data Sheets are summaries of results obtained from standardized testing methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Workflow for Safe Handling of this compound

The following diagram illustrates the general workflow for safely handling a hazardous chemical like this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal a Review SDS and Create Risk Assessment b Prepare Engineering Controls (Fume Hood) a->b c Don Personal Protective Equipment (PPE) b->c d Receive and Inspect Chemical Container c->d e Weigh and Prepare Reagents in Fume Hood d->e f Perform Experiment e->f g Decontaminate Glassware and Work Area f->g h Segregate and Label Chemical Waste g->h i Dispose of Waste According to Regulations h->i j Safe Completion i->j End of Process

Caption: Workflow for Safe Chemical Handling

This guide is intended to provide essential safety information for trained professionals. Always consult the most recent Safety Data Sheet from your supplier and follow all institutional and regulatory guidelines for chemical safety.

References

An In-depth Technical Guide to 1-Bromo-3,5,7-trimethyladamantane: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3,5,7-trimethyladamantane, a key halogenated adamantane derivative. It covers the historical context of adamantane chemistry, the synthesis of the title compound, its physicochemical and spectroscopic properties, and its primary application as a crucial intermediate in the synthesis of neuroprotective agents, particularly derivatives of Memantine. This document includes detailed experimental protocols, comparative data, and visualizations to support research and development in medicinal chemistry and drug discovery.

Introduction: The Adamantane Cage in Medicinal Chemistry

The discovery of adamantane, a perfectly symmetrical, strain-free tricyclic hydrocarbon, in 1933 by S. Landa and V. Machacek from petroleum feedstock marked the beginning of a new era in polyhedral organic chemistry. The unique cage-like structure of adamantane, reminiscent of a diamondoid lattice, imparts exceptional properties such as high thermal and chemical stability, and a well-defined three-dimensional geometry. These characteristics have made the adamantane scaffold a privileged motif in drug design, often incorporated to enhance the lipophilicity, metabolic stability, and receptor binding affinity of therapeutic agents.

The pioneering work of Vladimir Prelog in the first laboratory synthesis of adamantane in 1941, followed by the more practical and scalable method developed by Paul von Ragué Schleyer in 1957, made adamantane and its derivatives readily accessible for broader scientific investigation. This led to the discovery of the antiviral activity of amantadine and the development of Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist for the treatment of Alzheimer's disease. This compound serves as a pivotal building block in the synthesis of Memantine analogues, highlighting its significance in the field of neuropharmacology.

Synthesis and History of this compound

While the precise historical details of the first synthesis of this compound are not extensively documented in readily available literature, its preparation follows the well-established principles of electrophilic bromination of alkyl-substituted adamantanes. The synthesis logically starts from the corresponding trimethylated adamantane precursor, 1,3,5-trimethyladamantane.

The general strategy involves the reaction of 1,3,5-trimethyladamantane with a brominating agent, where the bridgehead positions of the adamantane core are preferentially substituted due to the stability of the resulting tertiary carbocation intermediate.

Synthesis of the Precursor: 1,3,5-Trimethyladamantane

The synthesis of the starting material, 1,3,5-trimethyladamantane, can be achieved through various methods, including the Lewis acid-catalyzed rearrangement of appropriate polycyclic precursors.

Bromination of 1,3,5-Trimethyladamantane

The direct bromination of 1,3,5-trimethyladamantane at the remaining unsubstituted bridgehead position (C1) yields this compound. This reaction is analogous to the well-documented bromination of 1,3-dimethyladamantane.

G cluster_0 Synthesis of this compound 1,3,5-Trimethyladamantane 1,3,5-Trimethyladamantane Reaction Electrophilic Bromination 1,3,5-Trimethyladamantane->Reaction Brominating_Agent Bromine (Br2) + Lewis Acid (optional) Brominating_Agent->Reaction This compound This compound Reaction->this compound

Figure 1: Synthetic pathway to this compound.

Physicochemical and Spectroscopic Data

The structural and electronic properties of this compound have been characterized by various analytical techniques. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 53398-55-3[1]
Molecular Formula C₁₃H₂₁Br[1]
Molecular Weight 257.21 g/mol [1]
Appearance Solid[2]
Melting Point 101-103 °C[2]
Boiling Point 254.2 °C at 760 mmHg[3]
Density 1.333 g/cm³[3]
Flash Point 118.9 °C[3]
Refractive Index 1.575[3]
Solubility Slightly soluble in chloroform and methanol (heated)[3]

Table 2: Spectroscopic Data of this compound and its Dimethyl Analog

Spectroscopic TechniqueThis compound1-Bromo-3,5-dimethyladamantane (for comparison)Reference(s)
¹H NMR (ppm in CDCl₃) Data not readily available in literature. Expected to show singlets for the methyl groups and multiplets for the adamantyl protons.Complex multiplets and singlets corresponding to methyl and adamantyl protons. δ 2.37 (br s, 6H), 2.10 (br s, 3H), 1.73 (br s, 6H)[4]
¹³C NMR (ppm) Data not readily available in literature. Expected to show distinct signals for quaternary carbons (C-Br, C-CH₃), CH, CH₂ and CH₃ groups.Distinct signals for quaternary carbons (C-Br, C-CH₃), CH, CH₂ and CH₃ groups.[4]
Mass Spec (EI, m/z) Data not readily available in literature. Expected Molecular Ion (M⁺): 256/258 (isotope pattern). Key Fragments would include loss of Br.Molecular Ion (M⁺): 242/244 (isotope pattern). Key Fragments: 163 (M-Br)⁺, 107.[4]
IR (cm⁻¹) Data not readily available in literature. Expected to show characteristic C-H and C-Br stretching and bending vibrations.Characteristic absorptions for C-H stretching and bending, and C-Br stretching.[4]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is adapted from established procedures for the bromination of alkyladamantanes.

Materials:

  • 1,3,5-Trimethyladamantane

  • Liquid Bromine (Br₂)

  • Lewis Acid catalyst (e.g., AlBr₃, optional)

  • Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

  • Sodium bisulfite solution (for quenching)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, dissolve 1,3,5-trimethyladamantane in the anhydrous solvent.

  • If using a catalyst, add the Lewis acid to the solution.

  • From the dropping funnel, add liquid bromine dropwise to the reaction mixture at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and slowly quench the excess bromine by adding a saturated solution of sodium bisulfite until the red-brown color disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

G start Start dissolve Dissolve 1,3,5-trimethyladamantane in anhydrous solvent start->dissolve add_br2 Add Bromine dropwise dissolve->add_br2 reflux Heat to reflux and monitor by GC add_br2->reflux quench Quench with Sodium Bisulfite reflux->quench workup Aqueous Workup (Wash with H2O, NaHCO3, Brine) quench->workup dry Dry organic layer (MgSO4) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify end End purify->end

Figure 2: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization Protocols

Detailed methodologies for key spectroscopic techniques are provided below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the adamantane derivative in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[4]

    • ¹H NMR Acquisition: Utilize a 400 MHz or higher field instrument with a standard single-pulse sequence.[4] Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

    • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain single lines for each unique carbon atom.[4]

  • Mass Spectrometry (MS):

    • Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.[4]

    • Ionization: Use Electron Ionization (EI) at 70 eV.[4]

    • Data Analysis: The resulting mass spectrum will show the molecular ion peak (M⁺), confirming the molecular weight, and fragmentation patterns that provide structural information. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable.[4]

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For solids, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder and pressing it into a thin disk.[4]

    • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.[4]

    • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C-H stretching, C-Br stretching).[4]

Applications in Drug Development

The primary and most significant application of this compound in drug development is as a key starting material for the synthesis of Memantine (1-amino-3,5-dimethyladamantane) derivatives and other neuroactive compounds.[3] The adamantane cage provides a rigid, lipophilic scaffold that can enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Synthesis of Memantine Derivatives

This compound can be converted to the corresponding amino derivative through nucleophilic substitution of the bromine atom. This aminoadamantane derivative is a close analogue of Memantine.

Mechanism of Action of Memantine

Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor in the central nervous system. Pathological overactivation of NMDA receptors is implicated in the excitotoxicity observed in neurodegenerative disorders like Alzheimer's disease. Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing prolonged influx of Ca²⁺ ions that can lead to neuronal damage.

G Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to Ca_channel Ca2+ Channel (Open) NMDA_R->Ca_channel Activates Ca_influx Excessive Ca2+ Influx Ca_channel->Ca_influx Allows Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Leads to Memantine Memantine Memantine->Ca_channel Blocks (Uncompetitive)

Figure 3: Simplified signaling pathway of Memantine's mechanism of action.

Conclusion

This compound is a valuable synthetic intermediate in medicinal chemistry, primarily due to its role in the synthesis of neuroprotective agents. Its rigid, lipophilic adamantane core provides a unique structural motif for designing drugs with improved pharmacological profiles. While detailed historical and spectroscopic data for this specific compound are not as prevalent as for its dimethyl analog, its synthesis and properties can be reliably inferred from the extensive knowledge base of adamantane chemistry. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug discovery and development, highlighting its importance and providing practical guidance for its synthesis and characterization.

References

Reactivity of the Bridgehead Bromine in 1-Bromo-3,5,7-trimethyladamantane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the bridgehead bromine atom in 1-bromo-3,5,7-trimethyladamantane. This compound, a key intermediate in the synthesis of the NMDA receptor antagonist Memantine, exhibits unique reactivity patterns governed by its rigid cage-like structure. This document will delve into the mechanistic pathways of its nucleophilic substitution reactions, present quantitative kinetic data, and provide detailed experimental protocols for studying its reactivity.

Introduction: The Unique Nature of the Bridgehead Position

The adamantane cage is a highly rigid and sterically hindered structure. The carbon atoms at the "corners" of this cage are known as bridgehead carbons. In this compound, the bromine atom is attached to one such bridgehead carbon. This structural arrangement has profound implications for its chemical reactivity.

Nucleophilic substitution reactions at a tertiary carbon atom can typically proceed through either an S(_N)1 or S(_N)2 mechanism. However, the S(_N)2 pathway, which requires backside attack by the nucleophile, is completely hindered at the bridgehead position of adamantane due to the rigid carbon framework. Consequently, nucleophilic substitution on this compound proceeds exclusively through an S(_N)1 mechanism. This involves the formation of a tertiary carbocation intermediate at the bridgehead position.

Solvolysis and S(_N)1 Reactivity

The solvolysis of this compound in polar, protic solvents is a classic example of an S(_N)1 reaction. The rate of this reaction is primarily dependent on the stability of the resulting 1,3,5-trimethyladamantyl cation.

Mechanistic Pathway

The solvolysis reaction proceeds in a stepwise manner:

  • Ionization: The carbon-bromine bond heterolytically cleaves in the rate-determining step to form a stable tertiary carbocation at the bridgehead and a bromide ion. The presence of three methyl groups at the other bridgehead positions (3, 5, and 7) provides electron-donating inductive effects, which help to stabilize the positive charge on the carbocation.

  • Nucleophilic Attack: A solvent molecule (e.g., water, ethanol) acts as a nucleophile and attacks the planar carbocation.

  • Deprotonation: A final, rapid deprotonation step by another solvent molecule yields the final substitution product and a protonated solvent molecule.

dot

SN1_Mechanism cluster_step1 Step 1: Ionization (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Substrate This compound Carbocation 1,3,5-Trimethyladamantyl Cation + Br⁻ Substrate->Carbocation Slow Nucleophile Solvent (SOH) Protonated_Product Protonated Solvolysis Product Carbocation->Protonated_Product Fast Solvent_Base Solvent (SOH) Nucleophile->Protonated_Product Fast Final_Product Solvolysis Product Protonated_Product->Final_Product Fast Protonated_Solvent SOH₂⁺ Solvent_Base->Protonated_Solvent Fast Synthesis_Workflow Start Start Dissolve Dissolve 1,3,5-trimethyladamantane in solvent Start->Dissolve Add_Bromine Slowly add Bromine Dissolve->Add_Bromine React Stir at room temperature Add_Bromine->React Workup Aqueous Workup (Na₂S₂O₃, H₂O, Brine) React->Workup Dry Dry organic layer Workup->Dry Evaporate Remove solvent Dry->Evaporate Purify Purify product (Recrystallization/Chromatography) Evaporate->Purify End End Purify->End Solvolysis_Kinetics_Workflow Start Start Prepare_Solution Prepare solution of This compound Start->Prepare_Solution Equilibrate Equilibrate solution in constant temperature bath Prepare_Solution->Equilibrate Initiate_Reaction Start timing (t=0) Equilibrate->Initiate_Reaction Monitor_Reaction Monitor reaction progress (Titration or Conductivity) Initiate_Reaction->Monitor_Reaction Collect_Data Record data at regular time intervals Monitor_Reaction->Collect_Data Analyze_Data Plot data and determine rate constant (k) Collect_Data->Analyze_Data End End Analyze_Data->End

An In-depth Technical Guide to the Electrophilic Bromination of 1,3,5-Trimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 1,3,5-trimethyladamantane, a key reaction in the synthesis of various pharmaceutical and research compounds. The adamantane cage's unique structural and electronic properties dictate a highly regioselective reaction, primarily at its tertiary bridgehead positions. This document details the underlying mechanistic principles, provides detailed experimental protocols based on closely related analogs, and presents quantitative data to aid in reaction optimization.

Core Reaction Mechanism

The electrophilic bromination of 1,3,5-trimethyladamantane proceeds via a classic electrophilic substitution mechanism, targeting the most electronically favorable and sterically accessible positions on the adamantane core. The reaction is highly regioselective, with substitution occurring exclusively at the unsubstituted tertiary bridgehead position (C7).

The mechanism can be elucidated through the following key steps:

  • Polarization of Bromine: In the presence of a Lewis acid catalyst (e.g., AlBr₃ or FeBr₃) or a protic acid, the bromine molecule (Br₂) becomes polarized, creating a more electrophilic bromine species (Br⁺). In the absence of a strong catalyst, the adamantane itself can induce sufficient polarization in the bromine molecule.

  • Formation of the Adamantyl Cation: The π-electron cloud of a C-H bond at a tertiary bridgehead position of the 1,3,5-trimethyladamantane attacks the electrophilic bromine atom. This results in the formation of a transient, highly stable tertiary carbocation at the bridgehead position and a bromide anion (Br⁻). The stability of this 1,3,5-trimethyl-7-adamantyl cation is significantly enhanced by the electron-donating inductive effects of the three methyl groups, which delocalize the positive charge. This high stability is a key driving force for the reaction and directs the substitution to the unsubstituted tertiary position.

  • Nucleophilic Attack by Bromide: The bromide ion, acting as a nucleophile, then attacks the carbocation intermediate, forming the C-Br bond and yielding the final product, 1-bromo-3,5,7-trimethyladamantane.

  • Proton Elimination: The proton from the attacked bridgehead position is eliminated and typically combines with another bromide ion to form hydrogen bromide (HBr) as a byproduct.

Due to the inherent stability of the bridgehead carbocation, rearrangements such as hydride or methyl shifts are not observed in this reaction, leading to a single, well-defined product.

Electrophilic_Bromination_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 1,3,5-Trimethyladamantane Carbocation 1,3,5-Trimethyl-7-adamantyl Cation 1,3,5-Trimethyladamantane->Carbocation + Br₂ (Lewis Acid) Br2 Br-Br Br_minus Br_minus This compound Carbocation->this compound + Br⁻ HBr H-Br

Diagram 1: Electrophilic Bromination Mechanism of 1,3,5-Trimethyladamantane.

Experimental Protocols

Protocol 1: Lewis Acid Catalyzed Bromination

This method utilizes a Lewis acid catalyst to enhance the electrophilicity of bromine, leading to an efficient reaction.

Materials:

  • 1,3,5-Trimethyladamantane

  • Bromine (Br₂)

  • Anhydrous Aluminum Trichloride (AlCl₃) or Iron(III) Bromide (FeBr₃)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 1,3,5-trimethyladamantane (1.0 eq) in anhydrous dichloromethane.

  • Add the Lewis acid catalyst (0.1 - 0.3 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 - 1.5 eq) in anhydrous dichloromethane via the dropping funnel over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bisulfite solution until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization (e.g., from methanol or ethanol) or column chromatography on silica gel to yield pure this compound.

Protocol 2: Direct Bromination with Elemental Bromine

This method avoids the use of a Lewis acid catalyst and relies on the inherent reactivity of the adamantane cage.

Materials:

  • 1,3,5-Trimethyladamantane

  • Liquid Bromine (Br₂)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Methanol or Ethanol for recrystallization

Procedure:

  • In a flask equipped with a reflux condenser and a gas trap, place 1,3,5-trimethyladamantane (1.0 eq).

  • Carefully add an excess of liquid bromine (3-5 eq).

  • Gently heat the reaction mixture to reflux (the boiling point of bromine is 59 °C) and maintain for 4-8 hours. The reaction should be performed in a well-ventilated fume hood.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and saturated aqueous sodium bisulfite solution to quench the excess bromine.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

  • Dry the crude product in a desiccator.

  • Purify the product by recrystallization from a suitable solvent such as methanol or ethanol.

Quantitative Data

The following table summarizes typical reaction parameters for the bromination of adamantane derivatives, which can be used as a starting point for the optimization of the 1,3,5-trimethyladamantane bromination.

Catalyst/InitiatorSolventMolar Ratio (Bromine:Substrate)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
AlCl₃1,2-dichloroethane1.15 : 115-92≥99
None (Direct Bromination)None (neat Br₂)~4 : 150-5512--
Benzoyl PeroxideNone8 : 165695.199.3

Data adapted from protocols for 1,3-dimethyladamantane and is expected to be comparable for 1,3,5-trimethyladamantane.

Experimental Workflow

The general workflow for the synthesis, workup, and purification of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification ReactionSetup Reaction Setup (Adamantane, Solvent, Catalyst) BromineAddition Slow Addition of Bromine ReactionSetup->BromineAddition Reaction Stirring at RT or Reflux BromineAddition->Reaction Quenching Quench with NaHSO₃ Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Recrystallization or Chromatography Concentration->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization

Diagram 2: General Experimental Workflow for the Synthesis of this compound.

This in-depth guide provides the essential theoretical and practical knowledge for researchers and professionals to successfully perform and optimize the electrophilic bromination of 1,3,5-trimethyladamantane. The high regioselectivity and the stability of the adamantane core make this reaction a reliable method for producing key intermediates in drug discovery and materials science.

Methodological & Application

Application Notes and Protocols: Synthesis of Memantine from 1-Bromo-3,5-dimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Memantine, an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, is a crucial therapeutic agent for managing moderate to severe Alzheimer's disease. Its synthesis often involves the use of adamantane derivatives. This document provides detailed application notes and experimental protocols for the synthesis of Memantine Hydrochloride from 1-bromo-3,5-dimethyladamantane. While the user's query mentioned 1-bromo-3,5,7-trimethyladamantane, the direct precursor to Memantine (1-amino-3,5-dimethyladamantane) is 1-bromo-3,5-dimethyladamantane. This compound is a related compound that can be used in the synthesis of Memantine derivatives[1]. The following protocols focus on the well-established and documented synthesis pathways from the dimethylated precursor.

Reaction Pathway

The synthesis of Memantine Hydrochloride from 1-bromo-3,5-dimethyladamantane can be achieved through various methods, primarily involving a nucleophilic substitution reaction where the bromine atom is replaced by an amino or a precursor functional group. Common aminating agents include urea and formamide, followed by hydrolysis.

Synthesis_Pathway 1-Bromo-3,5-dimethyladamantane 1-Bromo-3,5-dimethyladamantane Intermediate Intermediate 1-Bromo-3,5-dimethyladamantane->Intermediate Aminating Agent (e.g., Urea, Formamide) Memantine_Base Memantine Base Intermediate->Memantine_Base Hydrolysis (Acidic or Basic) Memantine_HCl Memantine Hydrochloride Memantine_Base->Memantine_HCl HCl

Caption: General reaction pathway for the synthesis of Memantine HCl.

Comparative Quantitative Data

The selection of a synthetic route can significantly impact the overall yield and purity of the final product. The following table summarizes quantitative data from various reported experimental protocols for the synthesis of Memantine from 1-bromo-3,5-dimethyladamantane.

Aminating AgentSolventMolar Ratio (Bromo-adamantane:Reagent)Temperature (°C)Reaction Time (h)Overall Yield (%)Reference
UreaDiphenyl ether1:3 (Urea)170 (step 1), 100 (step 2)675.81[2][3]
ThioureaPropylene glycol1:4 (Thiourea)160 (step 1), 80 (step 2)5.582.44[4]
AcetamideNone1:1.46 (Acetamide)130-1403-5-[5]
Formamide-----
Acetonitrile/H₂SO₄Acetonitrile-45-508-[6][7]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of Memantine Hydrochloride from 1-bromo-3,5-dimethyladamantane.

Protocol 1: Direct Amination using Urea

This protocol is adapted from a study reporting a direct amination method.[2][3]

Materials:

  • 1-bromo-3,5-dimethyladamantane

  • Urea

  • Diphenyl ether

  • Dichloromethane

  • Hydrochloric acid (HCl) solution (18%)

  • Sodium hydroxide (NaOH) solution (30%)

  • Ethanol

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, add 1-bromo-3,5-dimethyladamantane (0.05 mol), urea (0.15 mol), and diphenyl ether (0.125 mol).

  • Reaction: Heat the mixture to 170°C and maintain for 4 hours.

  • Second Step: Cool the reaction mixture to 100°C and continue stirring for an additional 2 hours.

  • Work-up: After cooling, add water to the reaction mixture.

  • Basification: Adjust the pH of the aqueous layer to 12 by adding 30% sodium hydroxide solution to obtain the Memantine base.

  • Extraction: Extract the Memantine base with dichloromethane.

  • Salt Formation: Treat the organic layer with an 18% aqueous HCl solution to form Memantine Hydrochloride.

  • Purification: Filter the white solid, wash with dichloromethane, and dry in a vacuum.

  • Recrystallization: Recrystallize the crude product from a mixture of ethanol and ethyl acetate (5:4 v/v) to obtain pure Memantine Hydrochloride.

Protocol 2: Amination using Thiourea

This protocol describes the synthesis of Memantine Hydrochloride using thiourea as the aminating agent.[4]

Materials:

  • 1-bromo-3,5-dimethyladamantane

  • Thiourea

  • Propylene glycol (PG)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (30%)

  • Dichloromethane

Procedure:

  • Reaction Setup: Combine 1-bromo-3,5-dimethyladamantane and thiourea in propylene glycol.

  • Amination: Heat the reaction mixture to 160°C and maintain for the first stage of the reaction.

  • Hydrolysis: Cool the mixture to 80°C and add a solution of hydrochloric acid for the second stage. The total reaction time is 5.5 hours.

  • Work-up: After cooling to room temperature, adjust the pH to >12 with a 30% sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the product.

Protocol 3: Synthesis via N-acetyl-memantine (Ritter Reaction)

This method involves the formation of an acetamido intermediate, which is then hydrolyzed.[6][7]

Materials:

  • 1-bromo-3,5-dimethyladamantane

  • Acetonitrile

  • Concentrated Sulfuric acid (H₂SO₄)

  • Toluene

  • Sodium hydrosulfite

  • Sodium hydroxide (NaOH)

  • Diethylene glycol

Procedure:

  • Acetamidation:

    • Charge a reactor with 1-bromo-3,5-dimethyladamantane (100 gm) and acetonitrile (100 ml) at 25-30°C.

    • Cool the mixture to 5°C and add concentrated H₂SO₄ (200 ml) dropwise, maintaining the temperature between 5-20°C.

    • Raise the temperature to 25-30°C and maintain for 3 hours.

    • Heat the mixture to 45-50°C and maintain for 8 hours.

    • Cool to 30°C and pour the reaction mixture into ice-cold water.

    • Add toluene and sodium hydrosulfite, stir, and separate the aqueous layer. The organic layer contains N-acetamido-3,5-dimethyladamantane.

  • Hydrolysis:

    • Heat the N-acetamido-3,5-dimethyladamantane intermediate with sodium hydroxide in diethylene glycol under reflux for 6 hours.

    • Cool the reaction and add water.

    • Extract the Memantine base with a suitable organic solvent (e.g., dichloromethane).

  • Salt Formation and Purification:

    • Convert the base to the hydrochloride salt using HCl in a suitable solvent like ethyl acetate.

    • The resulting solid can be filtered and recrystallized.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis of Memantine Hydrochloride.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reagents 1. Charge Reagents (1-Bromo-3,5-dimethyladamantane, Aminating Agent, Solvent) Reaction 2. Heat Reaction Mixture (Controlled Temperature & Time) Reagents->Reaction Hydrolysis 3. Hydrolysis Step (if necessary) Reaction->Hydrolysis Quench 4. Quench Reaction & pH Adjustment Hydrolysis->Quench Extract 5. Extraction of Memantine Base Quench->Extract Salt_Formation 6. Salt Formation (HCl) Extract->Salt_Formation Purify 7. Filtration, Washing & Recrystallization Salt_Formation->Purify Final_Product Pure Memantine Hydrochloride Purify->Final_Product Characterization (NMR, IR, MS)

Caption: A typical workflow for Memantine HCl synthesis and purification.

Conclusion

The synthesis of Memantine Hydrochloride from 1-bromo-3,5-dimethyladamantane is a well-documented process with multiple viable routes. The choice of aminating agent and reaction conditions allows for optimization of yield and purity. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development. Careful adherence to these procedures and safety precautions is essential for successful synthesis.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Bromo-3,5,7-trimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5,7-trimethyladamantane is a tertiary alkyl halide featuring a bromine atom at a bridgehead position of the rigid, cage-like adamantane core.[1] This unique structural arrangement dictates its reactivity, making it a valuable substrate in synthetic organic chemistry, particularly in the development of pharmaceuticals and advanced materials.[1] Its primary application lies in the synthesis of Memantine analogues and other functionalized adamantane derivatives.[1]

The steric bulk of the adamantane cage and the substitution at the bridgehead carbon preclude the backside attack necessary for a bimolecular nucleophilic substitution (SN2) mechanism. Consequently, nucleophilic substitution reactions involving this compound proceed exclusively through a unimolecular (SN1) pathway. This mechanism involves the formation of a stable tertiary carbocation intermediate, which is then rapidly attacked by a nucleophile.[2] The stability of this bridgehead carbocation is a key factor facilitating these reactions.[2]

Reaction Mechanism: The SN1 Pathway

The nucleophilic substitution reactions of this compound follow a two-step SN1 mechanism:

  • Formation of a Carbocation: The reaction is initiated by the slow, rate-determining departure of the bromide leaving group, resulting in the formation of a stable 3,5,7-trimethyladamantyl carbocation.

  • Nucleophilic Attack: The resultant carbocation is a highly reactive intermediate that is rapidly attacked by a nucleophile to form the final substituted product.

SN1_Mechanism cluster_step1 Step 1: Carbocation Formation (Slow) cluster_step2 Step 2: Nucleophilic Attack (Fast) RBr R_cation RBr->R_cation Rate-determining step Br_anion R_cation2 RNu R_cation2->RNu Nu Nu->RNu

Caption: Generalized SN1 reaction pathway for this compound.

Data Presentation: Nucleophilic Substitution Reactions

The following table summarizes the expected products and general reaction conditions for the nucleophilic substitution on this compound with various nucleophiles. These conditions are based on established protocols for the structurally similar 1-Bromo-3,5-dimethyladamantane.[2] Specific yields for the trimethyl derivative are not widely reported and may require optimization.

NucleophileReagent ExampleSolventTemperature (°C)Product
AzideSodium Azide (NaN₃)DMF, DMSO50 - 1001-Azido-3,5,7-trimethyladamantane
CyanidePotassium Cyanide (KCN)DMF, DMSO50 - 1001-Cyano-3,5,7-trimethyladamantane
HydroxideSodium Hydroxide (NaOH)Aqueous Dioxane80 - 1003,5,7-Trimethyladamantan-1-ol
AlkoxideSodium Methoxide (NaOCH₃)MethanolReflux1-Methoxy-3,5,7-trimethyladamantane
CarboxylateSodium Acetate (CH₃COONa)Acetic AcidReflux1-Acetoxy-3,5,7-trimethyladamantane
Amine (via Urea)Urea (NH₂CONH₂)Diphenyl ether1601-Amino-3,5,7-trimethyladamantane
Amine (via Thiourea)Thiourea (NH₂CSNH₂)Propylene glycol1601-Amino-3,5,7-trimethyladamantane

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol can be adapted for various nucleophiles such as azide and cyanide.

General_Workflow start Start dissolve Dissolve this compound in polar aprotic solvent (e.g., DMF, DMSO) start->dissolve add_nuc Add excess nucleophilic salt (e.g., NaN3, KCN) dissolve->add_nuc heat Heat mixture (50-100°C) Monitor by TLC or GC add_nuc->heat workup Cool, pour into water, and extract with organic solvent heat->workup purify Wash, dry, and evaporate solvent workup->purify end Purified Product purify->end

Caption: Experimental workflow for a general nucleophilic substitution reaction.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Nucleophile Addition: Add an excess of the nucleophilic salt (e.g., sodium azide, potassium cyanide) (1.5 - 2.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50 and 100°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.

  • Purification: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 1: Amination using Urea

This protocol describes the synthesis of 1-Amino-3,5,7-trimethyladamantane, a key intermediate for various pharmaceutical derivatives.[2]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound, urea, and diphenyl ether in a molar ratio of approximately 1:3:2.5.

  • Amination: Heat the reaction mixture to 160°C and maintain this temperature for 4 hours.

  • Hydrolysis: Cool the mixture to 100°C. Carefully add a solution of hydrochloric acid and maintain the temperature for 2 hours to hydrolyze the intermediate.

  • Work-up: After cooling to room temperature, adjust the pH of the aqueous layer to >12 with a 30% sodium hydroxide solution.

  • Extraction: Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization of its hydrochloride salt.

Protocol 2: Amination using Thiourea

This is an alternative method for the synthesis of 1-Amino-3,5,7-trimethyladamantane.[2]

Amination_Workflow start Start setup Combine Reactants: This compound, Thiourea, Propylene Glycol start->setup heat1 Heat to 160°C (Isothiouronium Salt Formation) setup->heat1 cool1 Cool to 80°C heat1->cool1 hydrolysis Add HCl (Hydrolysis) cool1->hydrolysis cool2 Cool to Room Temperature hydrolysis->cool2 basify Adjust pH > 12 with NaOH cool2->basify extract Extract with Dichloromethane basify->extract purify Wash, Dry, Evaporate Solvent extract->purify end 1-Amino-3,5,7-trimethyladamantane purify->end

Caption: Experimental workflow for the synthesis of 1-Amino-3,5,7-trimethyladamantane.

Methodology:

  • Reaction Setup: In a suitable reaction vessel, combine this compound, thiourea, and propylene glycol in a molar ratio of approximately 1:4:8.

  • Isothiouronium Salt Formation: Heat the mixture to 160°C and maintain for the initial phase of the reaction (approximately 2-3 hours).

  • Hydrolysis: Cool the reaction to 80°C. Add hydrochloric acid (in a molar ratio of approximately 1:8 relative to the substrate) for hydrolysis. The total reaction time is typically around 5.5 hours.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1, involving basification, extraction, and solvent removal.

References

Application of 1-Bromo-3,5,7-trimethyladamantane in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5,7-trimethyladamantane is a halogenated, cage-like hydrocarbon that serves as a key building block in synthetic and medicinal chemistry. Its rigid, three-dimensional structure and lipophilic nature, enhanced by the presence of three methyl groups, make it an attractive scaffold for the design of therapeutic agents. The adamantane moiety is known to favorably influence the pharmacokinetic properties of drug candidates, including metabolic stability and blood-brain barrier penetration.

This document provides a detailed overview of the known applications of this compound in medicinal chemistry, with a primary focus on its role as a precursor in the synthesis of bioactive molecules. Due to the limited availability of extensive research on the trimethylated derivative, this report also includes comparative data and protocols for the closely related and well-studied analogue, 1-Bromo-3,5-dimethyladamantane, the precursor to the Alzheimer's drug, Memantine. This comparative approach offers valuable insights for researchers exploring the structure-activity relationships of adamantane derivatives.

Application Notes

The primary application of this compound in medicinal chemistry is its use as a synthetic intermediate for the introduction of the 3,5,7-trimethyladamantyl moiety into potential drug candidates. This bulky, lipophilic group can influence the pharmacological profile of a molecule in several ways:

  • Enhanced Lipophilicity: The adamantane cage significantly increases the lipophilicity of a compound, which can improve its ability to cross cell membranes and the blood-brain barrier. The three methyl groups on this compound further enhance this property compared to less substituted adamantanes.

  • Metabolic Stability: The rigid, saturated ring system of adamantane is resistant to metabolic degradation, which can lead to a longer in vivo half-life for drugs containing this moiety.

  • Pharmacophore Scaffolding: The well-defined three-dimensional structure of the adamantane cage can serve as a rigid scaffold to orient functional groups for optimal interaction with biological targets.

Precursor to 1-Amino-3,5,7-trimethyladamantane

A key application of this compound is its role as a precursor in the synthesis of 1-Amino-3,5,7-trimethyladamantane. While the specific therapeutic applications of 1-Amino-3,5,7-trimethyladamantane are not as extensively documented as those of its dimethylated analogue (Memantine), its structural similarity suggests potential activity as a neurological agent. The synthesis of this amino derivative is a critical step in exploring its pharmacological potential.

Experimental Protocols

Synthesis of 1-Amino-3,5,7-trimethyladamantane from this compound

The following protocol is based on the general methodology described in patent literature for the amidation of substituted 1-bromo-adamantanes.

Materials:

  • This compound

  • Bromine

  • Amide (e.g., acetamide, formamide)

  • Solvent (if required)

  • Apparatus for heating and stirring under inert atmosphere

  • Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Bromination (Step 0): In a suitable reaction vessel, react 1,3,5-trimethyladamantane with an excess of bromine to yield a mixture containing this compound and residual bromine. The reaction temperature is typically maintained between 50 to 100 °C.

  • Amidation (Step i): To the mixture from Step 0, add an amide such as acetamide or formamide. The reaction temperature for this step typically ranges from 75 to 120 °C.

  • Hydrolysis (Step ii): The resulting N-acyl-3,5,7-trimethyladamantane is then subjected to hydrolysis under acidic or basic conditions to yield 1-Amino-3,5,7-trimethyladamantane.

  • Work-up and Purification: The reaction mixture is cooled, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be further purified by crystallization or chromatography to yield pure 1-Amino-3,5,7-trimethyladamantane.

Note: This is a generalized protocol. The specific molar ratios, reaction times, and purification methods may require optimization.

Comparative Protocol: Synthesis of Memantine from 1-Bromo-3,5-dimethyladamantane

The synthesis of Memantine (1-Amino-3,5-dimethyladamantane) from 1-Bromo-3,5-dimethyladamantane is well-documented and provides a useful reference.

Materials:

  • 1-Bromo-3,5-dimethyladamantane

  • Urea

  • Diphenyl ether

  • Toluene

  • 30% Sodium hydroxide solution

  • Aqueous Hydrochloric acid (HCl)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-Bromo-3,5-dimethyladamantane, urea, and diphenyl ether in a molar ratio of 1:3:2.5.

  • Reaction: Heat the mixture to 170°C and maintain this temperature for 4 hours with continuous stirring.

  • Hydrolysis: Cool the reaction mixture to 100°C and continue stirring for an additional 2 hours.

  • Work-up: Cool the mixture to room temperature. Adjust the pH of the reaction mixture to 12 by adding 30% sodium hydroxide solution. Extract the memantine base with toluene.

  • Salt Formation: Treat the toluene solution containing the memantine base with an aqueous solution of HCl (18%). The Memantine hydrochloride will precipitate.

  • Purification: Collect the precipitate by filtration, wash with a suitable solvent (e.g., cold ethanol or ethyl acetate), and dry under vacuum.

Data Presentation

Table 1: Physicochemical Properties of Adamantane Derivatives
PropertyThis compound1-Bromo-3,5-dimethyladamantane
CAS Number 53398-55-3941-37-7
Molecular Formula C₁₃H₂₁BrC₁₂H₁₉Br
Molecular Weight 257.22 g/mol 243.18 g/mol
Appearance SolidLiquid or low melting solid
Melting Point 101-103 °C26-28 °C
Boiling Point Not reported~260 °C
Table 2: Comparative Reaction Yields for the Synthesis of Aminoadamantanes
Starting MaterialAminating AgentProductReported Yield (%)
This compoundAcetamide1-Amino-3,5,7-trimethyladamantaneData not available
1-Bromo-3,5-dimethyladamantaneUreaMemantine (1-Amino-3,5-dimethyladamantane)~70-80
1-Bromo-3,5-dimethyladamantaneFormamideMemantine (1-Amino-3,5-dimethyladamantane)~65-75
1-Bromo-3,5-dimethyladamantaneAcetonitrile (Ritter Reaction)Memantine (1-Amino-3,5-dimethyladamantane)~80-90

Note: Yields are approximate and can vary based on specific reaction conditions.

Visualizations

G cluster_0 Synthesis of 1-Amino-3,5,7-trimethyladamantane TMA 1,3,5-Trimethyladamantane BTMA This compound TMA->BTMA Bromination ATMA N-acyl-3,5,7-trimethyladamantane BTMA->ATMA Amidation AminoTMA 1-Amino-3,5,7-trimethyladamantane ATMA->AminoTMA Hydrolysis

Caption: Synthetic pathway for 1-Amino-3,5,7-trimethyladamantane.

G cluster_1 Experimental Workflow for Aminoadamantane Synthesis Start Start with 1-Bromo-adamantane derivative Reaction Amidation Reaction (e.g., with Urea or Amide) Start->Reaction Hydrolysis Hydrolysis of intermediate Reaction->Hydrolysis Workup Aqueous Work-up & Extraction Hydrolysis->Workup Purification Purification (Crystallization/ Chromatography) Workup->Purification FinalProduct Final Aminoadamantane Product Purification->FinalProduct

Caption: General experimental workflow for aminoadamantane synthesis.

Application Notes and Protocols: 1-Bromo-3,5,7-trimethyladamantane as a Bulky Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5,7-trimethyladamantane is a unique and valuable building block in organic synthesis. Its rigid, three-dimensional cage-like structure, coupled with the steric bulk of the three methyl groups, imparts significant lipophilicity and metabolic stability to molecules.[1] The bridgehead bromine atom serves as a versatile functional handle for the introduction of the bulky trimethyladamantyl moiety into a variety of organic frameworks, a strategy often employed in medicinal chemistry to modulate the pharmacological properties of drug candidates.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in key organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₃H₂₁Br
Molecular Weight 257.21 g/mol
Appearance White to off-white crystalline solid
Melting Point 101-103 °C
Boiling Point 254.2 °C at 760 mmHg
Solubility Soluble in nonpolar organic solvents (e.g., dichloromethane, hexanes). Insoluble in water.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of 1,3,5-trimethyladamantane. The following protocol is a representative procedure.

Experimental Protocol: Bromination of 1,3,5-Trimethyladamantane

Materials:

  • 1,3,5-Trimethyladamantane

  • Bromine (Br₂)

  • Hydrobromic acid in acetic acid (HBr/AcOH) (catalytic amount)

  • Methylene chloride (DCM)

  • 5% Sodium hydrosulfite (Na₂S₂O₄) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 1,3,5-trimethyladamantane and a catalytic amount of HBr in acetic acid.

  • Heat the reaction mixture to 50-55 °C.

  • Slowly add bromine dropwise to the reaction mixture while maintaining the temperature between 50-55 °C.

  • After the addition is complete, continue stirring the reaction mixture at 50-55 °C for 12 hours.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully distill off the excess bromine.

  • Dilute the residue with methylene chloride and wash with a 5% sodium hydrosulfite solution to quench any remaining bromine.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to afford a white crystalline solid.

Safety Precautions: Bromine is highly corrosive and toxic. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

Applications in Cross-Coupling Reactions

The bridgehead bromine of this compound allows for its participation in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules with the bulky adamantyl scaffold. Due to the steric hindrance of the trimethyladamantyl group, reaction conditions may require optimization for specific substrates. The following sections provide general protocols for key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp³) bonds, allowing for the synthesis of aryl- and vinyl-substituted trimethyladamantanes.

Materials:

  • This compound

  • Aryl- or vinylboronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling (Representative Conditions)

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012Data not available for this specific substrate
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane10018Data not available for this specific substrate
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp³) bond, leading to the synthesis of 1-alkynyl-3,5,7-trimethyladamantanes.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI) (co-catalyst)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst (1-5 mol%), and copper(I) iodide (1-10 mol%).

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-80 °C) for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Quantitative Data for Sonogashira Coupling (Representative Conditions)

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF5012Data not available for this specific substrate
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPADMF608Data not available for this specific substrate

Note: Specific yield data for the Sonogashira coupling of this compound is not well-documented. Optimization of reaction conditions is likely necessary for this sterically demanding substrate.

Stille Coupling

The Stille coupling provides an alternative route to C-C bond formation, utilizing organostannane reagents.

Materials:

  • This compound

  • Organostannane (e.g., aryltributylstannane, vinyltributylstannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (optional, e.g., PPh₃, AsPh₃)

  • Solvent (e.g., Toluene, THF, DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane (1.0-1.2 equivalents) in the anhydrous solvent.

  • Add the palladium catalyst (1-5 mol%) and any additional ligand.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To remove tin byproducts, quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours, or perform a standard aqueous workup followed by column chromatography.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Quantitative Data for Stille Coupling (Representative Conditions)

Coupling PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
PhenyltributylstannanePd(PPh₃)₄Toluene11024Data not available for this specific substrate
VinyltributylstannanePd₂(dba)₃ / P(furyl)₃THF8018Data not available for this specific substrate

Note: As with other cross-coupling reactions, specific data for this compound in Stille couplings is scarce. The provided conditions are general guidelines.

Visualizations

Synthesis Workflow

G Synthesis of this compound start Start: 1,3,5-Trimethyladamantane reaction Bromination (Br₂, cat. HBr/AcOH, 50-55°C, 12h) start->reaction workup Workup (Quench, Wash, Dry) reaction->workup purification Purification (Recrystallization) workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound.

General Cross-Coupling Workflow

G General Cross-Coupling Workflow reagents This compound + Coupling Partner + Catalyst & Base/Ligand reaction Reaction (Inert Atmosphere, Heat) reagents->reaction monitoring Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Catalytic Cycle

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (R-Br) pd0->oxidative_add pd_complex R-Pd(II)-Br(L₂) oxidative_add->pd_complex + R-Br transmetalation Transmetalation (R'-B(OR)₂) pd_complex->transmetalation pd_r_r R-Pd(II)-R'(L₂) transmetalation->pd_r_r + R'-B(OR)₂ - BrB(OR)₂ reductive_elim Reductive Elimination pd_r_r->reductive_elim reductive_elim->pd0 - R-R' product R-R' reductive_elim->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Formation of the Grignard Reagent from 1-Bromo-3,5,7-trimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The adamantane scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, lipophilic structure. The introduction of the 3,5,7-trimethyladamantyl group can significantly modulate the steric and electronic properties of a molecule, influencing its pharmacological and physicochemical characteristics. The Grignard reagent of 1-Bromo-3,5,7-trimethyladamantane is a key intermediate for introducing this bulky moiety. However, its formation is exceptionally challenging due to the severe steric hindrance at the tertiary bridgehead carbon, which impedes the reaction with magnesium and favors competing side reactions.[1][2] These application notes provide detailed protocols adapted from methodologies successful with other sterically hindered bridgehead halides, offering a strategic approach to the synthesis of 3,5,7-trimethyl-1-adamantylmagnesium bromide.

Data Presentation

The formation of Grignard reagents from sterically hindered bridgehead halides is highly sensitive to reaction conditions. While specific yield data for this compound is not extensively reported, the following table summarizes yields obtained for the closely related and sterically demanding 1-bromoadamantane, which serves as a valuable benchmark.[2] The increased steric bulk of the three methyl groups on the adamantane core may lead to lower yields and require more stringent optimization of reaction conditions.

MethodReagents/ConditionsSolventYield of 1-Adamantylmagnesium BromideYield of Adamantane (Reduction)Yield of Biadamantane (Homocoupling)Reference
Static Method Mg turnings, 1-bromoadamantane, no stirringDiethyl ether58%Not reportedNot reportedMolle, G. et al. (1982)[2]
Anthracene-Catalyzed Mg turnings, 1-bromoadamantane, catalytic anthraceneTHF85% (after 14 days)Not reportedNot reportedDimitrov, V. et al. (2014)[2]
Rieke Magnesium Rieke Magnesium (from MgCl2 and K)THF95%2%3%Rieke, R. D. et al. (1991)[2]

Experimental Protocols

Crucial Note: All Grignard reactions must be performed under strictly anhydrous conditions using flame- or oven-dried glassware and anhydrous solvents. An inert atmosphere (e.g., argon or nitrogen) is imperative to prevent the Grignard reagent from being quenched by atmospheric moisture and oxygen.[2][3]

Protocol 1: Modified Static Method

This method, adapted from the work of Dubois and coworkers for 1-bromoadamantane, is designed to minimize side reactions that occur in the bulk solution by promoting the Grignard formation on the magnesium surface without stirring.[2]

Materials:

  • This compound

  • Magnesium turnings (high purity)

  • Anhydrous diethyl ether

  • Iodine crystal (for activation)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Glass stopper

  • Heating mantle

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked flask with a reflux condenser (connected to an inert gas line), a dropping funnel, and a glass stopper.

  • Magnesium Activation: Place magnesium turnings (1.5 equivalents) and a small crystal of iodine into the flask. Under a flow of inert gas, gently warm the flask with a heating mantle until purple iodine vapor is observed coating the magnesium surface. Allow the flask to cool to room temperature.[4]

  • Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. Prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether in the dropping funnel. Add approximately 10% of the adamantane solution to the magnesium. The reaction is indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be necessary to initiate the reaction.[2]

  • Reaction: Once initiated, cease any stirring. Add the remainder of the this compound solution dropwise at a rate that sustains a gentle reflux.

  • Completion: After the addition is complete, allow the reaction mixture to stand at room temperature without stirring for 24-48 hours. The consumption of magnesium indicates the reaction's progression.

  • Quantification and Use: The concentration of the resulting Grignard reagent can be determined by titration (e.g., with a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator). The reagent should be used immediately for subsequent reactions.

Protocol 2: Anthracene-Catalyzed Method in THF

This protocol utilizes a catalytic amount of anthracene to facilitate the formation of the Grignard reagent. This method has shown to be effective for sterically hindered halides, though it may require extended reaction times.[2]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Anthracene (catalytic amount)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet.

  • Magnesium Activation: Add magnesium turnings (1.5 equivalents) to the flask and activate them using your preferred lab method (e.g., grinding without solvent, or with iodine as in Protocol 1).

  • Catalyst Addition: Add a catalytic amount of anthracene (e.g., 5 mol%) to the activated magnesium in THF. The formation of a deep blue-green color indicates the formation of the magnesium-anthracene complex.[2]

  • Reactant Addition: Slowly add a solution of this compound (1 equivalent) in anhydrous THF from the dropping funnel to the stirred suspension over several hours.

  • Reaction: Maintain the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) with continuous stirring. The reaction progress can be monitored by quenching aliquots and analyzing for the consumption of the starting material by GC or TLC. Due to the steric hindrance, the reaction may require several days to reach completion.

  • Quantification and Use: Once the reaction is deemed complete, allow the excess magnesium to settle. The supernatant containing the Grignard reagent can be cannulated to another flask for immediate use or titrated to determine its concentration.

Mandatory Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use cluster_side_reactions Competing Side Reactions start Start: Flame-dried Glassware under Inert Atmosphere activate_mg Activate Magnesium Turnings (e.g., with Iodine) start->activate_mg initiation Initiate Reaction (Small addition of Alkyl Halide) activate_mg->initiation prep_solution Prepare Solution of This compound in Anhydrous Ether/THF prep_solution->initiation addition Slow Dropwise Addition of Alkyl Halide Solution initiation->addition reaction_proceeds Reaction Continues (Static or Stirred with Catalyst) addition->reaction_proceeds completion Reaction Completion (Mg consumed/Starting material gone) reaction_proceeds->completion homocoupling Homocoupling (Biadamantane Formation) reaction_proceeds->homocoupling reduction Reduction (Adamantane Formation) reaction_proceeds->reduction titration Titrate to Determine Grignard Concentration completion->titration use Immediate Use in Subsequent Reaction titration->use Signaling_Pathway RBr This compound (R-Br) RMgBr Grignard Reagent (R-MgBr) RBr->RMgBr + Mg (Desired Path) RR Homocoupling Product (R-R) RBr->RR + R-MgBr or R• (Side Reaction) RH Reduction Product (R-H) RBr->RH Hydrogen Abstraction (Side Reaction) Mg Magnesium (Mg) Mg->RMgBr RMgBr->RR Solvent Ether Solvent Solvent->RH

References

Application Notes and Protocols: Ritter Reaction of 1-Bromo-3,5,7-trimethyladamantane for Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ritter reaction is a robust and versatile method for the synthesis of N-alkyl amides from nitriles and a source of carbocations, such as alkenes or alcohols in the presence of strong acids.[1][2] This reaction is particularly well-suited for the functionalization of sterically hindered molecules like adamantane derivatives, which are of significant interest in medicinal chemistry due to their unique lipophilic and rigid cage-like structure.[3][4] 1-Amino-3,5,7-trimethyladamantane is a key building block in the development of various therapeutic agents. Its synthesis via the Ritter reaction of 1-Bromo-3,5,7-trimethyladamantane offers a direct and efficient route to the corresponding N-acetylated intermediate, which can then be hydrolyzed to the desired primary amine.

These application notes provide detailed protocols for the synthesis of 1-Amino-3,5,7-trimethyladamantane hydrochloride from this compound, leveraging both classical sulfuric acid-mediated and modern transition metal-catalyzed Ritter reaction conditions.

Reaction Principle

The Ritter reaction of this compound proceeds through the formation of a stable tertiary carbocation at the 1-position of the adamantane cage. This electrophilic intermediate is then attacked by the nucleophilic nitrogen of a nitrile, such as acetonitrile, to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the corresponding N-(1-(3,5,7-trimethyladamantyl))amide. Basic hydrolysis of the amide furnishes the primary amine.

Ritter_Reaction_Mechanism cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amine Formation This compound This compound Adamantyl_Cation 1-(3,5,7-trimethyladamantyl) cation This compound->Adamantyl_Cation H₂SO₄ or Mn(II)/Mn(III) catalyst Acetonitrile Acetonitrile (R-C≡N) Br- Br⁻ Nitrilium_Ion Nitrilium Ion Adamantyl_Cation->Nitrilium_Ion Nucleophilic Attack Acetonitrile->Nitrilium_Ion H2O H₂O Amide N-(1-(3,5,7-trimethyladamantyl))acetamide Nitrilium_Ion->Amide Hydrolysis H2O->Amide NaOH NaOH, H₂O, Δ Amine 1-Amino-3,5,7-trimethyladamantane Amide->Amine Hydrolysis NaOH->Amine

Caption: Ritter reaction mechanism for the synthesis of 1-Amino-3,5,7-trimethyladamantane.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Ritter reaction of adamantane derivatives, which can be extrapolated for this compound.

Table 1: Sulfuric Acid-Mediated Ritter Reaction of Adamantane Derivatives

SubstrateNitrileMolar Ratio (Substrate:Nitrile:H₂SO₄)Temperature (°C)Time (h)Yield (%) of AmideReference
1-BromoadamantaneAcetonitrile1:10:61253.586.85[5]
1-Bromo-3,5-dimethyladamantaneAcetonitrile~1:17:3545-508Not explicitly stated for amide[6]

Table 2: Manganese-Catalyzed Ritter Reaction of 1-Bromoadamantane [7][8]

NitrileCatalyst (3 mol%)Temperature (°C)Time (h)Yield (%) of Amide
AcetonitrileMn(OAc)₂1103100
AcetonitrileMn(acac)₂110399
PropanenitrileMn(acac)₃110398

Experimental Protocols

Protocol 1: Sulfuric Acid-Mediated Synthesis of N-(1-(3,5,7-trimethyladamantyl))acetamide

This protocol is adapted from the procedure for 1-bromo-3,5-dimethyladamantane.[6]

Materials:

  • This compound

  • Acetonitrile (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Hydroxide solution (e.g., 2 M)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in anhydrous acetonitrile (15-20 eq). Cool the solution to 0-5 °C in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (30-35 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 20 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 45-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 8-12 hours).

  • Quenching: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a cold sodium hydroxide solution until the pH is approximately 8-9.

  • Extraction: Extract the aqueous mixture with an organic solvent (3 x volumes).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-(3,5,7-trimethyladamantyl))acetamide.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Manganese-Catalyzed Synthesis of N-(1-(3,5,7-trimethyladamantyl))acetamide

This protocol is based on the manganese-catalyzed reaction of 1-bromoadamantane.[7][8]

Materials:

  • This compound

  • Acetonitrile

  • Manganese(II) acetate (Mn(OAc)₂) or Manganese(II) acetylacetonate (Mn(acac)₂) (3 mol%)

  • Water

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), acetonitrile (as solvent), and the manganese catalyst (0.03 eq).

  • Reaction: Heat the reaction mixture to 110-130 °C with stirring for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (3 x volumes).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude N-(1-(3,5,7-trimethyladamantyl))acetamide can be purified by column chromatography or recrystallization to afford the pure product.

Protocol 3: Hydrolysis of N-(1-(3,5,7-trimethyladamantyl))acetamide to 1-Amino-3,5,7-trimethyladamantane

This is a general procedure for the hydrolysis of the amide intermediate.[6]

Materials:

  • N-(1-(3,5,7-trimethyladamantyl))acetamide

  • Sodium Hydroxide (NaOH)

  • Diethylene Glycol

  • Water

  • Organic solvent for extraction (e.g., Toluene or Benzene)

  • Hydrochloric Acid (HCl) solution

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend N-(1-(3,5,7-trimethyladamantyl))acetamide in a solution of sodium hydroxide (e.g., 25% w/v) in diethylene glycol.

  • Hydrolysis: Heat the mixture to reflux (typically >190 °C) for 6-8 hours.

  • Work-up: Cool the reaction mixture and dilute with water.

  • Extraction: Extract the aqueous layer with an organic solvent to isolate the free amine.

  • Salt Formation: To the organic extract, add a solution of hydrochloric acid (e.g., in isopropanol or ether) to precipitate the 1-Amino-3,5,7-trimethyladamantane hydrochloride salt.

  • Purification: The precipitated salt can be collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization.

Experimental Workflow

Experimental_Workflow cluster_Amidation Part A: Amide Synthesis (Ritter Reaction) cluster_Hydrolysis Part B: Amine Synthesis (Hydrolysis) Start Start: this compound Reaction Ritter Reaction with Acetonitrile (Acid-mediated or Mn-catalyzed) Start->Reaction Workup_Amide Aqueous Work-up & Extraction Reaction->Workup_Amide Purification_Amide Purification (Recrystallization/Chromatography) Workup_Amide->Purification_Amide Intermediate N-(1-(3,5,7-trimethyladamantyl))acetamide Purification_Amide->Intermediate Hydrolysis Alkaline Hydrolysis (NaOH, high temp.) Intermediate->Hydrolysis Proceed to Hydrolysis Workup_Amine Aqueous Work-up & Extraction Hydrolysis->Workup_Amine Salt_Formation HCl Salt Formation Workup_Amine->Salt_Formation Purification_Amine Purification (Recrystallization) Salt_Formation->Purification_Amine Final_Product 1-Amino-3,5,7-trimethyladamantane HCl Purification_Amine->Final_Product

Caption: General experimental workflow for the two-step synthesis of 1-Amino-3,5,7-trimethyladamantane HCl.

Safety Precautions

  • Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • The addition of sulfuric acid to acetonitrile is exothermic and should be done slowly with efficient cooling.

  • The quenching of the reaction mixture with ice water should also be performed cautiously.

  • High-temperature reactions, such as the hydrolysis step, should be conducted with appropriate shielding and temperature control.

  • All organic solvents are flammable and should be handled away from ignition sources.

References

Application Notes and Protocols for the Derivatization of 1-Bromo-3,5,7-trimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5,7-trimethyladamantane is a key synthetic intermediate characterized by a rigid, three-dimensional tricyclic alkane core with methyl groups at three bridgehead positions and a bromine atom at the fourth. This unique structure imparts exceptional lipophilicity and metabolic stability to molecules, making it a highly valued scaffold in medicinal chemistry and materials science. The bromine atom at the tertiary bridgehead position serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of novel compounds with potential therapeutic applications.

These application notes provide detailed protocols for the derivatization of this compound through several key reaction classes, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The information herein is intended to guide researchers in the development of new chemical entities based on the adamantane framework.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 53398-55-3[1][2]
Molecular Formula C₁₃H₂₁Br[1][2]
Molecular Weight 257.21 g/mol [1][2]
Appearance Solid
Melting Point 102 °C[1]
Boiling Point 254.2 °C at 760 mmHg
Solubility Soluble in organic solvents such as chloroform and methanol (with heating).

Derivatization Strategies and Protocols

The reactivity of this compound is dominated by the bridgehead bromine atom. Due to the steric hindrance of the adamantyl cage, Sₙ2 reactions are highly disfavored. Instead, reactions typically proceed through an Sₙ1 mechanism involving the formation of a stable tertiary adamantyl carbocation. This intermediate can then be trapped by a wide range of nucleophiles. Additionally, the C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions.

A general workflow for the derivatization of this compound is depicted below.

G start This compound nucleophilic Nucleophilic Substitution start->nucleophilic cross_coupling Pd-Catalyzed Cross-Coupling start->cross_coupling grignard Grignard Formation start->grignard sub_products Amines, Alcohols, Ethers, Thioethers, etc. nucleophilic->sub_products cc_products Aryl, Alkenyl, Alkynyl derivatives cross_coupling->cc_products grignard_products Reaction with Electrophiles (e.g., Aldehydes, Ketones) grignard->grignard_products

Caption: General derivatization strategies for this compound.

Nucleophilic Substitution Reactions

The synthesis of memantine and its analogues is a primary application of brominated adamantanes.[3][4][5] The following protocol is adapted from procedures for the synthesis of memantine from 1-bromo-3,5-dimethyladamantane and is expected to be applicable to the trimethylated analogue.[3][4][5][6]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq), urea (3.0 eq), and diphenyl ether (2.5 eq).

  • Reaction: Heat the mixture to 170°C and maintain this temperature for 4 hours with continuous stirring.

  • Hydrolysis: Cool the reaction mixture to 100°C. Add a solution of 30% sodium hydroxide and continue stirring for an additional 2 hours to hydrolyze the intermediate.

  • Work-up: Cool the mixture to room temperature.

  • Extraction: Extract the product with toluene. Wash the organic layer with water.

  • Salt Formation: To the toluene solution, add a solution of hydrochloric acid to precipitate the hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/ethyl acetate mixture.

Quantitative Data (Expected):

ReactantProductReagentsSolventTemp. (°C)Time (h)Yield (%)
This compound1-Amino-3,5,7-trimethyladamantane HClUrea, NaOH, HClDiphenyl Ether170, then 1006~70-80

Hydrolysis of the bridgehead bromide provides the corresponding alcohol. This reaction proceeds via a stable tertiary carbocation.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 80:20 v/v).

  • Reaction: Heat the mixture at reflux for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature.

  • Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Expected):

ReactantProductReagentsSolventTemp. (°C)Time (h)Yield (%)
This compound1-Hydroxy-3,5,7-trimethyladamantaneH₂OAcetone/WaterReflux12-24>90
Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples with this compound are not abundant in the literature, protocols for 1-bromoadamantane can be adapted. The increased steric bulk of the trimethylated derivative may require longer reaction times or more active catalyst systems.

G start This compound suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acid) start->suzuki heck Heck Coupling (Alkene) start->heck sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine) start->buchwald aryl_vinyl 1-Aryl/Vinyl-3,5,7-trimethyladamantane suzuki->aryl_vinyl alkenyl 1-Alkenyl-3,5,7-trimethyladamantane heck->alkenyl alkynyl 1-Alkynyl-3,5,7-trimethyladamantane sonogashira->alkynyl amino 1-Amino-3,5,7-trimethyladamantane (Aryl/Alkyl) buchwald->amino G cluster_0 Postsynaptic Neuron NMDA_R NMDA Receptor Ca_channel Ca²⁺ Channel (Open) NMDA_R->Ca_channel Activation Excitotoxicity Excitotoxicity Ca_channel->Excitotoxicity Excessive Ca²⁺ Influx Cell_Death Neuronal Cell Death Excitotoxicity->Cell_Death Glutamate Glutamate (excess) Glutamate->NMDA_R Adamantane_Deriv Novel Adamantane Derivative Adamantane_Deriv->Ca_channel Blockade

References

Application Notes and Protocols: 1-Bromo-3,5,7-trimethyladamantane in the Development of Antiparkinsonian Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1-Bromo-3,5,7-trimethyladamantane as a key starting material for the synthesis of novel antiparkinsonian agents. The protocols detailed below are based on established methodologies for the development of adamantane-based therapeutics, such as the approved drugs amantadine and memantine.

Introduction

Adamantane derivatives represent a promising class of compounds for the treatment of Parkinson's disease (PD). Their rigid, lipophilic cage structure allows for favorable blood-brain barrier penetration and interaction with key central nervous system targets. While this compound is not itself an active therapeutic, it serves as a valuable precursor for the synthesis of 1-amino-3,5,7-trimethyladamantane, a novel compound with predicted efficacy in ameliorating parkinsonian symptoms. The therapeutic rationale is based on the known mechanisms of action of related aminoadamantane drugs, which include N-methyl-D-aspartate (NMDA) receptor antagonism and modulation of dopaminergic signaling.

Synthetic Protocol: From this compound to 1-Amino-3,5,7-trimethyladamantane

This protocol describes a two-step synthesis of the target aminoadamantane derivative.

Step 1: Synthesis of N-(3,5,7-trimethyladamantan-1-yl)acetamide

This step involves a Ritter-type reaction between this compound and acetonitrile.

  • Materials:

    • This compound

    • Acetonitrile (CH₃CN)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ice-cold water

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in an excess of acetonitrile.

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice-cold water.

    • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-(3,5,7-trimethyladamantan-1-yl)acetamide.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Hydrolysis to 1-Amino-3,5,7-trimethyladamantane

This step involves the hydrolysis of the acetamide intermediate to the final amine product.

  • Materials:

    • N-(3,5,7-trimethyladamantan-1-yl)acetamide

    • Sodium hydroxide (NaOH)

    • Diethylene glycol

    • Deionized water

    • Diethyl ether

    • Hydrochloric acid (HCl) in ether (for salt formation)

  • Procedure:

    • In a round-bottom flask, combine N-(3,5,7-trimethyladamantan-1-yl)acetamide with a solution of sodium hydroxide in diethylene glycol.

    • Heat the mixture to reflux (approximately 180-200°C) for 8-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and add deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 30 mL) and then brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 1-amino-3,5,7-trimethyladamantane.

    • For purification and easier handling, the hydrochloride salt can be prepared by dissolving the free base in diethyl ether and adding a solution of HCl in ether until precipitation is complete.

    • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield 1-amino-3,5,7-trimethyladamantane hydrochloride.

Predicted Mechanism of Action

The therapeutic effects of 1-amino-3,5,7-trimethyladamantane in Parkinson's disease are expected to arise from a dual mechanism of action, similar to other clinically used aminoadamantanes.

  • Non-competitive NMDA Receptor Antagonism: Over-activation of the NMDA receptor by the neurotransmitter glutamate is implicated in the excitotoxic neuronal death observed in Parkinson's disease. 1-amino-3,5,7-trimethyladamantane is predicted to act as a non-competitive antagonist at the NMDA receptor ion channel, thereby reducing excessive calcium influx and protecting dopaminergic neurons from excitotoxicity.[1]

  • Modulation of Dopaminergic Transmission: The compound is also expected to influence the dopaminergic system by:

    • Enhancing Dopamine Release: Promoting the release of dopamine from presynaptic terminals.

    • Inhibiting Dopamine Reuptake: Blocking the dopamine transporter (DAT), thereby increasing the synaptic concentration of dopamine.[2]

These actions would help to restore the depleted dopamine levels in the striatum, a key pathological feature of Parkinson's disease.

Experimental Protocols for Preclinical Evaluation

1. In Vitro Evaluation of NMDA Receptor Antagonism

  • Assay: Patch-clamp electrophysiology on cultured neurons or cell lines expressing NMDA receptors.

  • Methodology:

    • Culture primary cortical neurons or a suitable cell line (e.g., HEK293) expressing the desired NMDA receptor subunits.

    • Perform whole-cell patch-clamp recordings.

    • Apply NMDA and the co-agonist glycine to elicit an inward current.

    • Co-apply varying concentrations of 1-amino-3,5,7-trimethyladamantane with NMDA and glycine.

    • Measure the inhibition of the NMDA-induced current.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the maximal NMDA response.[3]

2. In Vivo Models of Parkinson's Disease

Two widely used rodent models are recommended for evaluating the antiparkinsonian efficacy of 1-amino-3,5,7-trimethyladamantane.

  • a) MPTP-Induced Mouse Model of Parkinson's Disease

    • Rationale: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[4]

    • Protocol:

      • Use C57BL/6 mice, which are highly susceptible to MPTP.

      • Administer MPTP hydrochloride (e.g., 20-30 mg/kg) via intraperitoneal (i.p.) injection daily for 5-7 days.[5]

      • A control group should receive saline injections.

      • Begin treatment with 1-amino-3,5,7-trimethyladamantane at various doses before or after the MPTP regimen.

      • Assess motor function using the behavioral tests described below.

      • At the end of the study, sacrifice the animals and collect brain tissue for neurochemical and histological analysis.

  • b) 6-OHDA-Induced Rat Model of Parkinson's Disease

    • Rationale: 6-hydroxydopamine (6-OHDA) is a neurotoxin that is selectively taken up by dopaminergic neurons, leading to their degeneration. Unilateral injection into the medial forebrain bundle (MFB) or striatum creates a reliable model of hemi-parkinsonism.[6]

    • Protocol:

      • Anesthetize adult male Sprague-Dawley or Wistar rats.

      • Using a stereotaxic apparatus, unilaterally inject 6-OHDA (e.g., 8-16 µg) into the MFB or striatum.[7][8]

      • A sham-operated control group should receive a vehicle injection.

      • Allow the animals to recover for 2-3 weeks to allow for the full development of the lesion.

      • Administer 1-amino-3,5,7-trimethyladamantane at various doses.

      • Evaluate motor asymmetry using the rotational behavior test.

      • Collect brain tissue for post-mortem analysis.

3. Behavioral Assessments

  • a) Rotational Behavior Test (for 6-OHDA model)

    • Purpose: To assess motor asymmetry in unilaterally lesioned rats.

    • Methodology:

      • Administer a dopamine agonist, such as apomorphine (which induces contralateral rotations) or amphetamine (which induces ipsilateral rotations).[9]

      • Place the rat in a circular arena.

      • Record the number of full 360° turns in both directions over a period of 60-90 minutes.[10]

      • Effective antiparkinsonian agents are expected to reduce the net rotational asymmetry.

  • b) Open Field Test (for MPTP model)

    • Purpose: To evaluate general locomotor activity, exploration, and anxiety-like behavior.

    • Methodology:

      • Place the mouse in the center of a square arena.

      • Use an automated tracking system to record parameters such as total distance traveled, velocity, time spent in the center versus the periphery, and rearing frequency for a defined period (e.g., 10-30 minutes).[5]

      • MPTP-treated mice typically show reduced locomotor activity, which should be ameliorated by effective treatments.

  • c) Cylinder Test (for both models)

    • Purpose: To assess forelimb akinesia and asymmetry in limb use.

    • Methodology:

      • Place the animal in a transparent cylinder.

      • Record the number of times the animal rears and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously.[11]

      • Animals with a unilateral lesion will show a preference for using the ipsilateral (non-impaired) forelimb. A therapeutic agent should increase the use of the contralateral (impaired) forelimb.

4. Neurochemical Analysis

  • Purpose: To measure striatal dopamine and its metabolites.

  • Methodology: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[12][13]

    • Dissect the striatum from the brains of the experimental animals.

    • Homogenize the tissue in an appropriate buffer.

    • Centrifuge the homogenate and filter the supernatant.

    • Inject the sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

    • Quantify the levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) by comparing the peak areas to those of known standards.[14][15]

    • Effective treatments are expected to preserve or restore striatal dopamine levels.

Data Presentation

Quantitative data from the preclinical evaluation of adamantane derivatives should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro NMDA Receptor Antagonist Activity of Adamantane Derivatives

CompoundNMDA Receptor SubtypeIC₅₀ (µM)Reference
AmantadineNR1/NR2A~35-50[3]
MemantineNR1/NR2A~1-5[1]
1-Amino-3,5,7-trimethyladamantane NR1/NR2APredicted: 1-10-

Note: The IC₅₀ for 1-amino-3,5,7-trimethyladamantane is a predicted value based on structure-activity relationships, suggesting that increased lipophilicity due to methyl groups may enhance potency.

Table 2: Efficacy of Adamantane Derivatives in the 6-OHDA Rat Model of Parkinson's Disease

CompoundDose (mg/kg)Reduction in Apomorphine-Induced Rotations (%)Increase in Striatal Dopamine (%)Reference
Amantadine10-30SignificantModerate[16]
Memantine5-20SignificantModerate[17]
1-Amino-3,5,7-trimethyladamantane TBDHypothesized: SignificantHypothesized: Significant-

TBD: To be determined through dose-response studies.

Visualizations

Synthesis_Workflow Start This compound Ritter Ritter Reaction (CH3CN, H2SO4) Start->Ritter Intermediate N-(3,5,7-trimethyladamantan-1-yl)acetamide Ritter->Intermediate Hydrolysis Hydrolysis (NaOH, Diethylene Glycol) Intermediate->Hydrolysis Product 1-Amino-3,5,7-trimethyladamantane Hydrolysis->Product

Caption: Synthetic workflow for 1-amino-3,5,7-trimethyladamantane.

Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicles Dopamine Vesicles Dopamine Dopamine Dopamine_vesicles->Dopamine DAT Dopamine Transporter (DAT) DAT->Dopamine Reuptake NMDA_R NMDA Receptor D2_R Dopamine D2 Receptor Compound 1-Amino-3,5,7- trimethyladamantane Compound->Dopamine_vesicles Enhances Release Compound->DAT Inhibits Reuptake Compound->NMDA_R Blocks Channel Dopamine->D2_R Activates Glutamate Glutamate Glutamate->NMDA_R Activates

Caption: Predicted dual mechanism of action in Parkinson's disease.

Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_models PD Models cluster_testing Behavioral Testing cluster_ex_vivo Ex Vivo Analysis a NMDA Receptor Binding/Patch-clamp (Determine IC50) b1 MPTP Mouse Model a->b1 b2 6-OHDA Rat Model a->b2 c2 Open Field Test b1->c2 c3 Cylinder Test b1->c3 c1 Rotational Behavior b2->c1 b2->c3 d1 Neurochemical Analysis (HPLC-ED for Dopamine) c1->d1 c2->d1 c3->d1 d2 Histology (TH Staining) d1->d2

References

Application Notes and Protocols: 1-Bromo-3,5,7-trimethyladamantane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-Bromo-3,5,7-trimethyladamantane as a novel initiator for Atom Transfer Radical Polymerization (ATRP). This bulky, diamondoid-caged initiator offers a unique platform for the synthesis of well-defined polymers with enhanced thermal and mechanical properties. The protocols detailed below are designed to serve as a foundational guide for researchers exploring the synthesis of adamantyl-terminated polymers for a variety of applications, including drug delivery, advanced coatings, and high-performance materials.

Introduction

Adamantane-containing polymers are renowned for their high glass transition temperatures, exceptional thermal stability, and improved mechanical strength.[1][2] The incorporation of the rigid, sterically hindered adamantyl moiety at the initiation site of a polymer chain can significantly influence the polymer's final properties. This compound is a promising initiator for controlled radical polymerization techniques, particularly ATRP, due to its tertiary bromide structure which allows for the controlled generation of radicals.[3][4] This enables the synthesis of polymers with predictable molecular weights and low polydispersity.[5][6]

Application: Initiator for Atom Transfer Radical Polymerization (ATRP)

This compound is an ideal candidate for an initiator in ATRP, a robust and versatile controlled radical polymerization method.[5][6] In this role, it can be used to synthesize a wide range of polymers from various monomer families, including styrenics, acrylates, and methacrylates. The resulting polymers will possess a terminal 3,5,7-trimethyladamantyl group, which can impart unique solubility, thermal, and morphological characteristics to the material.

Key Advantages:

  • Enhanced Thermal Stability: The adamantyl group can increase the glass transition temperature (Tg) of the resulting polymer.[2]

  • Controlled Architecture: As an ATRP initiator, it allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low Ð).[5]

  • Novel Block Copolymers: Polymers initiated with this compound can be used as macroinitiators for the synthesis of novel block copolymers with unique phase-separation behaviors.

  • Biocompatibility: Adamantane derivatives are often explored in biomedical applications, suggesting that polymers synthesized with this initiator may have potential in drug delivery and biomaterial science.

Experimental Protocols

General Considerations for ATRP

ATRP is sensitive to oxygen and other impurities. Therefore, all reagents should be purified, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

Protocol 1: ATRP of Methyl Methacrylate (MMA) Initiated by this compound

This protocol describes a typical ATRP of methyl methacrylate.

Materials:

  • This compound (Initiator)

  • Methyl methacrylate (MMA) (Monomer), passed through a column of basic alumina to remove inhibitor

  • Copper(I) bromide (CuBr) (Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

  • Anisole (Solvent)

  • Methanol (for precipitation)

  • Inhibitor removal columns

  • Schlenk flask and other appropriate glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Add anisole (5 mL) to the flask.

  • Add MMA (5.0 g, 50 mmol) and this compound (257 mg, 1.0 mmol).

  • Add PMDETA (208 µL, 1.0 mmol) to the flask.

  • The flask is sealed with a rubber septum, and the mixture is degassed by three freeze-pump-thaw cycles.

  • After the final thaw, the flask is backfilled with nitrogen and placed in a preheated oil bath at 70 °C.

  • The polymerization is allowed to proceed for a predetermined time (e.g., 6 hours). Samples may be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.

  • To quench the reaction, the flask is opened to air and diluted with tetrahydrofuran (THF).

  • The polymer is precipitated by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • The precipitated polymer is collected by filtration, redissolved in a small amount of THF, and re-precipitated in methanol.

  • The final polymer is dried in a vacuum oven at 40 °C overnight.

Characterization:

  • Monomer Conversion: Determined by ¹H NMR spectroscopy or gas chromatography (GC).

  • Molecular Weight and Polydispersity (Ð): Determined by gel permeation chromatography (GPC) calibrated with polystyrene or poly(methyl methacrylate) standards.

Quantitative Data

The following tables present hypothetical yet realistic data for the ATRP of different monomers initiated with this compound, based on typical results for similar bulky initiators.

Table 1: ATRP of Methyl Methacrylate (MMA)

EntryTime (h)Conversion (%)M_n (GPC, g/mol )M_w/M_n (Ð)
112211,5001.18
224523,2001.15
347840,1001.12
469247,5001.10

Conditions: [MMA]:[Initiator]:[CuBr]:[PMDETA] = 50:1:1:1 in 50% (v/v) anisole at 70 °C.

Table 2: ATRP of Styrene (St)

EntryTime (h)Conversion (%)M_n (GPC, g/mol )M_w/M_n (Ð)
12189,8001.15
243518,9001.13
386534,7001.11
4128545,2001.09

Conditions: [St]:[Initiator]:[CuBr]:[PMDETA] = 100:1:1:1 in 50% (v/v) toluene at 110 °C.

Table 3: ATRP of n-Butyl Acrylate (nBA)

EntryTime (h)Conversion (%)M_n (GPC, g/mol )M_w/M_n (Ð)
10.53019,5001.20
215837,8001.17
328555,4001.14
439562,1001.12

Conditions: [nBA]:[Initiator]:[CuBr]:[PMDETA] = 200:1:1:1 in 50% (v/v) acetone at 60 °C.

Visualizations

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation I R-X (this compound) R_rad R• (Adamantyl Radical) I->R_rad k_act Cat_act Cu(I) / Ligand Cat_deact X-Cu(II) / Ligand R_rad_prop R• Cat_deact->I k_deact P_rad P_n• (Propagating Chain) R_rad_prop->P_rad k_p Monomer Monomer P_dormant P_n-X (Dormant Chain) P_rad->P_dormant k_deact + X-Cu(II)/L P_dormant->P_rad k_act + Cu(I)/L

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Initiator, Catalyst charge_flask Charge Schlenk flask with solids reagents->charge_flask monomer_prep Purify Monomer (remove inhibitor) add_liquids Add Monomer, Solvent, Ligand monomer_prep->add_liquids glassware Assemble & Flame-dry Glassware glassware->charge_flask charge_flask->add_liquids degas Degas via Freeze-Pump-Thaw (3x) add_liquids->degas start_rxn Place in preheated oil bath degas->start_rxn quench Quench reaction (expose to air) start_rxn->quench precipitate Precipitate in non-solvent (e.g., Methanol) quench->precipitate filter_dry Filter and Dry Polymer precipitate->filter_dry nmr ¹H NMR (Conversion) filter_dry->nmr gpc GPC (Mn, Ð) filter_dry->gpc

References

Application Notes and Protocols for Catalytic Applications of Metal Complexes with Phospha-Adamantane Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of metal complexes featuring phospha-adamantane ligands. The unique steric and electronic properties of these ligands impart high activity and stability to the metal catalysts, making them particularly effective in a range of cross-coupling reactions. Detailed protocols for key synthetic transformations are provided, along with visualizations of catalytic cycles and experimental workflows.

Introduction

Phospha-adamantane ligands are a class of bulky, electron-rich phosphines that have demonstrated significant utility in homogeneous catalysis. Their rigid, cage-like structure provides a unique steric environment around the metal center, which can enhance catalytic activity and influence selectivity. This document focuses on the applications of palladium complexes bearing the 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane (PA-Ph) ligand in Suzuki-Miyaura coupling, Sonogashira coupling, and α-arylation of ketones.

Data Presentation

The following tables summarize the catalytic performance of palladium complexes with the PA-Ph ligand in various cross-coupling reactions, providing a comparative overview of their efficiency with different substrates.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
EntryAryl HalideProductYield (%)
14-Iodoanisole4-Methoxybiphenyl98
24-Bromoanisole4-Methoxybiphenyl95
34-Chloroanisole4-Methoxybiphenyl75
41-Iodonaphthalene1-Phenylnaphthalene97
52-Bromopyridine2-Phenylpyridine92

Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), PA-Ph (2 mol%), K₃PO₄ (2.0 mmol), THF, room temperature, 12 h.

Table 2: Palladium-Catalyzed Sonogashira Coupling of Aryl Halides with Phenylacetylene
EntryAryl HalideProductYield (%)
14-Iodotoluene4-Methyl-1-(phenylethynyl)benzene96
24-Bromotoluene4-Methyl-1-(phenylethynyl)benzene93
31-Iodo-4-nitrobenzene1-Nitro-4-(phenylethynyl)benzene99
44-Iodoanisole1-Methoxy-4-(phenylethynyl)benzene95
53-Iodopyridine3-(Phenylethynyl)pyridine89

Reaction Conditions: Aryl halide (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PA-Ph)₂·dba (2 mol%), CuI (1 mol%), Et₃N, THF, room temperature, 6 h.

Table 3: Palladium-Catalyzed α-Arylation of Ketones
EntryKetoneAryl HalideProductYield (%)
1Acetophenone4-Bromotoluene1-(p-Tolyl)-2-phenylethan-1-one92
22-Pentanone4-Bromoanisole1-(4-Methoxyphenyl)pentan-2-one88
3Cyclohexanone4-Chlorobenzonitrile2-(4-Cyanophenyl)cyclohexan-1-one85
4Propiophenone1-Bromo-4-(trifluoromethyl)benzene1-Phenyl-2-(4-(trifluoromethyl)phenyl)propan-1-one90
5Acetone2-Bromonaphthalene1-(Naphthalen-2-yl)propan-2-one87

Reaction Conditions: Ketone (1.2 mmol), aryl halide (1.0 mmol), Pd(PA-Ph)₂·dba (2 mol%), NaOtBu (1.4 mmol), Toluene, 80 °C, 24 h.

Experimental Protocols

Detailed methodologies for the synthesis of the phospha-adamantane ligand and its application in key catalytic reactions are provided below.

Protocol 1: Synthesis of 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane (PA-Ph)

This protocol describes the synthesis of the PA-Ph ligand from the corresponding secondary phosphine.

Materials:

  • 1,3,5,7-Tetramethyl-2,4,8-trioxa-6-phosphaadamantane

  • n-Butyllithium (n-BuLi)

  • Chlorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phosphaadamantane (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equiv) dropwise to the solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes.

  • Add chlorobenzene (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure PA-Ph ligand.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids using the PA-Ph ligand.[1]

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane (PA-Ph)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk tube or reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 mmol, 1 mol%) and PA-Ph (0.02 mmol, 2 mol%) in anhydrous THF (2 mL).

  • Add the catalyst solution to the Schlenk tube containing the substrates and base.

  • Add an additional 3 mL of anhydrous THF to the reaction mixture.

  • Seal the Schlenk tube and stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol provides a general method for the copper-co-catalyzed Sonogashira coupling of aryl halides with terminal alkynes.[2]

Materials:

  • Aryl halide (e.g., 4-iodotoluene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Pd(PA-Ph)₂·dba complex

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk tube or reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk tube, add the Pd(PA-Ph)₂·dba complex (0.02 mmol, 2 mol%) and CuI (0.01 mmol, 1 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF (5 mL) and anhydrous Et₃N (2.0 mmol, 2.0 equiv).

  • Add the aryl halide (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: General Procedure for α-Arylation of Ketones

This protocol describes a general method for the palladium-catalyzed α-arylation of ketones with aryl halides.[2]

Materials:

  • Ketone (e.g., acetophenone)

  • Aryl halide (e.g., 4-bromotoluene)

  • Pd(PA-Ph)₂·dba complex

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard Schlenk tube or reaction vial

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To a Schlenk tube, add the Pd(PA-Ph)₂·dba complex (0.02 mmol, 2 mol%) and NaOtBu (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL).

  • Add the aryl halide (1.0 mmol, 1.0 equiv) and the ketone (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture in a preheated oil bath at 80 °C for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and catalytic application of metal complexes with phospha-adamantane ligands.

Ligand_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Secondary_Phosphine 1,3,5,7-Tetramethyl-2,4,8-trioxa- 6-phosphaadamantane Deprotonation Deprotonation with n-BuLi Secondary_Phosphine->Deprotonation Reagents n-BuLi, Chlorobenzene Reagents->Deprotonation Nucleophilic_Substitution Nucleophilic Substitution with Chlorobenzene Deprotonation->Nucleophilic_Substitution Quench Aqueous Quench Nucleophilic_Substitution->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification PA_Ph_Ligand PA-Ph Ligand Purification->PA_Ph_Ligand

Caption: Workflow for the synthesis of the PA-Ph ligand.

Suzuki_Miyaura_Catalytic_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd PdII_complex Ar-Pd(II)-X(L₂) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0L2 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental_Workflow_Suzuki cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Product A Combine Aryl Halide, Arylboronic Acid, and Base C Add Catalyst Solution to Reactants A->C B Prepare Catalyst Solution: Pd₂(dba)₃ + PA-Ph in THF B->C D Stir at Room Temperature (12 hours) C->D E Dilute and Filter D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Biaryl Product H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-3,5,7-trimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-3,5,7-trimethyladamantane is a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid, three-dimensional structure and lipophilic nature make it a valuable building block in drug discovery. This document provides a detailed experimental protocol for the large-scale synthesis of this compound, adapted from established procedures for similar adamantane derivatives due to the limited availability of specific large-scale protocols for this compound. The primary synthetic route involves the electrophilic bromination of 1,3,5,7-tetramethyladamantane at one of the bridgehead positions. Careful control of reaction conditions is crucial to favor mono-bromination and minimize the formation of poly-brominated byproducts.

Physicochemical Properties

A summary of the relevant physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 53398-55-3[1][2]
Molecular Formula C₁₃H₂₁Br[1][2]
Molecular Weight 257.21 g/mol [1][2]
Appearance Solid
Melting Point 102 °C[1]
Storage Store at 10°C - 25°C in a well-closed container.[1]

Experimental Protocols

The following protocol is adapted from the well-established synthesis of 1-Bromo-3,5-dimethyladamantane and is intended for a large-scale laboratory setting.[3][4][5]

Reaction Scheme:

Materials and Equipment:

  • 1,3,5,7-tetramethyladamantane

  • Anhydrous Aluminum Trichloride (AlCl₃)

  • Bromine (Br₂)

  • 1,2-dichloroethane (anhydrous)

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol or ethanol (for recrystallization)

  • Jacketed glass reactor with mechanical stirrer, thermocouple, and pressure-equalizing dropping funnel

  • Heating/cooling circulator

  • Scrubber system with 5% sodium hydroxide solution

  • Standard laboratory glassware

  • Rotary evaporator

  • Vacuum distillation setup or recrystallization apparatus

Procedure:

  • Reactor Setup:

    • Ensure the jacketed glass reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, and a pressure-equalizing dropping funnel.

    • Connect the reactor's outlet to a scrubber containing a 5% sodium hydroxide solution to neutralize the evolved hydrogen bromide gas.[4][5]

  • Reaction Mixture Preparation:

    • In the reactor, under an inert atmosphere (e.g., nitrogen), add 1,2-dichloroethane.

    • Carefully add anhydrous aluminum trichloride to the solvent with stirring.

    • Cool the mixture to 0-5 °C using the heating/cooling circulator.

    • Slowly add bromine to the cooled mixture via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • Addition of Starting Material:

    • Once the bromine addition is complete, slowly add 1,3,5,7-tetramethyladamantane to the reaction mixture portion-wise, ensuring the temperature remains between 10-15 °C.[4]

  • Reaction:

    • After the addition of the starting material is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS) to ensure the consumption of the starting material.

  • Quenching:

    • Upon completion, cool the reaction mixture to 0-5 °C.

    • Slowly and carefully add a saturated sodium bisulfite solution to quench the excess bromine until the red color of the bromine disappears completely.[4][5]

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer twice with deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.[3][4]

  • Solvent Removal:

    • Filter off the drying agent.

    • Remove the 1,2-dichloroethane by distillation or using a rotary evaporator.

  • Purification:

    • The crude product can be purified by either vacuum distillation or recrystallization.[3]

    • For recrystallization, dissolve the crude product in a minimal amount of a hot solvent such as methanol or ethanol.[6]

    • Allow the solution to cool slowly to room temperature to form crystals, then cool further in an ice bath to maximize yield.[6]

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[6]

    • Dry the purified crystals under vacuum.

Quantitative Data Summary

The following table provides a hypothetical summary of reaction parameters for the large-scale synthesis, adapted from protocols for the dimethyl analog.[4] Researchers should optimize these parameters for their specific setup.

ParameterValueNotes
1,3,5,7-tetramethyladamantane 1.0 molStarting material
**Bromine (Br₂) **1.15 molA slight excess is used.
Aluminum Trichloride (AlCl₃) 0.25 molLewis acid catalyst.
1,2-dichloroethane 2.0 LSolvent.
Reaction Temperature 15 °C[4]
Reaction Time 12-24 hMonitor for completion.
Expected Yield 85-95%Based on analogous reactions.[4]
Purity (after purification) >99%[4]

Safety Precautions

  • Exothermic Reaction: The bromination of adamantanes is exothermic. Implement robust temperature monitoring and cooling systems to prevent thermal runaway.[3]

  • Handling Bromine: Bromine is highly toxic, corrosive, and volatile. Handle it in a well-ventilated fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3]

  • Gas Evolved: The reaction evolves hydrogen bromide gas, which is corrosive. Use a scrubber with a sodium hydroxide solution to neutralize it.[4][5]

Diagrams

experimental_workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product setup Clean, dry jacketed reactor with stirrer, thermocouple, and dropping funnel. scrubber Connect outlet to NaOH scrubber. setup->scrubber add_reagents Charge reactor with 1,2-dichloroethane and AlCl3. Cool to 0-5 °C. setup->add_reagents add_bromine Slowly add Bromine, maintaining T < 10 °C. add_reagents->add_bromine add_start_material Add 1,3,5,7-tetramethyladamantane portion-wise at 10-15 °C. add_bromine->add_start_material react Stir at room temperature for 12-24 h. Monitor progress. add_start_material->react quench Cool to 0-5 °C and quench with NaHSO3 solution. react->quench separate Separate organic layer and wash with water. quench->separate dry Dry organic layer with Na2SO4. separate->dry evaporate Remove solvent under reduced pressure. dry->evaporate purify Purify by vacuum distillation or recrystallization. evaporate->purify final_product This compound purify->final_product

References

1-Bromo-3,5,7-trimethyladamantane: A Key Precursor in the Synthesis of Adamantane-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Bromo-3,5,7-trimethyladamantane is a halogenated tricyclic aliphatic hydrocarbon that serves as a crucial building block in the synthesis of various adamantane-based pharmaceuticals. The adamantane cage, a rigid and lipophilic moiety, imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability and improved penetration of the blood-brain barrier. This makes adamantane derivatives, and by extension their precursors like this compound, highly valuable in the development of therapeutics targeting the central nervous system (CNS) and in antiviral applications.

This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in pharmaceutical synthesis, with a focus on the preparation of aminoadamantane derivatives analogous to the Alzheimer's drug Memantine.

Application Notes

The primary application of this compound in pharmaceutical development is as a precursor to 1-amino-3,5,7-trimethyladamantane and its derivatives. These compounds are of significant interest due to their structural similarity to established drugs like Memantine (1-amino-3,5-dimethyladamantane), a non-competitive NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[1][2] The addition of a third methyl group to the adamantane scaffold can influence the lipophilicity and steric bulk of the resulting molecule, potentially altering its pharmacokinetic profile and interaction with biological targets.

Key Applications:

  • Neuroprotective Agents: Derivatives of 1-amino-3,5,7-trimethyladamantane are explored as potential NMDA receptor antagonists for the treatment of neurodegenerative diseases.[1] The mechanism of action is believed to involve the blockade of pathological overactivation of NMDA receptors, which is implicated in excitotoxicity.[3][4]

  • Antiviral Agents: The adamantane scaffold is a well-established pharmacophore in antiviral drug discovery. Amantadine and Rimantadine are notable examples of aminoadamantane derivatives with activity against the influenza A virus. While specific antiviral data for trimethylated derivatives is less common in publicly available literature, this remains a promising area of investigation.

  • Versatile Synthetic Intermediate: The bromine atom at the 1-position of this compound provides a reactive handle for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups to the adamantane core.[5]

Experimental Protocols

The synthesis of aminoadamantane derivatives from this compound typically follows a two-step process: a Ritter reaction to form an amide intermediate, followed by hydrolysis to yield the primary amine. The following protocols are based on established methods for the synthesis of similar aminoadamantane compounds.

Protocol 1: Synthesis of N-(3,5,7-trimethyladamantan-1-yl)acetamide via Ritter Reaction

The Ritter reaction is a classic method for the synthesis of N-substituted amides from nitriles and a source of a stable carbocation, such as that generated from this compound in the presence of a strong acid.[6]

Materials:

  • This compound

  • Acetonitrile

  • Concentrated Sulfuric Acid (98%)

  • Toluene

  • Sodium hydrosulfite

  • Sodium bicarbonate solution (2%)

  • Ice

Procedure:

  • In a reaction vessel, charge this compound and acetonitrile.

  • Cool the mixture to 5°C.

  • Slowly add concentrated sulfuric acid dropwise, maintaining the temperature between 5-20°C.[2]

  • Raise the temperature to 25°C and stir for 3 hours.[2]

  • Heat the reaction mixture to 45-50°C and maintain for 8 hours.[2]

  • Cool the reaction mixture to 30°C and pour it into ice-cold water.

  • Add toluene and a small amount of sodium hydrosulfite to the mixture and stir for 15 minutes.

  • Separate the organic (toluene) layer.

  • Wash the organic layer with a 2% sodium bicarbonate solution.

  • The toluene layer containing N-(3,5,7-trimethyladamantan-1-yl)acetamide can be carried forward to the next step or the product can be isolated by removal of the solvent.

Expected Yield: While specific yields for the trimethylated derivative are not widely published, similar Ritter reactions with 1-bromoadamantane and acetylamide have reported yields as high as 86.85%.[7]

Protocol 2: Synthesis of 1-Amino-3,5,7-trimethyladamantane Hydrochloride via Hydrolysis

The N-acetyl intermediate is hydrolyzed under basic or acidic conditions to yield the corresponding primary amine. The amine is then typically converted to its hydrochloride salt for improved stability and handling.

Materials:

  • N-(3,5,7-trimethyladamantan-1-yl)acetamide (from Protocol 1)

  • Sodium Hydroxide

  • Diethylene Glycol (DEG)

  • Toluene

  • Hydrochloric Acid (concentrated or as a solution in a suitable solvent)

Procedure:

  • Combine the N-(3,5,7-trimethyladamantan-1-yl)acetamide intermediate with sodium hydroxide and diethylene glycol in a reaction vessel.

  • Heat the mixture to reflux to effect hydrolysis of the amide.

  • After the reaction is complete, cool the mixture and extract the 1-amino-3,5,7-trimethyladamantane base with toluene.

  • Wash the organic extract with water.

  • To the toluene solution of the amine, add a solution of hydrochloric acid to precipitate the 1-amino-3,5,7-trimethyladamantane hydrochloride salt.

  • Filter the precipitate, wash with a suitable solvent (e.g., cold toluene or ether), and dry under vacuum.

Data Presentation

Quantitative data for the synthesis and activity of pharmaceuticals derived specifically from this compound is not extensively available in peer-reviewed literature. However, the data for the closely related and well-studied dimethylated analogue, Memantine, provides a valuable benchmark for comparison.

CompoundPrecursorKey Synthetic ReactionTypical Yield (%)Biological TargetIC50 (for NMDA receptor)
Memantine1-Bromo-3,5-dimethyladamantaneRitter Reaction & Hydrolysis~54-83% (overall)[2][8]NMDA Receptor~1 µM[9]
Amantadine1-BromoadamantaneRitter Reaction & Hydrolysis~74% (overall)[7]M2 Proton Channel (Influenza A)Not applicable

Visualizations

Synthetic Pathway from this compound to 1-Amino-3,5,7-trimethyladamantane

Synthetic_Pathway precursor This compound intermediate N-(3,5,7-trimethyladamantan-1-yl)acetamide precursor->intermediate Ritter Reaction (CH3CN, H2SO4) product 1-Amino-3,5,7-trimethyladamantane intermediate->product Hydrolysis (NaOH, H2O)

Caption: General synthetic route to 1-amino-3,5,7-trimethyladamantane.

Logical Workflow for Drug Development

Drug_Development_Workflow cluster_synthesis Synthesis cluster_evaluation Preclinical Evaluation cluster_development Pharmaceutical Development precursor This compound synthesis Chemical Synthesis (e.g., Ritter Reaction, Hydrolysis) precursor->synthesis api Active Pharmaceutical Ingredient (e.g., 1-Amino-3,5,7-trimethyladamantane HCl) synthesis->api in_vitro In Vitro Assays (e.g., Receptor Binding, Antiviral Screening) api->in_vitro in_vivo In Vivo Models (e.g., Animal models of disease) in_vitro->in_vivo formulation Formulation Studies in_vivo->formulation clinical_trials Clinical Trials formulation->clinical_trials

Caption: Workflow for developing pharmaceuticals from the precursor.

Signaling Pathway of NMDA Receptor Antagonism

NMDA_Receptor_Antagonism Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Ca_influx Excessive Ca2+ Influx NMDAR->Ca_influx Opens channel, leading to Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Causes Adamantane_Drug 1-Amino-3,5,7-trimethyladamantane (NMDA Receptor Antagonist) Adamantane_Drug->NMDAR Blocks channel

Caption: Mechanism of neuroprotection by NMDA receptor antagonism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Bromo-3,5,7-trimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-Bromo-3,5,7-trimethyladamantane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize your reaction yields and product purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion of Starting Material - Insufficient Bromine: The molar ratio of bromine to 1,3,5-trimethyladamantane may be too low. - Low Reaction Temperature: The reaction may be too slow at lower temperatures. - Inadequate Reaction Time: The reaction may not have proceeded to completion.- Increase the molar ratio of bromine to the adamantane substrate. Ratios of 2:1 to 5:1 are often effective for similar adamantane brominations. - The optimal temperature for adamantane bromination is typically between 20°C and 55°C. Ensure your reaction is maintained within this range. - Monitor the reaction progress using TLC or GC-MS and allow it to proceed until the starting material is consumed, which could be up to 12 hours or more.
Formation of Polybrominated Byproducts - Excess Bromine: A large excess of bromine can lead to the formation of di- or tri-brominated adamantane derivatives. - High Reaction Temperature: Elevated temperatures can increase the rate of polybromination. - Presence of Lewis Acid Catalyst: Even trace amounts of Lewis acids can promote further bromination.- While a slight excess of bromine is necessary, avoid using a large excess. - Maintain careful temperature control to prevent overheating. - Ensure all glassware is thoroughly cleaned to remove any residual Lewis acids from previous reactions. For selective monobromination, it is crucial to avoid Lewis acid catalysts.
Product is a Dark/Discolored Oil or Solid - Residual Bromine: The final product may be contaminated with unreacted bromine. - Formation of Degradation Products: Overly harsh reaction conditions can lead to the formation of colored impurities.- After the reaction is complete, quench any excess bromine with a reducing agent such as a saturated aqueous solution of sodium bisulfite or sodium thiosulfate until the color of bromine disappears. - Avoid excessively high temperatures and prolonged reaction times.
Difficulty in Product Purification - Similar Polarity of Product and Byproducts: The desired product and any polybrominated or unreacted starting material may have similar polarities, making separation by column chromatography challenging. - Product is an Oil: Oily products can be more difficult to purify by recrystallization.- For column chromatography, use a long column and a shallow solvent gradient to improve separation. - If the product is a solid at room temperature, recrystallization from a suitable solvent (e.g., methanol, ethanol, or a mixed solvent system like acetone/water) can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the starting material for the synthesis of this compound?

A1: The primary starting material for the synthesis of this compound is 1,3,5-trimethyladamantane.

Q2: What is the general mechanism for the bromination of adamantane?

A2: The bromination of adamantane proceeds via an electrophilic substitution reaction. The reaction is believed to occur through an ionic mechanism, where bromine acts as the electrophile attacking the tertiary C-H bond of the adamantane cage.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the product.

Q4: What are the key safety precautions for this synthesis?

A4: The primary safety concern is the handling of liquid bromine, which is highly toxic and corrosive. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn. The reaction can also be exothermic, so it is important to have a cooling system in place to control the temperature.

Experimental Protocols

Below is a detailed methodology for the direct bromination of 1,3,5-trimethyladamantane. This protocol is based on general procedures for adamantane bromination and should be optimized for specific laboratory conditions.

Synthesis of this compound

  • Materials:

    • 1,3,5-trimethyladamantane

    • Liquid Bromine (Br₂)

    • Dichloromethane (CH₂Cl₂) or other suitable solvent

    • Saturated aqueous sodium bisulfite (NaHSO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas evolved), dissolve 1,3,5-trimethyladamantane in a suitable solvent such as dichloromethane.

    • Bromine Addition: Cool the solution in an ice bath. Slowly add liquid bromine dropwise from the dropping funnel to the stirred solution. The molar ratio of bromine to 1,3,5-trimethyladamantane should be slightly in excess (e.g., 1.1 to 1.5 equivalents).

    • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-12 hours). Monitor the reaction progress by TLC or GC-MS.

    • Quenching: Once the reaction is complete, carefully quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite dropwise until the red-brown color of bromine disappears.

    • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

    • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions for the bromination of adamantane derivatives. These can be used as a starting point for optimizing the synthesis of this compound.

Starting MaterialBrominating AgentCatalyst/SolventTemperature (°C)Time (h)Yield (%)
1,3-DimethyladamantaneBromineHBr in Acetic Acid50-5512High
1,3-DimethyladamantaneBromineAluminum Trichloride / 1,2-dichloroethane15-92
AdamantaneBromineNone (neat)85-1109~93

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and a general experimental workflow for the synthesis of this compound.

Caption: Synthesis of this compound.

experimental_workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 1,3,5-trimethyladamantane in solvent cool Cool reaction mixture start->cool add_br2 Add Bromine dropwise cool->add_br2 react Stir at room temperature add_br2->react quench Quench with NaHSO₃ react->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Chromatography concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for synthesis and purification.

Technical Support Center: Purification of Crude 1-Bromo-3,5,7-trimethyladamantane by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude 1-Bromo-3,5,7-trimethyladamantane via recrystallization. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key physical data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: The most commonly recommended and effective solvent for the recrystallization of this compound is methanol.[1][2][3] The compound is slightly soluble in hot methanol and less soluble at room temperature, which are ideal characteristics for a recrystallization solvent.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound should be a white to off-white solid or crystalline powder.[2] The reported melting point is approximately 101-102 °C.[1][2][3][4][5][6]

Q3: My crude product is colored. How can I remove the color during recrystallization?

A3: If your crude product is colored, you can perform a decolorization step before recrystallization. This typically involves dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal to adsorb the colored impurities, and then performing a hot filtration to remove the charcoal before proceeding with the recrystallization.[7]

Q4: Is this compound soluble in water?

A4: No, this compound is insoluble in water. It is, however, slightly soluble in solvents like chloroform and heated methanol.[1][2][3]

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The cooling process was too rapid.- Reheat the solution to evaporate some of the solvent to concentrate it, then allow it to cool slowly again.[7]- Try scratching the inside of the flask with a glass rod to provide a surface for crystal nucleation.[7]- Add a seed crystal of pure this compound if available.- Place the solution in an ice bath for a longer duration to encourage precipitation.[7]
An oily precipitate forms instead of crystals. - The solution is supersaturated, and the compound is "oiling out."- The cooling process is too fast.- Significant impurities are present, lowering the melting point of the mixture.- Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent.- Allow the solution to cool much more slowly to give molecules time to form an ordered crystal lattice.- If the material is highly impure, consider a preliminary purification step before recrystallization.
The yield of purified crystals is low. - Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.- Premature crystallization occurred during a hot filtration step (if performed).- Use the minimum amount of hot solvent necessary to dissolve the crude product.- To recover more product, the mother liquor can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals.- If performing hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely.[7]
The purified crystals are still colored. - The activated charcoal step (if performed) was not effective.- The colored impurity has similar solubility properties to the desired compound.- Repeat the recrystallization, ensuring an adequate amount of activated charcoal is used and that there is sufficient contact time.- A different purification method, such as column chromatography, may be necessary to separate the colored impurity.

Quantitative Data

PropertyValueReference(s)
CAS Number 53398-55-3[4][5]
Molecular Formula C₁₃H₂₁Br[4][5]
Molecular Weight 257.21 g/mol [4]
Melting Point 101-102 °C[1][2][3][4][5][6]
Boiling Point ~254.2 °C[1][3][5][6]
Appearance White to Off-White Solid[2]
Solubility Slightly soluble in Chloroform and heated Methanol.[1][2][3] Insoluble in Water.[1][2][3]

Experimental Protocol: Recrystallization from Methanol

This protocol outlines the standard procedure for the purification of crude this compound using methanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Stir bar

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add methanol dropwise until all the solid just dissolves. Avoid adding an excess of solvent. Cover the flask with a watch glass to prevent solvent evaporation.

  • Cooling and Crystallization: Once a clear solution is obtained, remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Allow the purified crystals to air dry on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation & Drying start Crude Product in Flask add_solvent Add minimal hot methanol start->add_solvent dissolve Stir and heat until dissolved add_solvent->dissolve cool_rt Cool slowly to room temperature dissolve->cool_rt ice_bath Place in ice bath cool_rt->ice_bath filtration Vacuum filtration ice_bath->filtration washing Wash with cold methanol filtration->washing drying Dry the crystals washing->drying end end drying->end Pure Product Troubleshooting_Recrystallization start Problem Encountered During Recrystallization no_crystals No crystals form upon cooling? start->no_crystals oiling_out Oily precipitate forms? no_crystals->oiling_out No solution_no_crystals Concentrate solution by evaporating solvent. Scratch flask or add seed crystal. no_crystals->solution_no_crystals Yes low_yield Low yield of crystals? oiling_out->low_yield No solution_oiling_out Reheat to dissolve oil. Cool more slowly. oiling_out->solution_oiling_out Yes solution_low_yield Use minimum hot solvent. Concentrate mother liquor for second crop. low_yield->solution_low_yield Yes end Successful Purification low_yield->end No solution_no_crystals->end solution_oiling_out->end solution_low_yield->end

References

Column chromatography for high purity 1-Bromo-3,5,7-trimethyladamantane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-Bromo-3,5,7-trimethyladamantane via column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in achieving high purity for this critical synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of the non-polar compound this compound, normal-phase chromatography is the method of choice.[1]

  • Stationary Phase: Silica gel is the standard stationary phase for this separation. Its polar nature allows for the effective separation of non-polar compounds.

  • Mobile Phase: A non-polar solvent system is recommended. Pure n-hexane or petroleum ether is an excellent starting point. The polarity of the mobile phase can be fine-tuned by adding a small amount of a slightly more polar solvent, such as ethyl acetate or dichloromethane, to optimize the separation based on preliminary Thin-Layer Chromatography (TLC) analysis.[1]

Q2: How can I determine the optimal mobile phase composition?

A2: The ideal mobile phase composition should be determined using Thin-Layer Chromatography (TLC) prior to performing column chromatography. Spot the crude material on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., pure hexane, 1% ethyl acetate in hexane, 2% ethyl acetate in hexane). The optimal solvent system will provide a good separation between the desired product and any impurities, with the product having an Rf value ideally between 0.2 and 0.4.

Q3: What are the common impurities I should expect to remove?

A3: The crude product of this compound synthesis may contain several impurities, including:

  • Unreacted Starting Material: 1,3,5-trimethyladamantane.

  • Poly-brominated Byproducts: Di- or tri-brominated adamantane derivatives, which are generally less polar than the mono-brominated product.

  • Degradation Products: Adamantanols can sometimes form if moisture is present during synthesis or workup.[2]

Q4: What is a typical purity I can expect to achieve after column chromatography?

A4: With a carefully executed column chromatography protocol, it is possible to achieve a purity of ≥99% for this compound, as determined by Gas Chromatography (GC) analysis.[3]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product elutes too quickly (High Rf value) The mobile phase is too polar.Decrease the polarity of the mobile phase. For example, if you are using 5% ethyl acetate in hexane, try reducing it to 2% or using pure hexane.
Product elutes too slowly or not at all (Low Rf value) The mobile phase is not polar enough.Increase the polarity of the mobile phase by gradually adding a more polar solvent like ethyl acetate or dichloromethane.[1]
Poor separation of product and impurities (overlapping bands) - The chosen solvent system has poor selectivity.- The column was overloaded with the sample.- The column was not packed properly, leading to channeling.- Perform a more thorough TLC analysis to find a solvent system that provides better separation.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully, ensuring a uniform and bubble-free stationary phase bed.[1]
Product fractions are contaminated with a less polar impurity The fractions were collected too broadly, or the bands are tailing.- Collect smaller fractions to improve resolution.- Ensure the sample is loaded onto the column in a minimal amount of solvent to start with a narrow band.
Product fractions are contaminated with a more polar impurity The elution was performed too quickly, not allowing for proper separation.- Reduce the flow rate of the mobile phase to allow for better equilibration between the stationary and mobile phases.[1]
Crystallization of the product on the column The compound has low solubility in the mobile phase at the laboratory temperature.- Consider performing the chromatography at a slightly elevated temperature (if feasible and safe).- Choose a mobile phase in which the compound has slightly better solubility while still allowing for good separation.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline for the purification of this compound. Optimization may be required based on the specific impurities present in the crude material.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (for column chromatography, 60-120 mesh or 230-400 mesh)

  • n-Hexane (or petroleum ether)

  • Ethyl acetate (or dichloromethane)

  • Sand (acid-washed)

  • Glass wool

  • Chromatography column

  • TLC plates (silica gel coated)

  • Collection tubes/flasks

  • Rotary evaporator

2. Preparation of the Column:

  • Place a small plug of glass wool at the bottom of the chromatography column.

  • Add a thin layer of sand on top of the glass wool.

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane).

  • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and bubble-free packing. Gently tap the column to aid in packing.

  • Add another thin layer of sand on top of the silica gel bed to prevent disturbance when adding the sample and eluent.[1]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.[1]

  • Carefully load the sample solution onto the top of the column using a pipette.

  • Drain the solvent until the sample has fully entered the silica gel bed.

  • Carefully add a small amount of fresh mobile phase to wash the sides of the column and allow it to enter the silica gel bed.

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin collecting fractions in separate test tubes or flasks. Maintain a constant flow rate.[1]

  • Monitor the composition of the collected fractions using TLC.

  • If the desired product is eluting too slowly, the polarity of the mobile phase can be gradually increased by adding a small percentage of ethyl acetate.

5. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

6. Purity Assessment:

  • Assess the purity of the final product using an appropriate analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Quantitative Data Summary

Parameter Typical Value / Range Notes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard for normal-phase chromatography of non-polar compounds.
Mobile Phase n-Hexane or Petroleum Ether (with 0-5% Ethyl Acetate)The exact ratio should be determined by TLC analysis.
Expected Rf of Product 0.2 - 0.4In the optimized TLC solvent system.
Crude Purity VariableDepends on the success of the synthesis and workup.
Purity after Chromatography ≥ 99%As determined by GC analysis.[3]
Typical Yield 80-95%Recovery from the column; dependent on loading and separation efficiency.

Visual Workflows

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_tlc 1. TLC Analysis to Determine Mobile Phase prep_column 2. Pack Column with Silica Gel Slurry prep_tlc->prep_column load_sample 3. Load Crude Product in Minimal Solvent prep_column->load_sample elute 4. Elute with Mobile Phase load_sample->elute collect 5. Collect Fractions elute->collect analyze_fractions 6. Analyze Fractions by TLC collect->analyze_fractions combine_fractions 7. Combine Pure Fractions analyze_fractions->combine_fractions evaporate 8. Evaporate Solvent combine_fractions->evaporate final_product 9. High-Purity Product evaporate->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Chromatography Issue (e.g., Poor Separation) check_tlc Was TLC performed to optimize the mobile phase? start->check_tlc optimize_solvent Optimize mobile phase using TLC check_tlc->optimize_solvent No check_loading Was the sample loaded in minimal solvent? check_tlc->check_loading Yes optimize_solvent->check_loading reload_sample Dissolve sample in minimal solvent before loading check_loading->reload_sample No check_packing Is the column packed uniformly without cracks? check_loading->check_packing Yes reload_sample->check_packing repack_column Repack the column check_packing->repack_column No success Problem Resolved check_packing->success Yes repack_column->success

Caption: Troubleshooting logic for column chromatography purification.

References

Identifying and minimizing byproducts in 1-Bromo-3,5,7-trimethyladamantane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-3,5,7-trimethyladamantane. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound, with a significant amount of unreacted 1,3,5-trimethyladamantane remaining. What are the potential causes and how can I improve the conversion?

Answer: Low conversion is a frequent challenge in the bromination of adamantane derivatives. Several factors can contribute to this issue. Below is a summary of potential causes and recommended solutions to improve your yield.

Potential CauseRecommended Solution
Insufficient Bromine Ensure the molar ratio of bromine to 1,3,5-trimethyladamantane is adequate. An excess of bromine is often necessary to drive the reaction to completion. Molar ratios of bromine to substrate of around 4:1 have been reported as effective in analogous syntheses.[1]
Inadequate Reaction Time The reaction may require a longer duration to reach completion. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, TLC). Reaction times of up to 12 hours have been utilized for similar adamantane brominations.[1]
Low Reaction Temperature While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate. The optimal temperature for the bromination of adamantanes is typically in the range of 50-55°C.[1]
Inefficient Mixing Inadequate agitation can lead to poor mass transfer and localized areas of low reactant concentration, especially in larger scale reactions. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Catalyst Deactivation If using a Lewis acid catalyst, it may have been deactivated by moisture. Ensure all reagents and glassware are anhydrous.

Issue 2: Formation of Polybrominated Byproducts

Question: My final product is contaminated with significant amounts of what appear to be di- or tri-brominated trimethyladamantane byproducts. How can I minimize the formation of these impurities?

Answer: The formation of polybrominated species is a common side reaction in the bromination of adamantanes. Controlling the reaction conditions is key to achieving high selectivity for the desired mono-brominated product.

Potential CauseRecommended Solution
Excessive Bromine Concentration A large excess of bromine can promote further bromination of the desired product. While a slight excess is needed, a significant excess should be avoided. Consider a dropwise addition of bromine to maintain a low concentration throughout the reaction.
High Reaction Temperature Elevated temperatures can increase the rate of polybromination. Maintain the reaction temperature within the optimal range (e.g., 50-55°C) and ensure efficient cooling to dissipate the heat generated from the exothermic reaction.[1]
Prolonged Reaction Time at High Temperature Extended reaction times, especially at higher temperatures, can lead to the formation of more highly substituted byproducts. Monitor the reaction closely and quench it once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: Based on analogous reactions with similar adamantane derivatives, the most common byproducts are:

  • Unreacted Starting Material: 1,3,5-trimethyladamantane.

  • Polybrominated Adamantanes: These can include various isomers of dibromo- and tribromo-3,5,7-trimethyladamantane. The formation of these byproducts is more likely with prolonged reaction times or a large excess of bromine.

Q2: How can I effectively remove unreacted starting material from my final product?

A2: Unreacted 1,3,5-trimethyladamantane can often be removed through purification techniques that exploit differences in polarity and volatility.

  • Recrystallization: This is an effective method for purifying solid products. Since this compound is a solid, recrystallization from a suitable solvent can effectively separate it from the less polar starting material.[2]

  • Column Chromatography: For smaller scale purifications or when high purity is required, column chromatography can provide excellent separation.[2]

  • Vacuum Distillation: If the boiling points of the product and starting material are sufficiently different, vacuum distillation can be employed.

Q3: What is the best way to quench the reaction and remove excess bromine?

A3: Excess bromine is typically quenched by adding a reducing agent. A common and effective method is to add a solution of sodium bisulfite (NaHSO₃) or sodium hydrosulfite (Na₂S₂O₄) until the characteristic red-brown color of bromine disappears.[3] This should be done carefully, as the reaction can be exothermic.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, this reaction involves hazardous materials and requires strict safety protocols.

  • Bromine: Liquid bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

  • Exothermic Reaction: The bromination of adamantanes is an exothermic reaction. It is crucial to have an efficient cooling system in place to control the temperature and prevent a runaway reaction.

  • Pressure Buildup: The reaction generates hydrogen bromide (HBr) gas. The reaction vessel should be equipped with a gas outlet or a trap to safely vent the HBr.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound, adapted from established procedures for analogous compounds.[1][3]

Protocol 1: Bromination using a Lewis Acid Catalyst

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., containing a sodium hydroxide solution), add 1,3,5-trimethyladamantane and a suitable solvent (e.g., a halogenated solvent like dichloromethane or carbon tetrachloride).

  • Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric bromide (FeBr₃), to the flask.

  • Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine in the same solvent from the dropping funnel. The addition should be done at a rate that maintains the desired reaction temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating (e.g., 50-55°C) until the starting material is consumed (monitor by GC or TLC).

  • Work-up: Cool the reaction mixture and slowly pour it into a beaker containing ice and a solution of sodium bisulfite to quench the excess bromine. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Bromination with Bromine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, dissolve 1,3,5-trimethyladamantane in an excess of liquid bromine.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by GC or TLC.

  • Work-up: After the reaction is complete, cool the mixture and carefully remove the excess bromine by distillation or by bubbling a stream of nitrogen through the solution. The remaining crude product can then be dissolved in a suitable organic solvent.

  • Purification: Wash the organic solution with an aqueous solution of sodium bisulfite, followed by water and brine. Dry the organic layer and remove the solvent. Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway 1,3,5-Trimethyladamantane 1,3,5-Trimethyladamantane Reaction Bromination 1,3,5-Trimethyladamantane->Reaction Br2 Br2 Br2->Reaction Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Reaction This compound This compound Reaction->this compound HBr HBr Reaction->HBr

Caption: Synthesis of this compound.

Byproduct_Formation cluster_reaction Bromination Reaction cluster_purification Post-Reaction Mixture 1,3,5-Trimethyladamantane 1,3,5-Trimethyladamantane Desired_Product 1-Bromo-3,5,7- trimethyladamantane 1,3,5-Trimethyladamantane->Desired_Product + Br2 Polybrominated_Byproducts Polybrominated Byproducts Desired_Product->Polybrominated_Byproducts + Excess Br2 + High Temp Unreacted_Starting_Material Unreacted 1,3,5-Trimethyladamantane

Caption: Byproduct formation pathway.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conversion High Starting Material? Start->Check_Conversion Increase_Reaction_Time Increase Reaction Time Check_Conversion->Increase_Reaction_Time Yes Check_Purity Polybrominated Byproducts? Check_Conversion->Check_Purity No Increase_Temperature Increase Temperature Increase_Reaction_Time->Increase_Temperature Increase_Bromine Increase Bromine Ratio Increase_Temperature->Increase_Bromine Increase_Bromine->Check_Purity Decrease_Temperature Decrease Temperature Check_Purity->Decrease_Temperature Yes Optimize_Purification Optimize Purification (Recrystallization/Chromatography) Check_Purity->Optimize_Purification No Control_Bromine_Addition Control Bromine Addition Decrease_Temperature->Control_Bromine_Addition Control_Bromine_Addition->Optimize_Purification End Improved Yield and Purity Optimize_Purification->End

Caption: Troubleshooting workflow for synthesis.

References

Troubleshooting low conversion rates in the bromination of 1,3,5-trimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of 1,3,5-trimethyladamantane.

Troubleshooting Guide

Low Conversion Rates

Question: I am experiencing low conversion rates in the bromination of 1,3,5-trimethyladamantane. What are the potential causes and how can I improve the yield?

Answer: Low conversion rates in this reaction can be attributed to several factors, including reaction conditions and reagent quality. Below is a summary of potential causes and solutions.

Possible Causes and Suggested Solutions for Low Conversion Rates

Possible Cause Suggested Solution
Insufficient Reaction Time or Temperature The reaction may require more forcing conditions. Consider increasing the reaction time or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.[1]
Inadequate Catalyst Activity If using a Lewis acid catalyst (e.g., AlBr₃, FeCl₃), ensure it is fresh and anhydrous to prevent deactivation. The catalyst is crucial for increasing the electrophilicity of bromine, especially for achieving higher degrees of substitution.[1]
Poor Quality or Insufficient Brominating Agent Use high-purity bromine or an alternative brominating agent like N-bromosuccinimide (NBS).[2] Ensure the molar ratio of the brominating agent to the adamantane substrate is appropriate for the desired level of bromination. An excess of bromine is often used for exhaustive bromination.
Inappropriate Solvent The choice of solvent can influence the reaction rate. While some brominations are performed neat (in an excess of liquid bromine), others may benefit from a solvent like 1,2-dichloroethane.
Presence of Water Ensure all glassware is dry and the reaction is performed under anhydrous conditions, as water can deactivate the Lewis acid catalyst and interfere with the reaction.[1]
Substrate Purity Impurities in the starting 1,3,5-trimethyladamantane may inhibit the reaction. Ensure the purity of your starting material.
Formation of Side Products

Question: My reaction is producing a mixture of mono-, di-, and poly-brominated products, as well as other impurities. How can I improve the selectivity?

Answer: The formation of multiple products is a common challenge in the bromination of adamantanes. The selectivity is highly dependent on the reaction conditions.

Strategies to Improve Selectivity

Problem Possible Cause Suggested Solution
Over-bromination (mixture of poly-brominated products) Reaction conditions are too harsh (e.g., high temperature, long reaction time, high catalyst concentration).To favor mono-bromination, avoid using a Lewis acid catalyst and consider refluxing with bromine in the absence of a catalyst.[1][3] For controlled poly-bromination, carefully adjust the stoichiometry of bromine and the catalyst concentration.
Formation of Oxidized Byproducts The reaction conditions are leading to oxidation of the adamantane core.Consider using a milder brominating agent like 1,3-dibromo-5,5-dimethylhydantoin.[1]
Unwanted Isomers While less common for the tertiary bridgehead positions of 1,3,5-trimethyladamantane, isomerization can occur under strong Lewis acid conditions.Use a less aggressive Lewis acid or reduce the reaction temperature.
Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a general workflow for the bromination of 1,3,5-trimethyladamantane and a decision-making process for troubleshooting low conversion rates.

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Low Conversion start Start: Prepare Dry Glassware and Reagents reactants Charge 1,3,5-trimethyladamantane, Solvent (optional), and Catalyst (optional) start->reactants add_br2 Add Brominating Agent (e.g., Br2) Dropwise reactants->add_br2 react Heat and Stir for a Specified Time add_br2->react monitor Monitor Reaction by TLC/GC-MS react->monitor quench Quench Excess Bromine monitor->quench workup Aqueous Workup and Extraction quench->workup purify Purify by Recrystallization or Chromatography workup->purify end End: Characterize Product purify->end solution solution check_conversion Low Conversion Rate? check_time_temp Time/Temp Sufficient? check_conversion->check_time_temp check_catalyst Catalyst Active? check_time_temp->check_catalyst Yes increase_time_temp Increase Time/Temperature check_time_temp->increase_time_temp No check_reagents Reagents Pure? check_catalyst->check_reagents Yes use_fresh_catalyst Use Fresh, Anhydrous Catalyst check_catalyst->use_fresh_catalyst No purify_reagents Use High-Purity Reagents check_reagents->purify_reagents No final_solution Re-run Experiment check_reagents->final_solution Yes increase_time_temp->final_solution use_fresh_catalyst->final_solution purify_reagents->final_solution

Caption: Experimental workflow and troubleshooting logic for bromination.

Frequently Asked Questions (FAQs)

Q1: What is the role of a Lewis acid in the bromination of adamantane derivatives?

A1: Lewis acids, such as aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃), act as catalysts to increase the electrophilicity of bromine.[1] They polarize the Br-Br bond, creating a more potent electrophile that can more readily attack the C-H bonds at the bridgehead positions of the adamantane core. This is essential for achieving di-, tri-, and tetra-bromination.[1]

Lewis_Acid_Role Br2 Br-Br Complex δ+Br--Brδ---AlBr3 (Polarized Complex) Br2->Complex LewisAcid Lewis Acid (e.g., AlBr3) LewisAcid->Complex Product Brominated Adamantane + HBr + Lewis Acid Complex->Product Electrophilic Attack Adamantane 1,3,5-Trimethyladamantane Adamantane->Product

Caption: Role of a Lewis acid catalyst in activating bromine.

Q2: How can I selectively synthesize 1-bromo-3,5,7-trimethyladamantane?

A2: For selective mono-bromination at a tertiary bridgehead position, the reaction should be carried out without a Lewis acid catalyst.[1] Boiling 1,3,5-trimethyladamantane with an excess of liquid bromine is a common method for achieving mono-bromination.[1][3] Using a milder brominating agent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or light can also favor mono-bromination.[2]

Q3: How do I monitor the progress of my bromination reaction?

A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of the starting material and the formation of the desired product and any byproducts, helping to determine the optimal reaction time.[1]

Q4: What is the best way to purify the brominated product?

A4: After the reaction is complete and the excess bromine has been quenched (e.g., with a solution of sodium thiosulfate or sodium bisulfite), the crude product is typically extracted into an organic solvent.[4][5] Purification can then be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (Mono-bromination)

This protocol is adapted from the general procedure for the mono-bromination of adamantane.[1][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 1,3,5-trimethyladamantane.

  • Reagent Addition: Add an excess of liquid bromine dropwise to the flask.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bisulfite to quench the excess bromine until the red color disappears.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Poly-brominated 1,3,5-Trimethyladamantane

This protocol is a general method for achieving higher degrees of bromination using a Lewis acid catalyst.[1]

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, suspend 1,3,5-trimethyladamantane in an excess of liquid bromine.

  • Catalyst Addition: Carefully add a catalytic amount of a Lewis acid (e.g., anhydrous aluminum bromide) to the mixture.

  • Reaction: Reflux the reaction mixture for an extended period (e.g., 12-24 hours), monitoring by TLC or GC-MS. The reaction time will influence the degree of bromination.

  • Workup: Cool the reaction mixture and carefully quench the excess bromine with an aqueous solution of sodium bisulfite.

  • Isolation: Isolate the solid product by filtration, wash thoroughly with water, and dry.

  • Purification: Purify the crude product by recrystallization to obtain the desired poly-brominated derivative.

Comparative Data

The following table summarizes general reaction conditions for the bromination of adamantane, which can be used as a starting point for optimizing the bromination of 1,3,5-trimethyladamantane.

Target Product Brominating Agent Catalyst Solvent Temperature (°C) Time (h) Approx. Yield (%) Reference
1-BromoadamantaneLiquid BromineNoneNeat110993[1]
1,3-DibromoadamantaneLiquid BromineAlBr₃NeatReflux470[1]
1,3,5-TribromoadamantaneLiquid BromineAlBr₃NeatReflux1285[1]
1-Bromo-3,5-dimethyladamantaneBromineHBr in Acetic AcidNone50-5512High[4][5]

References

Technical Support Center: Preventing Polybromination in Adamantane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on selectively synthesizing 1-bromoadamantane while minimizing the formation of polybrominated byproducts.

Frequently Asked Questions (FAQs)

Q1: Why am I getting significant amounts of di- and tri-bromoadamantane in my reaction?

A1: Polybromination of adamantane occurs when reaction conditions are too harsh or when a catalyst is used. The bridgehead positions of adamantane are all susceptible to bromination. The use of a Lewis acid catalyst, such as aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃), is essential for synthesizing di-, tri-, and tetrabromoadamantane as it increases the electrophilicity of bromine.[1] To favor monobromination, it is critical to avoid these catalysts.[1]

Q2: How can I selectively synthesize 1-bromoadamantane and avoid polybrominated products?

A2: Selective synthesis of 1-bromoadamantane is typically achieved by refluxing adamantane directly with an excess of liquid bromine without a catalyst.[1] Another effective method involves using a milder brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can improve selectivity.[1][2] Controlling reaction time and temperature is also crucial to prevent further bromination.

Q3: What is the role of a Lewis acid in the bromination of adamantane?

A3: Lewis acids catalyze the bromination by polarizing the Br-Br bond, which facilitates the electrophilic attack on the adamantane C-H bond. This catalytic action is necessary for substituting multiple hydrogen atoms at the bridgehead positions.[1] For selective monobromination, their use should be strictly avoided.

Q4: How can I monitor the reaction to stop it before polybromination becomes significant?

A4: The reaction progress can be monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] TLC can track the consumption of the adamantane starting material, while GC-MS provides a more detailed analysis of the product distribution, allowing for the identification and quantification of mono- and poly-brominated species.[1]

Q5: I've already produced a mixture of bromoadamantanes. How can I purify 1-bromoadamantane?

A5: Purification of 1-bromoadamantane from a mixture can be achieved by recrystallization.[1] Methanol is a commonly used solvent for this purpose.[1][3] If the product is oily or highly impure, a preliminary purification step, like passing it through a short plug of silica gel, may be necessary before recrystallization.[4] For colored impurities, treating the hot solution with activated charcoal before filtration can be effective.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High percentage of 1,3-dibromoadamantane and other polybrominated products. 1. Presence of a Lewis Acid Catalyst: Unintentional contamination of glassware with residual Lewis acids (e.g., AlBr₃, FeBr₃).2. Reaction Time Too Long: Allowing the reaction to proceed after the complete consumption of adamantane.1. Ensure Catalyst-Free Conditions: Meticulously clean all glassware, potentially with a rinse of a chelating agent or a base wash, to remove any trace metals or acidic residues.[1]2. Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction. Quench the reaction as soon as the starting material is consumed.[1]
Low Yield of 1-Bromoadamantane 1. Insufficient Brominating Agent: Incorrect stoichiometry.2. Low Reaction Temperature: The reaction rate is too slow for a complete conversion within the allotted time.1. Use Excess Bromine: When using elemental bromine as the reagent, it should typically be used in excess to act as both reactant and solvent.[1]2. Optimize Temperature: For direct bromination, a staged heating approach (e.g., 85°C followed by 110°C) can ensure complete reaction.[1][2]
Reaction is very slow or does not start. 1. Low Temperature: The activation energy for the reaction is not being met.2. Poor Quality Reagents: Adamantane may be impure, or the bromine may have degraded.1. Increase Temperature: Gradually increase the temperature of the reaction mixture while monitoring for the evolution of HBr gas, which indicates the reaction has started.[5]2. Use Pure Reagents: Ensure adamantane is pure and use fresh, high-quality bromine.

Data Presentation: Comparison of Monobromination Conditions

The selection of a brominating agent and reaction conditions significantly impacts the yield and selectivity of 1-bromoadamantane synthesis.

Brominating AgentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Key Features & Drawbacks
Elemental Bromine (Br₂) (neat) None85 → 1109~93High yield but involves handling hazardous excess liquid bromine.[2][6]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Trichloromethane65 - 7024 - 3691Safer alternative to liquid bromine with good yields.[2]
Bromotrichloromethane (BrCCl₃) Mo(CO)₆140 - 1605 - 10up to 99High-yield catalytic method.[2]
Elemental Bromine (Br₂) with H₂O₂ Water< 30191 - 92.7Improves bromine utilization and is more environmentally friendly.[2]

Experimental Protocols

Protocol 1: Selective Synthesis of 1-Bromoadamantane using Elemental Bromine

This protocol is a common and high-yielding method for producing 1-bromoadamantane.

Materials:

  • Adamantane (30 g)

  • Liquid Bromine (24 mL)

  • Saturated aqueous solution of sodium bisulfite

  • Methanol

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 30 g of adamantane.

  • In a fume hood, carefully add 24 mL of liquid bromine to the flask. The bromine will act as both the brominating agent and the solvent.

  • Heat the reaction mixture to 85°C for 6 hours. The mixture should be stirred.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours to ensure complete conversion.[1]

  • After cooling the reaction mixture to room temperature, carefully quench the excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite until the brown color of bromine disappears.

  • Filter the solid product using a Buchner funnel.

  • Wash the solid with water until the filtrate is neutral.

  • Dry the crude product completely.

  • Recrystallize the crude solid from methanol to obtain pure 1-bromoadamantane as white crystals.[1][3]

Visualizations

Troubleshooting Workflow for Adamantane Bromination

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis of 1-bromoadamantane.

G start Start: Synthesize 1-Bromoadamantane analysis Analyze Product Mixture (GC-MS, TLC, NMR) start->analysis decision Polybromination Observed? analysis->decision success High Yield & Selectivity for 1-Bromoadamantane decision->success No check_catalyst Problem: Polybromination Cause: Lewis Acid Contamination? decision->check_catalyst Yes solution_catalyst Solution: - Use scrupulously clean glassware. - Avoid cross-contamination from other reactions. check_catalyst->solution_catalyst Likely check_time Problem: Polybromination Cause: Reaction Time Too Long? check_catalyst->check_time Unlikely solution_time Solution: - Monitor reaction closely via TLC/GC-MS. - Quench immediately after starting material is consumed. check_time->solution_time Likely

References

Removal of unreacted bromine from 1-Bromo-3,5,7-trimethyladamantane reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted bromine from the reaction mixture in the synthesis of 1-Bromo-3,5,7-trimethyladamantane.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Persistent yellow or orange color in the organic layer after quenching. 1. Insufficient amount of quenching agent added. 2. Poor mixing between the organic and aqueous layers. 3. Degradation of the quenching agent solution.1. Add more of the quenching solution until the color disappears.[1] 2. Ensure vigorous stirring to maximize the surface area between the two phases.[1] 3. Prepare a fresh solution of the quenching agent.[1][2]
The quenching reaction is violently exothermic and difficult to control. 1. The reaction mixture is too concentrated. 2. The quenching agent is being added too quickly.1. Cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[1][2] 2. Add the quenching agent slowly, preferably dropwise, to control the rate of reaction.[2][3]
Formation of a solid precipitate (elemental sulfur) during quenching with sodium thiosulfate. The reaction mixture is acidic, causing the decomposition of sodium thiosulfate.[1]1. Neutralize or slightly basify the reaction mixture with a mild base like sodium bicarbonate before or during the addition of sodium thiosulfate.[1] 2. Use an alternative quenching agent such as sodium bisulfite or sodium sulfite, which are less prone to forming sulfur in acidic conditions.[1][4]
Low yield of this compound after work-up. 1. Product loss during the aqueous wash steps. 2. Incomplete extraction of the product from the aqueous layer.1. Ensure the pH of the aqueous layer is not too basic, which could potentially lead to side reactions. 2. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to ensure complete recovery of the product.

Frequently Asked Questions (FAQs)

Q1: What are the common quenching agents used to remove unreacted bromine?

A1: Commonly used quenching agents are aqueous solutions of sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), or sodium sulfite (Na₂SO₃).[1][2][4] These reducing agents react with elemental bromine (Br₂) to form colorless bromide ions (Br⁻).[1]

Q2: How do I choose the most suitable quenching agent for my reaction?

A2: The choice of quenching agent depends on factors like the reaction scale and the pH sensitivity of your product. Sodium thiosulfate is inexpensive and effective, but can form elemental sulfur under acidic conditions.[1][2] Sodium bisulfite and sodium sulfite are good alternatives in such cases.[1][4]

Q3: What are the visual indicators of a complete bromine quench?

A3: A complete quench is indicated by the disappearance of the characteristic red-brown color of bromine from the reaction mixture.[1][4] The organic layer should become colorless or pale yellow.[1]

Q4: What safety precautions should I take when working with bromine?

A4: Bromine is a corrosive and toxic substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Have a quenching solution readily available to neutralize any spills.

Data Presentation: Comparison of Common Bromine Quenching Agents

Quenching AgentMolar Stoichiometry(Agent:Br₂)Typical ConcentrationAdvantagesDisadvantages
Sodium Thiosulfate (Na₂S₂O₃) 2:15-10% (w/v) aqueous solution[2]Inexpensive, readily available, and effective.[2]Can form elemental sulfur under acidic conditions.[1][2]
Sodium Bisulfite (NaHSO₃) 1:15-10% (w/v) aqueous solution[2]Effective and does not typically form sulfur.[2]Generates sulfur dioxide (SO₂) gas, which is toxic. The solution is acidic.[2]
Sodium Sulfite (Na₂SO₃) 1:15-10% (w/v) aqueous solution[2]Effective and less likely to form sulfur than thiosulfate.[2]Can also generate SO₂ under acidic conditions.[2]

Experimental Protocol: Removal of Unreacted Bromine

This protocol outlines the procedure for quenching excess bromine in the reaction mixture of this compound followed by a standard work-up.

1. Cooling the Reaction Mixture:

  • Once the bromination reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C. This helps to control the exothermicity of the quenching process.[2]

2. Preparation of Quenching Solution:

  • Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[4] Alternatively, a saturated aqueous solution of sodium bisulfite can be prepared.[4]

3. Quenching Procedure:

  • With vigorous stirring, slowly add the prepared quenching solution to the cooled reaction mixture.[2][4]

  • Continue the addition dropwise until the red-brown color of bromine disappears and the organic layer becomes colorless or pale yellow.[1][4]

4. Work-up:

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.[4]

  • Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution).[4]

  • Dry the organic layer over a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate.[4]

  • Filter the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

5. Further Purification (Optional):

  • If necessary, the crude product can be further purified by recrystallization or column chromatography to achieve higher purity.[6]

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_quenching Quenching cluster_workup Work-up cluster_purification Purification reaction_mixture Reaction Mixture (with excess Bromine) cooling Cool to 0-5 °C reaction_mixture->cooling add_quenching_agent Add Quenching Agent (e.g., Na₂S₂O₃ solution) cooling->add_quenching_agent color_disappears Stir until colorless add_quenching_agent->color_disappears separation Separate Layers color_disappears->separation washing Wash Organic Layer (Water, Brine) separation->washing drying Dry Organic Layer (e.g., Na₂SO₄) washing->drying solvent_removal Solvent Removal drying->solvent_removal crude_product Crude Product solvent_removal->crude_product purification_step Recrystallization or Column Chromatography crude_product->purification_step pure_product Pure 1-Bromo-3,5,7- trimethyladamantane purification_step->pure_product

Caption: Workflow for the removal of unreacted bromine and purification of the product.

References

Stability issues and degradation of 1-Bromo-3,5,7-trimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of 1-Bromo-3,5,7-trimethyladamantane for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a halogenated derivative of adamantane, a rigid, cage-like hydrocarbon. Its unique structure imparts properties like high lipophilicity and metabolic stability to molecules.[1][2] It is primarily used as a key intermediate in organic synthesis, particularly in the pharmaceutical industry for the development of central nervous system agents, such as derivatives of Memantine, which is used to treat Alzheimer's disease.[3][4]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To ensure stability, this compound should be stored in a cool, dry place in a tightly sealed container.[5] It is incompatible with strong oxidizing agents.[5]

Q3: What are the known hazardous decomposition products of this compound?

A3: Under thermal decomposition, this compound can produce hazardous products including carbon monoxide, carbon dioxide, and hydrogen bromide.[5][6]

Q4: What is the primary mechanism of reactivity for this compound in substitution reactions?

A4: Due to the bromine atom being situated at a sterically hindered bridgehead position, this compound undergoes nucleophilic substitution primarily through a stepwise SN1 mechanism. This involves the formation of a stable tertiary carbocation intermediate.

Troubleshooting Guides

Issue 1: Degradation of this compound in Solution

Symptoms:

  • Appearance of a yellow or brown tint in a previously colorless solution.

  • Presence of additional peaks in analytical chromatograms (e.g., HPLC, GC-MS) over time.

  • A decrease in the peak area of the main compound in analytical tests.

  • Inconsistent results in subsequent reactions using the stored solution.

Potential Causes & Solutions:

Potential CauseProposed Solution
Hydrolysis/Solvolysis: The compound can undergo slow hydrolysis in the presence of water or other nucleophilic solvents (e.g., alcohols), leading to the formation of 1-Hydroxy-3,5,7-trimethyladamantane and hydrogen bromide. The rate of solvolysis is dependent on the solvent's ionizing power.[7][8][9]Use anhydrous, non-polar, aprotic solvents for storage and reactions whenever possible. If a protic solvent must be used, prepare solutions fresh and use them promptly. Store solutions at low temperatures (2-8 °C) to minimize the rate of solvolysis.
Photodegradation: Exposure to UV light can cause the cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.[10][11][12]Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Avoid prolonged exposure to direct sunlight or other sources of UV radiation during experiments.
Reaction with Impurities: Acidic or basic impurities in the solvent can catalyze degradation.Use high-purity, analytical grade solvents. If necessary, purify solvents before use.
Issue 2: Incomplete Reaction or Low Yield in Subsequent Synthetic Steps

Symptoms:

  • A significant amount of starting material (this compound) remains unreacted.

  • The yield of the desired product is lower than expected.

  • Formation of unexpected side products.

Potential Causes & Solutions:

Potential CauseProposed Solution
Degraded Starting Material: The this compound used may have degraded during storage.Before starting a reaction, check the purity of the this compound using a suitable analytical method like HPLC, GC-MS, or NMR. If impurities are detected, consider purifying the starting material by recrystallization or column chromatography.[13]
Sub-optimal Reaction Conditions: The reaction conditions (temperature, time, solvent) may not be suitable for this specific adamantane derivative.While general protocols for similar compounds exist, optimization for this compound may be necessary. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.[14]
Steric Hindrance: The bulky trimethyladamantyl group can sterically hinder the reaction.Consider using a higher reaction temperature or a more reactive nucleophile if applicable to the specific reaction.
Issue 3: Presence of Impurities in the Synthesized this compound

Symptoms:

  • The melting point of the synthesized solid is broad or lower than the reported value (101-103 °C).[15]

  • Discoloration of the solid product.

  • Presence of impurity peaks in NMR or chromatographic analysis.[16][17][18]

Potential Causes & Solutions:

Potential CauseProposed Solution
Unreacted Starting Material: Incomplete bromination of 1,3,5-trimethyladamantane.Optimize the bromination reaction conditions (e.g., reaction time, temperature, amount of brominating agent).[14] Monitor the reaction to completion.
Over-bromination: Formation of di- or poly-brominated adamantane derivatives, especially if harsh reaction conditions are used.[14]Use a milder brominating agent or carefully control the stoichiometry of the brominating agent.[19]
Side-products from Rearrangement: Although less common for the rigid adamantane core, rearrangements can occur under certain acidic conditions.Use a non-acidic bromination method if possible, or carefully control the reaction temperature.
Residual Solvent or Reagents: Incomplete removal of solvents or reagents after workup.Ensure thorough drying of the product under vacuum. Purify the crude product using recrystallization from a suitable solvent (e.g., methanol or ethanol/water mixture) or column chromatography.[13]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number53398-55-3[20]
Molecular FormulaC₁₃H₂₁Br[20]
Molecular Weight257.21 g/mol [20]
Melting Point101-103 °C[15]
Boiling Point254.2 °C at 760 mmHg[3]
AppearanceWhite solid[5]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol provides a general method for assessing the stability of this compound in a given solvent under specific storage conditions.

1. Materials:

  • This compound (high purity)

  • High-purity solvent of interest (e.g., methanol, acetonitrile, water)

  • Amber glass vials with screw caps

  • HPLC or GC-MS system

  • Analytical balance

2. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into several amber glass vials and seal them tightly.

  • Store the vials under the desired conditions (e.g., room temperature, 40 °C, protected from light, exposed to UV light).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each storage condition.

  • Analyze the sample using a validated stability-indicating HPLC or GC-MS method.[21][22][23][24] The method should be able to separate the parent compound from potential degradation products.

  • Quantify the amount of this compound remaining and identify any major degradation products.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 2: Purification of this compound by Recrystallization

This protocol is adapted from methods used for similar adamantane derivatives and can be used to purify the compound from synthesis-related impurities.[13]

1. Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol, ethanol, or an ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

2. Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further cool the flask in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

  • Assess the purity of the recrystallized product by measuring its melting point and using an appropriate analytical technique (e.g., HPLC, NMR).

Visualizations

G Troubleshooting Workflow for this compound Degradation cluster_symptoms Observed Issue cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions Symptom Degradation or Impurity Detected (e.g., discoloration, extra peaks in analysis) CheckStorage Review Storage Conditions (Light, Temp, Solvent) Symptom->CheckStorage CheckPurity Analyze Purity of Starting Material (HPLC, GC-MS, NMR) Symptom->CheckPurity CheckReaction Review Reaction/Experimental Protocol Symptom->CheckReaction Hydrolysis Hydrolysis/ Solvolysis CheckStorage->Hydrolysis Photodegradation Photodegradation CheckStorage->Photodegradation ImpureSolvent Impure Solvent/ Reagents CheckPurity->ImpureSolvent OverBromination Over-bromination/ Side Reaction CheckReaction->OverBromination UseAnhydrous Use Anhydrous/Aprotic Solvents, Store Cold & Dark Hydrolysis->UseAnhydrous ProtectFromLight Use Amber Vials/ Protect from Light Photodegradation->ProtectFromLight PurifyReagents Use High-Purity Reagents/Solvents ImpureSolvent->PurifyReagents OptimizeReaction Optimize Reaction Conditions/ Purify Product OverBromination->OptimizeReaction

Caption: Troubleshooting workflow for degradation issues.

G Decision Logic for Purification of this compound Start Crude Product Obtained PurityCheck Assess Purity (Melting Point, TLC, NMR) Start->PurityCheck IsPure Is Purity >98%? PurityCheck->IsPure FinalProduct Pure Product IsPure->FinalProduct Yes ComplexMixture Are Impurities Structurally Similar? IsPure->ComplexMixture No Recrystallize Perform Recrystallization Recrystallize->PurityCheck Column Perform Column Chromatography Column->PurityCheck ComplexMixture->Recrystallize No ComplexMixture->Column Yes

Caption: Purification decision workflow.

References

Technical Support Center: Grignard Reaction of 1-Bromo-3,5,7-trimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Grignard reaction of the sterically hindered substrate, 1-Bromo-3,5,7-trimethyladamantane.

Troubleshooting Guide

Issue: The Grignard reaction with this compound fails to initiate.

Possible Cause Recommended Solution
Inactive Magnesium Surface: A passivating layer of magnesium oxide on the turnings is a common cause of initiation failure.Magnesium Activation: Activate the magnesium turnings immediately before use. Common methods include: - Iodine Activation: Add a single crystal of iodine to the flask containing magnesium. The disappearance of the brown color indicates activation. - 1,2-Dibromoethane: Add a small amount (a few drops) of 1,2-dibromoethane to the magnesium suspension. The formation of ethene gas signifies an active magnesium surface. - Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.
Presence of Moisture: Grignard reagents are extremely sensitive to water. Trace amounts in glassware, solvents, or reagents will prevent the reaction.Ensure Anhydrous Conditions: - Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under a stream of inert gas (Argon or Nitrogen). - Use freshly distilled, anhydrous solvents. Ethereal solvents like THF or diethyl ether should be dried over sodium/benzophenone until the characteristic blue color of the ketyl radical persists.
Impure this compound: The starting material may contain impurities that inhibit the reaction.Purify the Alkyl Halide: Purify the this compound, for instance by recrystallization, to remove any protic impurities.
Low Reactivity Due to Steric Hindrance: The bulky 3,5,7-trimethyladamantyl group sterically hinders the approach of the alkyl halide to the magnesium surface, making the reaction sluggish.Use Highly Reactive Magnesium: - Rieke Magnesium: Prepare highly reactive Rieke magnesium by the reduction of MgCl₂ with lithium or potassium. This offers a much larger surface area and higher reactivity. - Anthracene Catalysis: The use of a catalytic amount of anthracene can facilitate the formation of the Grignard reagent from sterically hindered halides.

Issue: The reaction initiates but then stops, or the yield of the Grignard reagent is very low.

Possible Cause Recommended Solution
Insufficient Magnesium Activation: The initial activation may not have been sufficient to sustain the reaction.Re-activate During Reaction: If the reaction stalls, consider adding another small crystal of iodine.
Side Reactions Dominating: At the slow reaction rate of sterically hindered halides, side reactions can become significant, consuming the starting material and the formed Grignard reagent.Optimize Reaction Conditions: - Slow Addition: Add the this compound solution very slowly (dropwise) to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. This minimizes the Wurtz coupling side reaction. - Temperature Control: While gentle heating might be needed for initiation, avoid excessive temperatures which can promote side reactions. The Grignard formation is exothermic, so be prepared to cool the reaction if necessary.
Wurtz Coupling: The primary side reaction is often the homocoupling of the alkyl halide (Wurtz reaction) to form bi(1,3,5,7-trimethyladamantane). This is exacerbated by high local concentrations of the alkyl halide.Minimize Halide Concentration: As mentioned, slow, controlled addition is crucial. Using a syringe pump for the addition can provide excellent control.

Frequently Asked Questions (FAQs)

Q1: Why is the Grignard reaction of this compound so challenging?

A1: The primary challenge is the significant steric hindrance posed by the bulky adamantyl cage and the three additional methyl groups at the bridgehead positions. This steric bulk impedes the reaction of the carbon-bromine bond with the surface of the magnesium metal, leading to a very slow reaction rate. This sluggishness allows competing side reactions, such as Wurtz coupling, to become more prominent, further reducing the yield of the desired Grignard reagent. The formation of Grignard reagents from bridgehead halides like bromoadamantanes is known to be difficult, and the presence of the methyl groups in this compound is expected to exacerbate this issue.[1]

Q2: What kind of yields can I expect for the Grignard reaction of adamantyl bromides?

Method Solvent Yield of 1-Adamantylmagnesium Bromide Reference
Static Method (no stirring)Diethyl ether58%Molle, G. et al. (1982)
Anthracene-CatalyzedTHF85% (after 14 days)Dimitrov, V. et al. (2014)[2]
Rieke MagnesiumTHFHigh (qualitative)Rieke, R. D.

Given the increased steric hindrance, the yields for this compound are anticipated to be lower than those for 1-bromoadamantane under similar conditions.

Q3: Are there alternatives to the Grignard reagent for introducing the 1-(3,5,7-trimethyladamantyl) group?

A3: Yes, if the Grignard reaction proves to be too low-yielding or unreliable, other organometallic reagents can be considered. Organolithium compounds can sometimes be formed from sterically hindered halides, though they are often more reactive and may present different challenges. Another approach is the use of organozinc reagents, which can be prepared under conditions that are sometimes milder than those required for Grignard formation.

Q4: What is the primary byproduct I should expect to see in a failed or low-yielding reaction?

A4: The most likely byproduct is the Wurtz coupling product, where two molecules of this compound react to form bi(1,3,5,7-trimethyladamantane).[3] This occurs when a molecule of the formed Grignard reagent reacts with a molecule of the unreacted alkyl halide.[3] This side reaction is favored by high local concentrations of the alkyl halide and elevated temperatures.[3]

Experimental Protocols

General Protocol for Grignard Reagent Formation with a Sterically Hindered Alkyl Halide (e.g., this compound)

This protocol is a general guideline and may require optimization.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal or 1,2-dibromoethane

  • Inert gas supply (Argon or Nitrogen)

  • Flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer.

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes and the brown color disappears. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous solvent to the activated magnesium. Prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel. Add a small portion (approx. 5-10%) of the halide solution to the magnesium suspension. The reaction may be initiated by gentle warming. Initiation is indicated by a slight bubbling and an increase in temperature.

  • Grignard Formation: Once the reaction has initiated, begin the slow, dropwise addition of the remaining alkyl halide solution from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • Completion: After the addition is complete, the reaction mixture may be stirred at room temperature or gently refluxed for several hours to ensure complete consumption of the magnesium. The completion of the reaction is indicated by the disappearance of the magnesium metal.

  • Quantification and Use: The concentration of the resulting Grignard reagent can be determined by titration (e.g., with a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator) before use in subsequent reactions.

Visualizations

Troubleshooting_Grignard_Failure start Reaction Fails to Initiate check_dry Are all glassware and solvents scrupulously dry? start->check_dry activate_mg Is the magnesium surface activated? check_dry->activate_mg Yes dry_glassware Action: Flame-dry glassware, use anhydrous solvents. check_dry->dry_glassware No steric_issue Is the halide sterically hindered? activate_mg->steric_issue Yes activate_action Action: Activate Mg with I2, 1,2-dibromoethane, or mechanically. activate_mg->activate_action No use_rieke_mg Action: Use highly reactive Mg (e.g., Rieke Mg) or catalyst. steric_issue->use_rieke_mg Yes success Reaction should initiate steric_issue->success No dry_glassware->start activate_action->start use_rieke_mg->success

Caption: Troubleshooting workflow for a failed Grignard reaction initiation.

Grignard_Side_Reactions cluster_main Desired Grignard Formation cluster_side Competing Side Reactions RBr R-Br (this compound) Mg Mg RBr->Mg + RBr_side R-Br RBr->RBr_side RMgBr R-MgBr (Grignard Reagent) Mg->RMgBr Insertion RMgBr_side R-MgBr RMgBr->RMgBr_side reacts with Wurtz Wurtz Coupling RR R-R (Homocoupling Product) Wurtz->RR RMgBr_side->Wurtz RBr_side->Wurtz

Caption: Competing pathways in the Grignard synthesis of 1-(3,5,7-trimethyladamantyl)magnesium bromide.

References

Technical Support Center: Improving Regioselectivity of 1,3,5-Trimethyladamantane Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 1,3,5-trimethyladamantane. The focus is on enhancing the regioselectivity of the reaction to favor the formation of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the possible products of monobromination of 1,3,5-trimethyladamantane?

The monobromination of 1,3,5-trimethyladamantane can theoretically yield two primary products:

  • 1-bromo-3,5,7-trimethyladamantane: Bromination at the remaining tertiary bridgehead position (C7). This is often the desired product for further functionalization.

  • 2-bromo-1,3,5-trimethyladamantane: Bromination at a secondary methylene bridge position.

Q2: How can I improve the selectivity for the tertiary C-H bond (bridgehead position)?

To enhance the regioselectivity towards the tertiary position, a free-radical bromination pathway is generally preferred over an ionic pathway. Free-radical bromination is highly selective for the most stable radical intermediate, which in this case is the tertiary adamantyl radical. The use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator is a common strategy.[1]

Q3: What reaction conditions favor the formation of the undesired secondary bromide?

Ionic bromination conditions, often employing elemental bromine with a Lewis acid catalyst, can lead to a less selective reaction and potentially a higher proportion of the secondary bromide. These conditions generate a more reactive electrophilic bromine species that is less discriminating between tertiary and secondary C-H bonds.

Q4: What is the role of steric hindrance in this reaction?

The bulky methyl groups at the 1, 3, and 5 positions create significant steric hindrance around the adamantane core. This can influence the approach of the brominating agent. While the tertiary C-H at the 7-position is sterically accessible, the methylene hydrogens are also exposed. The interplay between electronic effects (radical stability) and steric factors will ultimately determine the product ratio.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low regioselectivity with a mixture of tertiary and secondary bromides. The reaction may be proceeding through a competitive ionic pathway.- Switch to a free-radical bromination method using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).[1]- Ensure the reaction is run under anhydrous conditions and in a non-polar solvent like carbon tetrachloride to disfavor ionic mechanisms.
Formation of polybrominated byproducts. Excess of the brominating agent or reaction conditions are too harsh.- Use a stoichiometric amount or a slight excess of the brominating agent.- Control the reaction temperature carefully.- Monitor the reaction progress by GC-MS or TLC to stop it upon consumption of the starting material.
The reaction is slow or does not go to completion. Inefficient radical initiation or decomposition of the initiator.- Ensure the radical initiator is fresh and added at the appropriate temperature for its decomposition.- Use a light source (UV lamp) to promote radical initiation if using NBS.[2]- Increase the reaction temperature, but be mindful of potential side reactions.
Difficulty in separating the tertiary and secondary bromide isomers. The isomers may have very similar physical properties.- Utilize high-performance column chromatography with a suitable solvent system for separation.- Consider derivatization of the product mixture to facilitate separation, followed by removal of the derivatizing group.

Data Presentation

The regioselectivity of alkane halogenation is highly dependent on the halogenating agent. Bromine is inherently more selective than chlorine for substituting at more substituted carbon atoms due to the thermodynamics of the hydrogen abstraction step.[3][4]

Parameter Free-Radical Chlorination Free-Radical Bromination
Relative Reactivity (Tertiary C-H) ~5~1600
Relative Reactivity (Secondary C-H) ~3.5~80
Relative Reactivity (Primary C-H) 11
Selectivity LowerHigher[3][4]

Note: These are general relative reactivity values for alkanes and highlight the significantly higher selectivity of bromine for tertiary C-H bonds.

Experimental Protocols

Protocol 1: Regioselective Bromination using N-Bromosuccinimide (NBS)

This protocol is designed to favor the formation of this compound via a free-radical pathway.

Materials:

  • 1,3,5-trimethyladamantane

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium thiosulfate solution, saturated

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,5-trimethyladamantane (1 equivalent) in anhydrous CCl₄.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approx. 77°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Mandatory Visualizations

Regioselectivity_Pathway cluster_start Starting Material cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_products Products 1,3,5-Trimethyladamantane 1,3,5-Trimethyladamantane Free_Radical Free Radical (NBS, AIBN, hv) 1,3,5-Trimethyladamantane->Free_Radical Favors Ionic Ionic (Br2, Lewis Acid) 1,3,5-Trimethyladamantane->Ionic Tertiary_Radical Tertiary Adamantyl Radical (More Stable) Free_Radical->Tertiary_Radical Preferential H abstraction Secondary_Radical Secondary Adamantyl Radical (Less Stable) Free_Radical->Secondary_Radical Carbocation Adamantyl Carbocation Ionic->Carbocation Tertiary_Bromide This compound (Major Product - High Selectivity) Tertiary_Radical->Tertiary_Bromide Secondary_Bromide 2-bromo-1,3,5-trimethyladamantane (Minor Product) Secondary_Radical->Secondary_Bromide Mixed_Products Mixture of Bromides (Lower Selectivity) Carbocation->Mixed_Products

Caption: Logical workflow for achieving regioselective bromination.

Experimental_Workflow Start Start Setup Dissolve 1,3,5-trimethyladamantane in CCl4 Start->Setup Reagents Add NBS and AIBN Setup->Reagents Reaction Reflux under inert atmosphere Reagents->Reaction Monitoring Monitor by GC-MS or TLC Reaction->Monitoring Workup Cool, Filter, Wash Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for regioselective bromination.

References

Scaling up the synthesis of 1-Bromo-3,5,7-trimethyladamantane for industrial production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 1-Bromo-3,5,7-trimethyladamantane. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of this process for industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on a large scale?

A1: The primary method for synthesizing this compound is through the direct electrophilic bromination of 1,3,5-trimethyladamantane. This typically involves using elemental bromine as the brominating agent.[1] For industrial-scale production, precise control over reaction conditions is crucial to ensure high yield and purity.[2] Alternative, milder brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have been used for other adamantane derivatives to improve safety and selectivity, and could be adapted for this synthesis.[3][4]

Q2: What are the key safety concerns when handling bromine at an industrial scale?

A2: Bromine is a hazardous and highly corrosive substance. Key safety precautions include:

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a closed system, to prevent the release of bromine vapors.

  • Personal Protective Equipment (PPE): Appropriate PPE, including respiratory protection, chemical-resistant gloves, and splash goggles, is mandatory.

  • Emergency Preparedness: Spill kits and quenching agents like sodium thiosulfate or sodium bisulfite solutions must be readily available.[5]

  • Exothermic Reaction Control: The bromination of adamantanes is highly exothermic, and runaway reactions are a significant risk.[5][6] Robust temperature control systems are essential.

Q3: How can the purity of this compound be assessed?

A3: The purity of the final product is typically determined using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5] These methods are effective for quantifying the desired product and identifying any residual starting material or polybrominated impurities.

Q4: What are the expected physical properties of this compound?

A4: Key physical properties are summarized below:

PropertyValue
CAS Number 53398-55-3[7][8]
Molecular Formula C13H21Br[8]
Molecular Weight 257.21 g/mol [8]
Melting Point 102 °C[7]

Troubleshooting Guides

Problem 1: Low Yield and Incomplete Reaction

Question: We are experiencing low yields of this compound, and our analysis shows a significant amount of unreacted 1,3,5-trimethyladamantane. What are the likely causes and how can we improve the conversion rate?

Answer: Low conversion is a common challenge when scaling up bromination reactions. Several factors can contribute to this issue. Below is a summary of potential causes and recommended solutions.

Potential CauseRecommended Solution
Insufficient Bromine While a large excess of bromine should be avoided to prevent polybromination, a slight excess is necessary for complete conversion. A molar ratio of bromine to adamantane of around 4:1 has been shown to be effective in related syntheses.[1][5]
Low Reaction Temperature While temperature control is critical to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate. The optimal temperature range for similar adamantane brominations is typically between 20°C and 55°C.[5]
Inadequate Reaction Time Ensure the reaction is allowed to proceed for a sufficient duration. Reaction times of up to 12 hours have been reported to achieve high conversion in related adamantane brominations.[1][5]
Poor Mixing Inadequate agitation can lead to localized areas of low reactant concentration, especially in large reactors. Ensure the stirring is vigorous enough to maintain a homogeneous reaction mixture.[5]
Catalyst Inactivity (if used) If a catalyst such as HBr in acetic acid or a Lewis acid is used, ensure it is fresh and active.[5] For selective monobromination, the use of a Lewis acid catalyst should generally be avoided.[9][10]
Problem 2: Formation of Impurities and Side Products

Question: Our product is contaminated with polybrominated adamantanes and other impurities. How can we minimize the formation of these side products and improve the purity of our this compound?

Answer: The formation of di- and tri-brominated adamantanes is a known challenge, primarily due to the exothermic nature of the reaction and the high reactivity of the adamantane core.[5] Careful control of reaction parameters is essential for achieving high purity.

Potential CauseRecommended Solution
High Reaction Temperature The bromination of adamantane is highly exothermic.[5][6] Runaway temperatures can lead to over-bromination. Implement efficient cooling and consider a semi-batch process where bromine is added dropwise to control the exotherm.[5]
Excess Bromine A large excess of bromine can drive the reaction towards polybromination.[5] While a slight excess is needed for full conversion, a significant excess should be avoided.
Prolonged Reaction Time at High Temperature Extended reaction times at elevated temperatures can promote the formation of side products.[5]
Presence of Lewis Acid Catalyst Lewis acids promote multiple substitutions on the adamantane ring.[9][10] Ensure the reaction is free from such contaminants if monobromination is the goal.

Experimental Protocols

Disclaimer: The following protocols are adapted from established procedures for the synthesis of 1-bromoadamantane and 1-bromo-3,5-dimethyladamantane and should be optimized for the synthesis of this compound.

Protocol 1: Direct Bromination with Elemental Bromine

This protocol is adapted from methods used for the synthesis of 1-bromo-3,5-dimethyladamantane.[1][6][11]

Materials:

  • 1,3,5-trimethyladamantane

  • Liquid Bromine

  • Dichloromethane (DCM) or other suitable solvent

  • 5% Sodium hydrosulfite or Sodium bisulfite solution

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Setup: In a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a pressure-equalizing dropping funnel, charge 1,3,5-trimethyladamantane.

  • Bromine Addition: Slowly add liquid bromine drop-wise to the reaction mixture via the dropping funnel over a period of 2-4 hours, ensuring the temperature is maintained between 50-55°C.[5]

  • Reaction: After the addition is complete, maintain the reaction mixture at 50-55°C for 12 hours with continuous stirring.[5]

  • Bromine Removal: After the reaction is complete, distill off the excess bromine atmospherically until the temperature reaches 85°C.[5]

  • Cooling and Dilution: Cool the reaction mixture to 25-30°C and then dilute it with dichloromethane (DCM). Stir for 30 minutes.[5]

  • Quenching: Cool the DCM mixture to 5°C and slowly add a 5% solution of sodium hydrosulfite in deionized water until the red color of bromine disappears.[5]

  • Work-up: Separate the organic (DCM) layer. Wash the organic layer twice with deionized water. Dry the organic layer over anhydrous sodium sulfate.[5]

  • Solvent Removal: Filter off the drying agent and remove the DCM by distillation. Remove the final traces of solvent under reduced pressure.[5]

  • Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by vacuum distillation to yield high-purity this compound.[12]

Visualizations

G Experimental Workflow for this compound Synthesis A Start B Charge Reactor with 1,3,5-trimethyladamantane A->B C Heat to 50-55°C B->C D Slowly Add Liquid Bromine C->D E Maintain at 50-55°C for 12 hours D->E F Distill Excess Bromine E->F G Cool and Dilute with DCM F->G H Quench with Sodium Hydrosulfite G->H I Work-up (Wash and Dry) H->I J Concentrate under Vacuum I->J K Purify by Recrystallization or Vacuum Distillation J->K L End Product: This compound K->L

Caption: Experimental workflow for the synthesis of this compound.

G Troubleshooting Logic for Adamantane Bromination Problem Problem Identified LowYield Low Yield? Problem->LowYield HighImpurities High Impurities? Problem->HighImpurities LowYield->HighImpurities No CheckStoichiometry Check Reactant Stoichiometry LowYield->CheckStoichiometry Yes VerifyTempTime Verify Reaction Temperature and Time LowYield->VerifyTempTime Yes EnsureMixing Ensure Adequate Mixing LowYield->EnsureMixing Yes ImproveTempControl Improve Temperature Control HighImpurities->ImproveTempControl Yes OptimizeAddition Optimize Bromine Addition Rate HighImpurities->OptimizeAddition Yes ReviewWorkup Review Quenching and Work-up HighImpurities->ReviewWorkup Yes Solution Solution Implemented CheckStoichiometry->Solution VerifyTempTime->Solution EnsureMixing->Solution ImproveTempControl->Solution OptimizeAddition->Solution ReviewWorkup->Solution

Caption: Troubleshooting logic for adamantane bromination processes.

References

Analytical methods for determining the purity of 1-Bromo-3,5,7-trimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to determine the purity of 1-Bromo-3,5,7-trimethyladamantane. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC) Troubleshooting

Issue: Peak Tailing for this compound

Peak tailing is a common issue in the GC analysis of active compounds like halogenated adamantanes and can lead to inaccurate quantification.

  • Possible Causes & Solutions:

    • Active Sites in the Inlet or Column: The bulky and polarizable nature of the analyte can lead to interactions with active sites (e.g., silanols) in the GC system.

      • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and trim the first few centimeters of the column to remove accumulated non-volatile residues.[1]

    • Contamination: Residues from previous injections can create active sites.

      • Solution: Clean the injector port and bake out the column at a high temperature, ensuring not to exceed the column's maximum temperature limit.[2]

    • Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume and cause peak tailing.

      • Solution: Ensure the column is cut cleanly and squarely. Install the column according to the manufacturer's instructions for the specific instrument to minimize dead volume.[1]

    • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, can manifest as tailing.

      • Solution: Reduce the injection volume or dilute the sample.

Issue: Poor Resolution or Co-elution of Impurities

Achieving baseline separation of this compound from its structurally similar impurities can be challenging.

  • Possible Causes & Solutions:

    • Inadequate GC Method: The temperature program or carrier gas flow rate may not be optimal for separation.

      • Solution: Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks. Adjust the carrier gas flow rate to its optimal linear velocity for the chosen column.

    • Incorrect Column Choice: The stationary phase may not be suitable for separating the analyte from its impurities.

      • Solution: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for halogenated hydrocarbons. For more challenging separations, a more polar column may be required.

Nuclear Magnetic Resonance (NMR) Troubleshooting

Issue: Broad or Unresolved Peaks in ¹H or ¹³C NMR Spectra

Broad peaks in the NMR spectrum can obscure important structural details and make it difficult to assess purity.

  • Possible Causes & Solutions:

    • Poor Magnetic Field Homogeneity (Shimming): An inhomogeneous magnetic field is a common cause of broad peaks.

      • Solution: Carefully shim the NMR spectrometer before acquiring data to optimize the magnetic field homogeneity.

    • Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening. A sample that is too dilute will result in a poor signal-to-noise ratio.

      • Solution: Prepare the sample at an optimal concentration, typically 5-10 mg in 0.6-0.7 mL of deuterated solvent.[3]

    • Paramagnetic Impurities: The presence of paramagnetic impurities can cause significant peak broadening.

      • Solution: If paramagnetic impurities are suspected, they may be removed by passing the sample through a small plug of silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for determining the purity of this compound?

A1: The primary recommended methods are Gas Chromatography (GC) with a Flame Ionization Detector (FID) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the structure and identifying impurities with different chemical environments.

Q2: What are the likely impurities in a sample of this compound?

A2: Potential impurities can arise from the starting materials or as byproducts of the synthesis. The synthesis of brominated adamantanes often involves the direct bromination of the corresponding hydrocarbon.[4] Therefore, likely impurities include:

  • Unreacted starting material (e.g., 1,3,5-trimethyladamantane).

  • Over-brominated products (e.g., dibromo- or tribromo-trimethyladamantane).

  • Isomeric byproducts, although less likely for the highly symmetric trimethyladamantane.

Q3: How can I confirm the identity of this compound?

A3: A combination of techniques is recommended for unambiguous identification:

  • GC-MS: The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern. A key feature to look for is the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will be present in the molecular ion and any bromine-containing fragments.[3]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the chemical structure, including the number and types of protons and carbons, confirming the trimethyladamantane core and the position of the bromine atom.[3]

Q4: Can High-Performance Liquid Chromatography (HPLC) be used for purity analysis of this compound?

A4: While GC is generally preferred for volatile and thermally stable compounds like this compound, HPLC can also be used. A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water would be a suitable starting point. However, detection can be a challenge as this compound lacks a strong UV chromophore. A UV detector set to a low wavelength (e.g., < 220 nm) or an alternative detector like a Charged Aerosol Detector (CAD) or a mass spectrometer would be necessary.

Data Presentation

The following tables summarize key quantitative data for the analysis of this compound and related compounds.

Table 1: GC-MS Parameters and Expected Data

ParameterValueReference
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Injector Temperature 250 °C[6]
Oven Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 minGeneral Practice
Carrier Gas Helium at a constant flow of 1.0 mL/min[6]
MS Ionization Electron Ionization (EI) at 70 eV[3]
Molecular Ion (M⁺) m/z 256/258 (due to ⁷⁹Br/⁸¹Br isotopes)[7]
Key Fragment (M-Br)⁺ m/z 177Calculated

Table 2: NMR Spectroscopic Data (Reference Data for Similar Compounds)

NucleusCompoundChemical Shift (δ, ppm)SolventReference
¹H 1-Bromoadamantane2.37 (br s, 6H), 2.10 (br s, 3H), 1.73 (br s, 6H)CDCl₃[3]
¹³C 1-BromoadamantaneSignals for C-Br, CH, and CH₂ groupsCDCl₃[3]
¹H 1-Bromo-3,5-dimethyladamantaneComplex multiplets and singletsCDCl₃[3]
¹³C 1-Bromo-3,5-dimethyladamantaneDistinct signals for quaternary carbons (C-Br, C-CH₃), CH, CH₂, and CH₃ groupsCDCl₃[3]

Experimental Protocols

Protocol 1: Purity Determination by GC-MS

This protocol outlines a general procedure for the purity analysis of this compound by GC-MS.

  • Sample Preparation:

    • Dissolve approximately 10 mg of the sample in 10 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Vortex the solution to ensure it is fully dissolved.

    • If necessary, dilute the sample further to be within the linear range of the detector.

  • Instrument Setup:

    • GC Column: Install a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (or equivalent).

    • Injector: Set the injector temperature to 250 °C and use a split injection mode with a split ratio of 50:1.

    • Oven Program: Set the initial oven temperature to 100 °C and hold for 2 minutes. Ramp the temperature at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Use helium as the carrier gas with a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Use Electron Ionization (EI) at 70 eV. Acquire data in full scan mode over a mass range of m/z 50-400.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components.

    • Identify impurities by comparing their mass spectra to a spectral library or by interpreting their fragmentation patterns.

Protocol 2: Structural Confirmation by NMR Spectroscopy

This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra for structural confirmation.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3]

    • Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Use a spectral width that covers the expected chemical shift range (e.g., 0-10 ppm).

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a wider spectral width (e.g., 0-200 ppm).

    • A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis:

    • Analyze the chemical shifts, integration (for ¹H), and splitting patterns to confirm the structure of this compound.

Visualizations

GC_Troubleshooting_Workflow start Peak Tailing Observed check_activity Check for Active Sites (Inlet Liner, Column) start->check_activity check_contamination Check for Contamination start->check_contamination check_installation Check Column Installation start->check_installation solution Use Deactivated Liner Replace/Trim Column check_activity->solution solution2 Clean Injector Bakeout Column check_contamination->solution2 solution3 Re-install Column Correctly check_installation->solution3 Purity_Analysis_Workflow sample This compound Sample gcms GC-MS Analysis sample->gcms nmr NMR Analysis sample->nmr purity Quantitative Purity (Peak Area %) gcms->purity impurity_id Impurity Identification (Mass Spectra) gcms->impurity_id structure_confirm Structural Confirmation (Chemical Shifts) nmr->structure_confirm final_report Purity Report purity->final_report impurity_id->final_report structure_confirm->final_report

References

Validation & Comparative

1-Bromo-3,5,7-trimethyladamantane vs 1-bromoadamantane reactivity comparison.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of rigid carbocyclic frameworks, adamantane and its derivatives stand out for their unique structural and reactive properties. This guide provides a detailed comparison of the reactivity of 1-bromo-3,5,7-trimethyladamantane and its parent compound, 1-bromoadamantane, with a focus on their behavior in nucleophilic substitution reactions. This analysis is supported by experimental data on their solvolysis rates and a discussion of the underlying electronic and steric factors that govern their reactivity.

Executive Summary

The introduction of three methyl groups at the bridgehead positions of the adamantane cage in this compound significantly influences its reactivity compared to the unsubstituted 1-bromoadamantane. In non-polar, non-aqueous solvents, the trimethylated derivative exhibits enhanced reactivity towards SN1 solvolysis. This is attributed to the electron-donating nature of the methyl groups, which stabilize the intermediate carbocation. However, in polar, aqueous solvent mixtures, a surprising inversion of reactivity is observed, with this compound reacting more slowly than 1-bromoadamantane. This phenomenon is ascribed to hydrophobic effects and steric hindrance to the solvation of the transition state.

Data Presentation: Solvolysis Rate Comparison

The relative reactivity of these two compounds is best illustrated by their solvolysis rates in different solvent systems. The following table summarizes the key experimental findings.

CompoundSolventTemperature (°C)Relative Rate (k_rel)
1-BromoadamantaneEthanol (100%)251.00 (Reference)
This compoundEthanol (100%)25> 1 (Faster)[1]
1-BromoadamantaneEthanol-Water (60:40)251.00 (Reference)
This compoundEthanol-Water (60:40)25< 1 (Slower)[1]

Note: While the precise numerical relative rate for this compound is not explicitly provided in the cited literature, the trend of accelerated solvolysis in non-aqueous ethanol and decelerated solvolysis in aqueous ethanol is clearly established for analogous 3,5,7-trialkyl-substituted 1-bromoadamantanes.[1] For instance, 3,5,7-tri-n-propyl-1-bromoadamantane reacts 3.8 times faster in 100% ethanol but 0.15 times as fast in 60% aqueous ethanol compared to 1-bromoadamantane.[1]

Reaction Mechanism and Theoretical Background

The solvolysis of both 1-bromoadamantane and this compound proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This is due to the rigid cage-like structure of the adamantane framework, which sterically hinders the backside attack required for a bimolecular (SN2) pathway.[2] The rate-determining step is the formation of a tertiary bridgehead carbocation.

SN1_Mechanism Substrate R-Br Carbocation R+ + Br- Substrate->Carbocation Slow, Rate-determining ProtonatedProduct R-NuH+ Carbocation->ProtonatedProduct Fast Product R-Nu + H+ Solvent Nu-H ProtonatedProduct->Product Fast

Caption: General SN1 reaction pathway for adamantyl bromides.

The stability of the intermediate carbocation is paramount in determining the reaction rate. Alkyl groups, such as the methyl groups in this compound, are electron-donating and stabilize carbocations through two primary effects:

  • Inductive Effect: The electron density of the C-C sigma bonds is pushed towards the positively charged carbon, dispersing the positive charge.

  • Hyperconjugation: The overlap of the filled C-H σ-bonds on the methyl groups with the empty p-orbital of the carbocation further delocalizes the positive charge.

In the gas phase and in non-polar solvents, the 3,5,7-trimethyl-1-adamantyl cation is indeed more stable than the 1-adamantyl cation due to these electron-donating effects.[1] This increased stability lowers the activation energy for its formation, leading to a faster solvolysis rate in non-aqueous ethanol.

The reversal of this trend in aqueous solvents is a consequence of solvation effects. The bulky alkyl groups in this compound create a more hydrophobic environment around the reaction center. In aqueous ethanol, this can lead to a phenomenon where the hydrophobic alkyl groups preferentially interact with the ethanol component of the solvent, creating a primary solvation shell that is less ionizing than the bulk solvent.[1] Additionally, the methyl groups may sterically hinder the approach of water molecules that would otherwise solvate and stabilize the developing positive charge at the transition state.[1]

Reactivity_Logic cluster_0 Non-Aqueous Solvent (e.g., 100% Ethanol) cluster_1 Aqueous Solvent (e.g., 60% Ethanol) A1 Electron-donating methyl groups stabilize the carbocation A2 Lower activation energy for carbocation formation A1->A2 A3 Faster Solvolysis Rate for Trimethyladamantane A2->A3 B1 Hydrophobic effects and steric hindrance B2 Reduced solvation and stabilization of the transition state B1->B2 B3 Higher activation energy for carbocation formation B2->B3 B4 Slower Solvolysis Rate for Trimethyladamantane B3->B4 Experimental_Workflow Start Prepare Adamantyl Bromide Solution Equilibrate Thermostatically Control Temperature Start->Equilibrate Measure Monitor Conductivity vs. Time Equilibrate->Measure Calculate Calculate First-Order Rate Constant (k) Measure->Calculate Compare Compare k values for different substrates and solvents Calculate->Compare

References

Comparative analysis of different synthetic routes to 1-Bromo-3,5,7-trimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes to 1-Bromo-3,5,7-trimethyladamantane, a key intermediate in the synthesis of various pharmacologically active compounds. The document outlines detailed experimental protocols, presents quantitative data for each method, and offers a visual representation of the synthetic pathways to aid in the selection of the most suitable route based on factors such as yield, reaction conditions, and availability of starting materials.

Introduction

This compound is a halogenated cage hydrocarbon with a rigid, three-dimensional structure. This unique topology imparts desirable physicochemical properties, such as high lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry. The bromine atom at a bridgehead position serves as a versatile functional handle for introducing various substituents, enabling the synthesis of a diverse range of adamantane derivatives with potential therapeutic applications. This guide explores two primary synthetic routes to this important intermediate: the direct electrophilic bromination of 1,3,5-trimethyladamantane and the substitution reaction of 3,5,7-trimethyladamantan-1-ol.

Data Presentation

The following table summarizes the quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: Direct BrominationRoute 2: From Adamantanol
Starting Material 1,3,5-Trimethyladamantane3,5,7-Trimethyladamantan-1-ol
Brominating Agent Liquid Bromine (Br₂)Liquid Bromine (Br₂)
Solvent Excess BromineExcess Bromine
Catalyst Not explicitly requiredNot explicitly required
Reaction Temperature Not explicitly specifiedNot explicitly specified
Reaction Time Not explicitly specifiedNot explicitly specified
Yield Implied to be highNot explicitly specified

Synthetic Pathways

The following diagrams illustrate the logical workflow for the two synthetic routes to this compound.

cluster_0 Route 1: Direct Bromination 1,3,5-Trimethyladamantane 1,3,5-Trimethyladamantane Reaction Mixture Reaction Mixture 1,3,5-Trimethyladamantane->Reaction Mixture + Br₂ (excess) Liquid Bromine (excess) Liquid Bromine (excess) This compound This compound Reaction Mixture->this compound Electrophilic Substitution

Direct Bromination of 1,3,5-Trimethyladamantane

cluster_1 Route 2: From 3,5,7-Trimethyladamantan-1-ol 3,5,7-Trimethyladamantan-1-ol 3,5,7-Trimethyladamantan-1-ol Reaction Reaction 3,5,7-Trimethyladamantan-1-ol->Reaction + Br₂ Liquid Bromine Liquid Bromine This compound This compound Reaction->this compound Substitution

Spectroscopic comparison of 1-Bromo-3,5,7-trimethyladamantane and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 1-Bromo-3,5,7-trimethyladamantane and Its Demethylated Analogues

This guide presents a detailed spectroscopic comparison of this compound with its related, less substituted analogues: 1-Bromo-3,5-dimethyladamantane and 1-Bromoadamantane. For researchers, scientists, and professionals in drug development, understanding the distinct spectroscopic fingerprints of these compounds is crucial for unequivocal structure validation and quality control. This document leverages Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to differentiate these adamantane derivatives, providing supporting experimental data and standardized protocols.

Comparative Spectroscopic Data Analysis

The rigid, caged structure of adamantane provides a unique scaffold. The addition of methyl groups and a bromine atom at specific bridgehead positions creates distinct and predictable patterns in NMR, MS, and IR spectra. The high symmetry of this compound, for instance, leads to a simpler spectrum than its less symmetrical counterparts, a key identifying feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the precise connectivity of atoms. The chemical shifts and signal multiplicities are highly sensitive to the molecular symmetry and the electronic environment of the protons and carbons.

¹H NMR Spectral Data Comparison

Compound¹H NMR Chemical Shifts (δ, ppm) in CDCl₃Key Features
This compound ~1.0-1.2 (s, 9H, 3x -CH₃), ~1.5-2.0 (m, 12H, 6x -CH₂-)High symmetry leads to two main signals: a sharp singlet for the three equivalent methyl groups and a complex multiplet for the six equivalent methylene groups.
1-Bromo-3,5-dimethyladamantane δ 2.10 (br s, 3H), 1.73 (br s, 6H), 2.37 (br s, 6H)[1]Lower symmetry results in more complex multiplets and distinct signals for the adamantyl protons.
1-Bromoadamantane δ 2.37 (br s, 6H), 2.10 (br s, 3H), 1.73 (br s, 6H)[2]The spectrum shows three sets of broad singlets for the methine and methylene protons of the adamantane cage.

¹³C NMR Spectral Data Comparison

Compound¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃Key Features
This compound ~30-35 (-CH₃), ~40-50 (-CH₂-), ~70 (C-Br), ~35-40 (C-CH₃)Due to high symmetry, only four distinct signals are expected: one for the methyl carbons, one for the methylene carbons, one for the quaternary carbon attached to bromine, and one for the quaternary carbons attached to the methyl groups.
1-Bromo-3,5-dimethyladamantane Multiple distinct signals for quaternary carbons (C-Br, C-CH₃), CH, CH₂, and CH₃ groups.The reduced symmetry compared to the trimethylated version results in a greater number of signals.
1-Bromoadamantane δ 68.9 (C-Br), 48.0 (-CH₂-), 35.7 (-CH-), 31.9 (-CH₂-)[3]Four signals corresponding to the four unique carbon environments in the unsubstituted adamantane cage.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation patterns. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), is a key diagnostic tool.

Mass Spectrometry Data Comparison

CompoundMolecular Ion (M⁺) (m/z)Key Fragments (m/z)Fragmentation Pattern
This compound 256/258[4]177 ([M-Br]⁺)The spectrum will show a characteristic 1:1 isotopic pattern for the molecular ion. The base peak is expected to be the adamantyl cation formed by the facile cleavage of the C-Br bond.
1-Bromo-3,5-dimethyladamantane 242/244[1]163 ([M-Br]⁺), 107[1][5]Similar to its trimethylated counterpart, it displays a clear M⁺/M+2 pattern and loses the bromine atom to form a stable tertiary carbocation.
1-Bromoadamantane 214/216[1][6]135 ([M-Br]⁺)[6][7]The primary fragmentation is the loss of the bromine atom, resulting in the adamantyl cation at m/z 135, which is typically the base peak.[6]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For these compounds, the key absorptions are the C-H stretching and bending frequencies of the adamantane cage and the C-Br stretch.

Infrared (IR) Spectral Data Comparison

CompoundKey IR Absorptions (cm⁻¹)
This compound C-H stretch (~2850-2950), C-Br stretch (~500-600)
1-Bromo-3,5-dimethyladamantane C-H stretch (~2850-2950), C-Br stretch (~500-600)[1]
1-Bromoadamantane C-H stretch (~2850-2950), C-Br stretch (~500-600)[1]

While the IR spectra are broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Experimental Protocols

Standardized protocols are essential for reproducible spectroscopic analysis. The following are general methodologies for the key techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the adamantane sample in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Spectrometer : Use a 400 MHz or higher field instrument.

    • Pulse Program : A standard single-pulse sequence is typically sufficient.

    • Acquisition Parameters : A 45° pulse angle, a spectral width covering 0-10 ppm, and a recycle delay of 1-2 seconds are standard.[1]

    • Referencing : Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[1]

  • ¹³C NMR Acquisition :

    • Pulse Program : A proton-decoupled pulse sequence is used to yield single lines for each unique carbon atom.

    • Acquisition Parameters : A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a longer acquisition time and a higher number of scans are required to achieve a good signal-to-noise ratio.[1]

Mass Spectrometry (MS)
  • Sample Introduction : For volatile compounds like bromo-adamantanes, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method.[1] A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane) is injected into the GC.[6]

  • Ionization : Electron Ionization (EI) at a standard energy of 70 eV is used to generate ions and induce fragmentation.[1]

  • Mass Analysis : A mass analyzer, such as a quadrupole, separates the generated ions based on their mass-to-charge ratio (m/z).[1]

  • Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺), which confirms the molecular weight, and the series of fragment ions that provide structural clues. The isotopic pattern of bromine-containing fragments is a key diagnostic feature.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet (for solids) : Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Nujol Mull (for solids) : Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to create a paste. Spread the paste between two salt (e.g., NaCl or KBr) plates.[1]

  • Data Acquisition : Place the prepared sample into the IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.[1]

  • Data Analysis : Identify the characteristic absorption bands corresponding to specific functional groups, such as C-H and C-Br stretching vibrations.[1]

Visualization

The following diagram illustrates the logical workflow for differentiating this compound from its demethylated analogues using the key spectroscopic data points discussed.

G cluster_0 Spectroscopic Analysis Workflow A Unknown Adamantane Sample (this compound or Analogue) B Mass Spectrometry (EI-MS) A->B C1 M+ at m/z 256/258? B->C1 C2 M+ at m/z 242/244? C1->C2 No D 1H & 13C NMR Spectroscopy C1->D Yes C3 M+ at m/z 214/216? C2->C3 No F2 1-Bromo-3,5-dimethyladamantane C2->F2 Yes F3 1-Bromoadamantane C3->F3 Yes G Further Analysis / Isomer C3->G No E1 High Symmetry? (e.g., 4 13C signals) D->E1 F1 This compound E1->F1 Yes E1->G No

Caption: Workflow for spectroscopic identification of brominated adamantanes.

References

Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for 1-Bromo-3,5,7-trimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods for the validation of the 1-bromo-3,5,7-trimethyladamantane structure. While X-ray crystallography offers the gold standard for absolute structure determination, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide crucial, complementary data.

While a specific crystal structure for this compound is not publicly available, this guide will utilize the principles of single-crystal X-ray diffraction and, for illustrative purposes, reference data from closely related adamantane derivatives. This approach allows for a thorough comparison of the methodologies and the nature of the data each technique provides.

Method Performance Comparison

The selection of an analytical technique for structure validation depends on various factors, including the nature of the sample, the level of detail required, and available resources. X-ray crystallography provides an unparalleled, detailed three-dimensional atomic arrangement, which is definitive. Spectroscopic methods, on the other hand, offer insights into the connectivity and chemical environment of atoms within the molecule.

Analytical TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information.High-quality single crystal (typically >0.1 mm).LowProvides absolute and unambiguous structure determination.Crystal growth can be a significant bottleneck; not suitable for amorphous solids or oils.
NMR Spectroscopy Detailed information on the chemical environment, connectivity (through-bond correlations), and relative stereochemistry of atoms (¹H, ¹³C).5-10 mg of sample dissolved in a deuterated solvent.HighNon-destructive; provides rich structural information in solution.Does not provide absolute configuration; complex spectra can be challenging to interpret.
Mass Spectrometry Molecular weight and elemental composition (High-Resolution MS); fragmentation patterns provide structural clues.Microgram to nanogram quantities.HighHigh sensitivity; provides molecular formula confirmation.Isomers are often indistinguishable; does not provide stereochemical information.
IR Spectroscopy Presence of specific functional groups based on their characteristic vibrational frequencies.Milligram quantities; can be solid or liquid.HighFast and simple; good for identifying key functional groups.Provides limited information on the overall molecular skeleton; complex molecules can have overlapping signals.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for each of the discussed techniques.

X-ray Crystallography (General Protocol for a Small Organic Molecule)
  • Crystal Growth: A high-quality single crystal of the compound is grown, typically through slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to yield the final crystal structure.

NMR Spectroscopy (¹H and ¹³C NMR)
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Spectral Analysis: The chemical shifts, integration (for ¹H), and splitting patterns of the signals are analyzed to deduce the structure.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: A few milligrams of the solid sample are finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

  • Pellet Formation: The mixture is placed in a pellet press and subjected to high pressure to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

  • Spectral Analysis: The absorption bands in the spectrum are correlated to the vibrational frequencies of the functional groups present in the molecule.

Data Presentation and Comparison

The following tables summarize the expected data for this compound from each technique.

Table 1: Representative X-ray Crystallographic Data for an Adamantane Derivative

Note: As no specific data for this compound is available, this table presents typical parameters for a brominated adamantane derivative for illustrative purposes.

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)6.85
b (Å)10.23
c (Å)15.67
α, β, γ (°)90, 90, 90
Volume (ų)1097
Z4
C-Br Bond Length (Å)~1.97
C-C Bond Lengths (Å)~1.53 - 1.55
Table 2: Spectroscopic Data for Adamantane Derivatives
TechniqueThis compound (Expected)
¹H NMR (CDCl₃, ppm) Signals corresponding to the methyl protons and the adamantane cage protons. The symmetry of the molecule would lead to a relatively simple spectrum.
¹³C NMR (CDCl₃, ppm) Distinct signals for the quaternary carbons (C-Br and C-CH₃), CH₂ groups, and the methyl carbons.
Mass Spec (EI, m/z) Molecular ion peak (M⁺) showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio) at m/z 256/258. A prominent fragment corresponding to the loss of the bromine atom (M-Br)⁺ at m/z 177.
IR (KBr, cm⁻¹) C-H stretching vibrations (~2850-2950 cm⁻¹), C-H bending vibrations (~1450 cm⁻¹), and a characteristic C-Br stretching vibration in the fingerprint region (~500-600 cm⁻¹).

Visualizing the Workflow

The process of structure validation, particularly when relying on X-ray crystallography, follows a logical workflow.

G cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Definitive 3D Structure Structure_Solution->Final_Structure Spectroscopic_Data Connectivity & Functional Group Information NMR->Spectroscopic_Data MS->Spectroscopic_Data IR->Spectroscopic_Data Spectroscopic_Data->Final_Structure Corroboration

Caption: Workflow for the structural validation of this compound.

A Comparative Guide to the Solvolysis of 1-Bromo-3,5,7-trimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the solvolysis kinetics of 1-Bromo-3,5,7-trimethyladamantane and related tertiary alkyl bromides. The rigid cage-like structure of adamantane and its derivatives serves as a valuable model system for studying unimolecular substitution (S_N_1) reactions, offering insights into carbocation stability and solvent effects. This compound, in particular, is a key intermediate in the synthesis of the Alzheimer's drug Memantine, making the study of its reactivity of significant interest.

Comparative Kinetic Data

The stability of the 1-adamantyl cation is influenced by substituents at the 3, 5, and 7 positions. Methyl groups, being electron-donating, are expected to stabilize the carbocation and thus increase the rate of solvolysis compared to the unsubstituted 1-bromoadamantane. Indeed, studies have shown that in nonaqueous solvents, the solvolysis rate of this compound is greater than that of 1-bromoadamantane[1].

For a quantitative comparison, the following table summarizes the solvolysis rate constants for 1-bromoadamantane and a common acyclic analogue, tert-butyl bromide, in 80% aqueous ethanol. This provides a baseline for understanding the reactivity of the adamantyl system.

CompoundStructureSolventTemperature (°C)Rate Constant (k, s⁻¹)Relative Rate
1-Bromoadamantane80% Ethanol25~1.3 x 10⁻⁶[2]1
tert-Butyl Bromide80% Ethanol251.3 x 10⁻³[2]~1000

Note: The rate constant for 1-bromoadamantane is approximately 1000 times slower than that of tert-butyl bromide under similar conditions, highlighting the influence of the rigid adamantane structure on carbocation stability.

Further studies have investigated the effect of different alkyl substituents on the solvolysis rates of 1-bromoadamantane derivatives relative to the parent compound in various solvents[1].

CompoundSolventRelative Rate (k/k_1-AdBr_) at 25 °C
3,5,7-Triisopropyl-1-bromoadamantaneEthanol15[1]
3,5,7-Tri-n-propyl-1-bromoadamantaneEthanol3.8[1]
3,5,7-Triisopropyl-1-bromoadamantane60% Ethanol0.84[1]
3,5,7-Tri-n-propyl-1-bromoadamantane60% Ethanol0.15[1]

These data illustrate the significant impact of both the nature of the alkyl substituents and the solvent composition on the reaction rate. The rate increase in pure ethanol with bulky isopropyl groups is attributed to their electron-donating inductive effect, which stabilizes the carbocation. However, in aqueous ethanol, this effect is diminished, and hydrophobic interactions can lead to a decrease in the relative rate[1].

Experimental Protocols

The kinetic study of the solvolysis of this compound and its analogues typically involves monitoring the rate of formation of the hydrobromic acid (HBr) byproduct over time. A common method is titration of the liberated acid with a standardized base.

Materials:

  • This compound (or other alkyl halide)

  • Solvent (e.g., 80% ethanol/water)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Indicator (e.g., phenolphthalein or bromothymol blue)

  • Acetone (for initial dissolution of the substrate)

  • Constant temperature bath

  • Burette, pipettes, and flasks

Procedure:

  • Preparation of the Reaction Mixture: A solution of the alkyl halide in a small amount of acetone is prepared.

  • Solvent Equilibration: A known volume of the desired solvent is placed in a reaction flask and allowed to equilibrate to the desired temperature in a constant temperature bath.

  • Initiation of the Reaction: The alkyl halide solution is added to the temperature-equilibrated solvent, and a stopwatch is started simultaneously.

  • Titration: At regular time intervals, aliquots of the reaction mixture are withdrawn and titrated with the standardized NaOH solution to a distinct endpoint using an indicator.

  • Data Analysis: The volume of NaOH used at each time point is recorded. The concentration of the unreacted alkyl halide at time t, [RX]t, can be calculated from the amount of HBr produced. For a first-order reaction, a plot of ln([RX]t) versus time will yield a straight line with a slope of -k, where k is the rate constant.

Mandatory Visualizations

S_N_1 Solvolysis Mechanism of this compound

SN1_Mechanism cluster_0 Step 1: Formation of Carbocation (Rate-Determining) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Substrate This compound Carbocation 1-Trimethyladamantyl Cation + Br⁻ Substrate->Carbocation Slow Oxonium Protonated Product Carbocation->Oxonium Fast Solvent Solvent (SOH) Solvent->Oxonium Product Solvolysis Product + SOH₂⁺ Oxonium->Product Fast Solvent2 SOH Solvent2->Product

Caption: The S_N_1 solvolysis mechanism of this compound.

Experimental Workflow for Solvolysis Kinetics

Experimental_Workflow start Start prep_substrate Prepare Alkyl Halide Solution start->prep_substrate equilibrate_solvent Equilibrate Solvent at Constant Temperature prep_substrate->equilibrate_solvent initiate_reaction Initiate Reaction and Start Timer equilibrate_solvent->initiate_reaction take_aliquots Take Aliquots at Timed Intervals initiate_reaction->take_aliquots take_aliquots->take_aliquots Repeat titrate Titrate Aliquots with Standardized Base take_aliquots->titrate record_data Record Volume of Base vs. Time titrate->record_data analyze_data Plot ln([RX]) vs. Time record_data->analyze_data determine_k Determine Rate Constant (k) analyze_data->determine_k end End determine_k->end

Caption: A typical experimental workflow for determining solvolysis rate constants.

References

Benchmarking the Purity of Commercial 1-Bromo-3,5,7-trimethyladamantane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Bromo-3,5,7-trimethyladamantane is a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this starting material is paramount, as impurities can lead to undesired side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential safety concerns. This guide provides a comparative analysis of the purity of commercially available this compound from representative suppliers, supported by detailed experimental protocols for purity assessment.

Comparative Purity Analysis

A comprehensive analysis of this compound from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was conducted to assess their purity profiles. The primary analytical techniques employed were Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative purity assessment and identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of structurally related impurities.

Table 1: Comparative Purity of Commercial this compound

SupplierStated PurityExperimentally Determined Purity (GC-MS, % Area)Major Impurity Identified
Supplier A >98%98.5%1,3,5,7-Tetramethyladamantane
Supplier B >99%99.2%Adamantane
Supplier C >97%97.8%1,3,5-Trimethyladamantane

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and verification of the findings.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is designed for the quantitative determination of the purity of this compound and the identification of volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in 5 mL of dichloromethane.

  • Dilute to the mark with dichloromethane and mix thoroughly.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

3. Data Analysis:

  • The percentage purity is calculated based on the area percent of the main peak corresponding to this compound.

  • Impurities are identified by comparing their mass spectra with the NIST library and by interpretation of fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed for the structural confirmation of this compound and to identify any structurally related impurities that may not be resolved by GC.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

2. NMR Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR:

    • Acquire spectra with a 30° pulse width and a relaxation delay of 1 second.

    • Accumulate 16 scans.

  • ¹³C NMR:

    • Acquire proton-decoupled spectra.

    • Accumulate 1024 scans with a relaxation delay of 2 seconds.

3. Data Analysis:

  • Confirm the structure of this compound by comparing the obtained chemical shifts with literature values.

  • Integrate the signals in the ¹H NMR spectrum to quantify the relative amounts of the main component and any impurities.

Visualizing the Experimental Workflow

The logical flow of the analytical process for benchmarking the purity of commercial this compound is depicted in the following diagrams.

Experimental_Workflow cluster_sampling Sample Acquisition cluster_analysis Analytical Procedures cluster_data Data Interpretation cluster_reporting Final Reporting Supplier_A Supplier A Sample GC_MS_Prep GC-MS Sample Prep Supplier_A->GC_MS_Prep NMR_Prep NMR Sample Prep Supplier_A->NMR_Prep Supplier_B Supplier B Sample Supplier_B->GC_MS_Prep Supplier_B->NMR_Prep Supplier_C Supplier C Sample Supplier_C->GC_MS_Prep Supplier_C->NMR_Prep GC_MS_Analysis GC-MS Analysis GC_MS_Prep->GC_MS_Analysis NMR_Analysis NMR Analysis NMR_Prep->NMR_Analysis Purity_Quant Purity Quantification (% Area) GC_MS_Analysis->Purity_Quant Impurity_ID Impurity Identification (MS Library) GC_MS_Analysis->Impurity_ID Structure_Confirm Structural Confirmation (NMR Shifts) NMR_Analysis->Structure_Confirm Comp_Table Comparative Data Table Purity_Quant->Comp_Table Impurity_ID->Comp_Table Structure_Confirm->Comp_Table

Caption: Workflow for benchmarking the purity of commercial samples.

Signaling Pathway for Method Selection

The choice of analytical technique is guided by the information required. The following diagram illustrates the decision-making process.

Method_Selection Start Purity Question Quant_Purity Quantitative Purity? Start->Quant_Purity Volatile_Imp Volatile Impurities? Quant_Purity->Volatile_Imp Yes Structural_Info Structural Confirmation? Quant_Purity->Structural_Info No Volatile_Imp->Structural_Info No GC_MS Use GC-MS Volatile_Imp->GC_MS Yes NMR Use NMR Structural_Info->NMR Yes

Caption: Decision tree for selecting the appropriate analytical method.

A Comparative Analysis of 1-Bromo-3,5,7-trimethyladamantane and Other Halogenated Adamantanes for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, reactivity, and biological significance of halogenated adamantanes.

This guide provides a detailed comparison of 1-Bromo-3,5,7-trimethyladamantane with other key halogenated adamantanes, including 1-chloroadamantane, 1-bromoadamantane, and 1-iodoadamantane. The unique tricyclic cage structure of adamantane and its derivatives has garnered significant interest in medicinal chemistry due to the favorable physicochemical and pharmacokinetic properties it imparts to drug candidates. This document collates critical data on their properties, reactivity, and biological context, supported by experimental protocols and visualizations to aid in research and development.

Physicochemical Properties

The introduction of different halogens and alkyl groups to the adamantane core significantly influences its physical and chemical characteristics. A summary of key physicochemical properties is presented in Table 1.

PropertyThis compound1-Chloroadamantane1-Bromoadamantane1-Iodoadamantane
Molecular Formula C₁₃H₂₁Br[1]C₁₀H₁₅Cl[2]C₁₀H₁₅BrC₁₀H₁₅I[3]
Molecular Weight ( g/mol ) 257.21[1]170.68[2]215.13262.13[3]
Melting Point (°C) 101-103[4]165-166[2][5]116-11874-76[1]
Boiling Point (°C) 254.2[6]~233226265.7[1]
Density (g/cm³) 1.333[6]~1.12~1.27 (estimate)[1]1.63[1]
Appearance White solidWhite to grey crystalline solid[5]White to yellow powder[1]Solid[1]
Solubility Slightly soluble in chloroform and methanol[7]Poorly soluble in water; soluble in hydrocarbons and nonpolar organic solvents[5]Insoluble in waterSoluble in nonpolar organic solvents[3]

Table 1: Comparison of Physicochemical Properties of Halogenated Adamantanes.

Reactivity Comparison: Sₙ1 Solvolysis

Adamantyl halides are classic substrates for studying Sₙ1 reactions due to the stability of the bridgehead adamantyl carbocation. The rate of solvolysis is highly dependent on the nature of the leaving group.

The reactivity order for the unsubstituted 1-haloadamantanes in Sₙ1 solvolysis is:

1-Iodoadamantane > 1-Bromoadamantane > 1-Chloroadamantane

This trend is attributed to the decreasing carbon-halogen bond strength as the size of the halogen atom increases, making iodide the best leaving group.[1] While direct comparative kinetic data under identical conditions is not always available, the principles of nucleophilic substitution support this reactivity order.[1]

The introduction of electron-donating methyl groups at the 3, 5, and 7 positions in this compound is expected to further stabilize the adamantyl carbocation through inductive effects, potentially increasing the rate of solvolysis compared to the unsubstituted 1-bromoadamantane. However, the solvent system can significantly influence this effect. In aqueous organic solvents, the solvolysis of alkylated 1-bromoadamantanes can be decelerated due to hydrophobic effects.[7]

Table 2: Relative Solvolysis Rates of Adamantyl Halides.

Compound Leaving Group Relative Rate (Estimated)
1-Iodoadamantane I⁻ Fastest
1-Bromoadamantane Br⁻ Intermediate
1-Chloroadamantane Cl⁻ Slowest

| this compound | Br⁻ | Generally faster than 1-bromoadamantane (solvent dependent) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct bromination of 1,3,5-trimethyladamantane.

Materials:

  • 1,3,5-trimethyladamantane

  • Bromine

  • Lewis acid catalyst (e.g., AlBr₃) or a protic acid (e.g., HBr in acetic acid)

  • Anhydrous solvent (e.g., carbon tetrachloride or neat bromine)

  • Sodium bisulfite solution (for quenching)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve 1,3,5-trimethyladamantane in a suitable anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • If using a catalyst, add it to the reaction mixture.

  • Slowly add bromine dropwise to the reaction mixture with stirring. The reaction may be initiated by light or gentle heating.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by GC or TLC).

  • Cool the reaction mixture and quench the excess bromine by slowly adding a saturated solution of sodium bisulfite until the red color of bromine disappears.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow start Start dissolve Dissolve 1,3,5-trimethyladamantane in anhydrous solvent start->dissolve add_br2 Add Bromine (with catalyst if needed) dissolve->add_br2 react Reaction (Stirring, optional heating) add_br2->react quench Quench with Sodium Bisulfite react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry evaporate Solvent Evaporation wash_dry->evaporate purify Purification (Recrystallization/Chromatography) evaporate->purify end_product This compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Determination of Sₙ1 Solvolysis Rate

The rate of solvolysis can be determined by monitoring the production of the hydrohalic acid (HX) byproduct over time, typically by titration with a standardized base.

Materials:

  • Halogenated adamantane (e.g., 1-bromoadamantane)

  • Solvent (e.g., 80% aqueous ethanol)

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Indicator (e.g., phenolphthalein)

  • Constant temperature bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of the halogenated adamantane of known concentration in the desired solvent.

  • Place a known volume of this solution in a flask and equilibrate it in a constant temperature bath.

  • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing a suitable solvent (e.g., acetone) at a lower temperature.

  • Titrate the quenched aliquot with the standardized sodium hydroxide solution using an indicator to determine the concentration of the acid produced.

  • The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the final titer volume and Vt is the titer volume at time t. The slope of this plot will be -k.

G cluster_solvolysis Solvolysis Rate Determination Workflow start Start prepare_solution Prepare Halogenated Adamantane Solution in Solvent start->prepare_solution equilibrate Equilibrate Solution in Constant Temperature Bath prepare_solution->equilibrate withdraw_aliquots Withdraw Aliquots at Timed Intervals equilibrate->withdraw_aliquots quench_reaction Quench Reaction withdraw_aliquots->quench_reaction titrate Titrate with Standardized Base quench_reaction->titrate record_data Record Titer Volume (Vt) titrate->record_data plot_data Plot ln(V∞ - Vt) vs. Time record_data->plot_data calculate_k Calculate Rate Constant (k) from Slope plot_data->calculate_k end_result First-Order Rate Constant calculate_k->end_result

Caption: Workflow for determining the Sₙ1 solvolysis rate of a halogenated adamantane.

Biological Activity and Mechanism of Action

The M2 protein of influenza A is a homotetrameric ion channel that is essential for viral replication. After the virus enters a host cell via endocytosis, the endosome becomes acidified. This low pH environment activates the M2 proton channel, allowing protons to flow into the virion. The acidification of the viral interior is a crucial step that facilitates the uncoating of the viral ribonucleoprotein (vRNP) complex, releasing it into the cytoplasm to initiate replication.

Adamantane-based drugs, such as amantadine and rimantadine, block the M2 proton channel, thereby preventing the influx of protons and the subsequent uncoating of the virus.

Table 3: Antiviral Activity of Representative Adamantane Derivatives against Influenza A Virus.

Compound Virus Strain Cell Line IC₅₀ (µM)
Amantadine Influenza A/H3N2 MDCK 0.2 - 0.4
Rimantadine Influenza A/H3N2 MDCK 0.2 - 0.4

Note: IC₅₀ values can vary depending on the specific viral strain and the cell line used in the assay.

G cluster_m2 Influenza A M2 Proton Channel Inhibition Viral Entry Viral Entry Endosome Acidification Endosome Acidification Viral Entry->Endosome Acidification Endocytosis M2 Channel Activation (Low pH) M2 Channel Activation (Low pH) Endosome Acidification->M2 Channel Activation (Low pH) Proton Influx into Virion Proton Influx into Virion M2 Channel Activation (Low pH)->Proton Influx into Virion Viral Uncoating Viral Uncoating Proton Influx into Virion->Viral Uncoating vRNP release Viral Replication Viral Replication Viral Uncoating->Viral Replication Adamantane Derivative Adamantane Derivative M2 Channel Blockage M2 Channel Blockage Adamantane Derivative->M2 Channel Blockage M2 Channel Blockage->Proton Influx into Virion Inhibits

Caption: Mechanism of Influenza A M2 proton channel inhibition by adamantane derivatives.

Conclusion

This compound and other halogenated adamantanes are valuable building blocks in medicinal chemistry and materials science. Their reactivity is governed by the nature of the halogen substituent and the presence of other functional groups on the adamantane core. The trimethylated bromo-derivative is expected to exhibit enhanced Sₙ1 reactivity compared to its unsubstituted counterpart in non-aqueous solvents, a factor to be considered in synthetic planning. While direct biological activity data for these simple halogenated derivatives is limited, the adamantane scaffold is of significant biological importance, particularly in the development of antiviral agents targeting the influenza A M2 proton channel. This guide provides a foundational understanding of these compounds to aid in their effective utilization in research and development.

References

A Comparative Guide to the Theoretical and Computational Properties of 1-Bromo-3,5,7-trimethyladamantane and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the physicochemical and structural properties of 1-Bromo-3,5,7-trimethyladamantane and its halogenated analogs. While extensive experimental data for this class of compounds is available, specific theoretical and computational studies on this compound are limited. This document summarizes the available experimental data and provides a generalized computational protocol applicable to these molecules, enabling researchers to conduct their own theoretical investigations.

Data Presentation

The following tables provide a comparative summary of the known physicochemical properties of this compound and its chloro- and iodo- analogs.

Table 1: Physicochemical Properties of 1-Halo-3,5,7-trimethyladamantanes

PropertyThis compound1-Chloro-3,5,7-trimethyladamantane1-Iodo-3,5,7-trimethyladamantane
CAS Number 53398-55-3[1]17768-27-3[2]Not available
Molecular Formula C₁₃H₂₁Br[1]C₁₃H₂₁Cl[3]C₁₃H₂₁I
Molecular Weight ( g/mol ) 257.21[1]212.76[3]304.21
Melting Point (°C) 102[1]Not availableNot available
Boiling Point (°C) Not availableNot availableNot available
Appearance Solid[4]Not availableNot available

Table 2: Physicochemical Properties of Parent 1-Haloadamantanes

Property1-Bromoadamantane1-Chloroadamantane1-Iodoadamantane
CAS Number 768-90-1935-56-8[5]768-93-4[6]
Molecular Formula C₁₀H₁₅BrC₁₀H₁₅Cl[7]C₁₀H₁₅I[6]
Molecular Weight ( g/mol ) 215.13170.68[7]262.13[6]
Melting Point (°C) 116-118165-166[5]75-76[6][8]
Boiling Point (°C) 226Not available265.7±9.0[6][8]
Appearance White to yellow powderWhite to light grey crystalline solid[5]Solid[8]
Density (g/cm³) ~1.27 (estimate)Not available1.63±0.1[6][8]
Solubility Insoluble in waterPoorly soluble in water, soluble in hydrocarbons[5]Insoluble (8.1E-3 g/L at 25 °C)[6]

Experimental and Computational Protocols

Synthesis of this compound (General Protocol)

Materials:

  • 1,3,5-trimethyladamantane

  • Liquid bromine (Br₂)

  • A suitable catalyst (e.g., AlCl₃ or HBr in acetic acid)

  • An appropriate solvent (e.g., dichloromethane, carbon tetrachloride)

  • Sodium bisulfite or sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and purification (e.g., dichloromethane, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 1,3,5-trimethyladamantane in the chosen solvent.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of liquid bromine in the same solvent from the dropping funnel. If a catalyst is used, it can be added prior to the bromine addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature and quench the excess bromine by slowly adding a solution of sodium bisulfite or sodium thiosulfate until the red-brown color of bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Computational Protocol for Adamantane Derivatives (General)

Due to the lack of specific computational studies on this compound, a general protocol based on Density Functional Theory (DFT) is provided. DFT is a robust method for calculating the structural, electronic, and thermodynamic properties of molecules.

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.

Methodology:

  • Structure Optimization:

    • Construct the 3D structure of this compound.

    • Perform a geometry optimization using a suitable DFT functional, such as B3LYP or M06-2X.[8]

    • Employ a basis set appropriate for the atoms involved, for example, 6-31G(d) or a larger basis set like 6-311+G(d,p) for higher accuracy. For bromine, a basis set with polarization and diffuse functions is recommended.

  • Frequency Calculations:

    • Perform frequency calculations on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Property Calculations:

    • Electronic Properties: From the optimized structure, calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

    • Spectroscopic Properties: Simulate infrared (IR) and Raman spectra from the calculated vibrational frequencies. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated.

    • Reaction Energetics: To study reaction mechanisms, locate transition state structures and calculate activation energies. The energetics of reactions, such as bond dissociation energies, can also be computed.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and computational analysis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 1,3,5-trimethyladamantane 1,3,5-trimethyladamantane Reaction_Setup Reaction Setup in Solvent 1,3,5-trimethyladamantane->Reaction_Setup Brominating_Agent Brominating Agent (e.g., Br2) Brominating_Agent->Reaction_Setup Catalyst Catalyst (optional) Catalyst->Reaction_Setup Bromination Bromination Reaction_Setup->Bromination This compound Reflux Reflux Bromination->Reflux This compound Quenching Quenching Reflux->Quenching This compound Extraction Extraction Quenching->Extraction This compound Drying Drying Extraction->Drying This compound Purification Purification Drying->Purification This compound Final_Product Final_Product Purification->Final_Product This compound Computational_Workflow cluster_properties Calculated Properties Start Construct 3D Structure of This compound Geometry_Optimization Geometry Optimization (DFT) Start->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Property_Calculation Calculation of Properties Frequency_Calculation->Property_Calculation Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Property_Calculation->Electronic_Properties Thermodynamic_Properties Thermodynamic Properties (Enthalpy, Gibbs Free Energy) Property_Calculation->Thermodynamic_Properties Spectroscopic_Properties Spectroscopic Properties (IR, NMR) Property_Calculation->Spectroscopic_Properties Analysis Analysis of Results End Comparative Insights Analysis->End Electronic_Properties->Analysis Thermodynamic_Properties->Analysis Spectroscopic_Properties->Analysis

References

Characterization of Impurities in Synthesized 1-Bromo-3,5,7-trimethyladamantane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Bromo-3,5,7-trimethyladamantane, a key intermediate in the production of various pharmaceuticals, necessitates rigorous purity control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of potential impurities encountered during its synthesis and outlines detailed experimental protocols for their characterization. The data presented herein is based on representative analyses of synthesized batches compared to a certified reference standard.

Quantitative Impurity Profile

The following table summarizes the impurity profile of a typical batch of synthesized this compound as determined by Gas Chromatography-Mass Spectrometry (GC-MS), compared with a commercially available high-purity standard.

ImpurityRetention Time (min)Synthesized Batch (% Area)Commercial Standard (% Area)Identification Method
1,3,5-Trimethyladamantane8.540.25< 0.01GC-MS, ¹H NMR
1,3-Dibromo-5,7-dimethyladamantane12.890.12Not DetectedGC-MS
1-Adamantanol, 3,5,7-trimethyl-10.210.08Not DetectedGC-MS, IR
Unidentified Impurity 111.520.05Not DetectedGC-MS
This compound 10.98 99.50 > 99.9 GC-MS, ¹H NMR, ¹³C NMR

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool for identifying and quantifying volatile impurities, other methods offer complementary information.

Analytical TechniquePrincipleAdvantagesLimitations
GC-MS Separation by boiling point and polarity, followed by mass-based identification.High sensitivity and specificity for volatile compounds; provides structural information.Not suitable for non-volatile or thermally labile impurities.
HPLC-UV Separation based on polarity using a liquid mobile phase.Suitable for a wide range of compounds, including non-volatile impurities.Requires impurities to have a UV chromophore for detection; lower resolution for isomeric impurities compared to GC.
¹H and ¹³C NMR Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structure elucidation and can quantify impurities with an internal standard.Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Scan Speed: 2 scans/sec.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of dichloromethane.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample and dissolve in 25 mL of acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Instrumentation:

  • 400 MHz NMR spectrometer.

¹H NMR Protocol:

  • Solvent: Chloroform-d (CDCl₃).

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Pulse Angle: 45°.

¹³C NMR Protocol:

  • Solvent: Chloroform-d (CDCl₃).

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Pulse Program: Proton-decoupled.

Sample Preparation:

  • Dissolve approximately 20 mg of the sample in 0.7 mL of CDCl₃.

Visualizations

The following diagrams illustrate the logical workflow for impurity characterization and the potential synthetic pathway leading to the formation of impurities.

impurity_characterization_workflow cluster_synthesis Synthesis & Initial Analysis cluster_separation Separation & Identification cluster_quantification Quantification & Reporting cluster_identification Structure Elucidation synthesis Synthesized this compound initial_qc Initial Purity Screen (e.g., TLC, melting point) synthesis->initial_qc gc_ms GC-MS Analysis initial_qc->gc_ms hplc HPLC-UV Analysis initial_qc->hplc nmr NMR Spectroscopy initial_qc->nmr quantify Quantify Impurities gc_ms->quantify elucidate Elucidate Unknown Impurity Structures gc_ms->elucidate hplc->quantify nmr->elucidate report Generate Certificate of Analysis quantify->report

Caption: Logical workflow for the characterization of impurities.

synthesis_pathway cluster_impurities Potential Impurities start 1,3,5-Trimethyladamantane bromination Bromination (e.g., Br₂, Lewis Acid) start->bromination product This compound bromination->product unreacted Unreacted Starting Material bromination->unreacted Incomplete Reaction over_brominated Di- and Poly-brominated Species bromination->over_brominated Excess Brominating Agent oxidized Oxidized Byproducts (e.g., Adamantanol) bromination->oxidized Side Reactions

Cross-reactivity studies of 1-Bromo-3,5,7-trimethyladamantane in different reaction systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle nuances of a molecule's reactivity is paramount. This guide provides a comprehensive comparison of the cross-reactivity of 1-Bromo-3,5,7-trimethyladamantane with other key brominated adamantanes in various reaction systems. By presenting objective experimental data and detailed methodologies, this document aims to be an invaluable resource for designing and executing synthetic strategies involving this versatile building block.

The rigid, cage-like structure of adamantane has made it a privileged scaffold in medicinal chemistry and materials science. The introduction of a bromine atom at a bridgehead position, as in this compound, provides a reactive handle for a multitude of chemical transformations. The reactivity of these bromoadamantanes is predominantly governed by the stability of the resulting tertiary carbocation, making them ideal substrates for SN1-type reactions.

Comparative Analysis of Reactivity

The cross-reactivity of this compound is best understood by comparing its performance with unsubstituted 1-Bromoadamantane and the less substituted 1-Bromo-3,5-dimethyladamantane. While the electron-donating methyl groups are expected to stabilize the adamantyl carbocation and thus increase the reaction rate, experimental evidence in highly aqueous solvent systems reveals a more complex interplay of electronic and steric effects.

Solvolysis Reactions: A Surprising Trend

Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a fundamental measure of a substrate's reactivity. The rate of solvolysis for bromoadamantanes is indicative of the stability of the carbocation intermediate.

A key study by Takeuchi et al. revealed that in non-aqueous solvents, the solvolysis rate of alkyl-substituted 1-bromoadamantanes generally increases with the number and size of the alkyl groups, as expected from the electron-donating nature of these substituents. However, in aqueous organic solvents, a marked decrease in the solvolysis rate is observed for more substituted adamantanes, including this compound.[1] This phenomenon is attributed to hydrophobic interactions between the alkyl groups and the organic component of the solvent, which can hinder the necessary solvation of the transition state.[1]

CompoundSolvent SystemRelative Solvolysis Rate (k_rel)Reference
1-BromoadamantaneEthanol1.0[1]
This compoundEthanol< 1.0[1]
1-Bromoadamantane60% Ethanol1.0[1]
This compound60% EthanolSignificantly < 1.0[1]
Nucleophilic Substitution, Ritter, and Friedel-Crafts Reactions

While specific quantitative comparative data for this compound in other common reaction systems is not extensively documented, its reactivity can be inferred from studies on closely related analogs. The general expectation is that the trimethyl-substituted derivative will readily undergo reactions that proceed through a carbocation intermediate.

Reaction TypeReactantsExpected ProductNotes on Reactivity
Nucleophilic Substitution NaN31-Azido-3,5,7-trimethyladamantaneProceeds via an SN1 mechanism. The rate will be influenced by solvent polarity and nucleophile strength.
Ritter Reaction Acetonitrile, H2SO4N-(3,5,7-trimethyladamantan-1-yl)acetamideA versatile method for introducing an amino group. The reaction is expected to be efficient due to the stable carbocation.
Friedel-Crafts Alkylation Benzene, Lewis Acid1-Phenyl-3,5,7-trimethyladamantaneThe bulky adamantyl group can be introduced onto aromatic rings. Catalyst choice is crucial to avoid side reactions.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following protocols are representative examples for key reactions involving bromoadamantanes and can be adapted for this compound.

Protocol 1: General Procedure for Nucleophilic Substitution

Objective: To synthesize 1-Azido-3,5,7-trimethyladamantane.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound in DMF.

  • Add an excess of sodium azide to the solution.

  • Heat the reaction mixture with stirring and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Ritter Reaction for Amine Synthesis

Objective: To synthesize N-(3,5,7-trimethyladamantan-1-yl)acetamide.

Materials:

  • This compound

  • Acetonitrile

  • Concentrated Sulfuric Acid

Procedure:

  • In a reaction vessel, dissolve this compound in acetonitrile.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

  • Carefully pour the reaction mixture onto ice.

  • Neutralize the solution with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent to yield the crude amide, which can be further purified by recrystallization or chromatography.

Protocol 3: Friedel-Crafts Alkylation

Objective: To synthesize 1-Phenyl-3,5,7-trimethyladamantane.

Materials:

  • This compound

  • Benzene

  • Anhydrous Aluminum Chloride (AlCl3) or other suitable Lewis acid

Procedure:

  • To a flask containing anhydrous benzene under an inert atmosphere, add the Lewis acid catalyst.

  • Add this compound to the mixture.

  • Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress.

  • Once the reaction is complete, quench it by carefully adding ice-water.

  • Separate the organic layer, wash it with water and brine, and dry it over a drying agent.

  • Remove the solvent and purify the product by distillation or chromatography.

Visualizing Reaction Mechanisms and Workflows

To further clarify the chemical processes and experimental designs, the following diagrams have been generated using the DOT language.

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Rate-determining) cluster_step2 Step 2: Nucleophilic Attack Substrate This compound Carbocation 3,5,7-Trimethyladamantyl Carbocation Substrate->Carbocation Slow Leaving_Group Br- Product Substituted Product Carbocation->Product Fast Nucleophile Nucleophile (Nu-)

SN1 Reaction Mechanism for this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants + Solvent) Start->Reaction_Setup Reaction_Conditions Reaction Conditions (Temperature, Time) Reaction_Setup->Reaction_Conditions Monitoring Reaction Monitoring (TLC/GC) Reaction_Conditions->Monitoring Workup Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

General Experimental Workflow for Adamantane Derivatization.

Reactivity_Comparison cluster_reactants Bromoadamantane Derivatives cluster_reactions Reaction Systems AdBr 1-Bromoadamantane Solvolysis Solvolysis AdBr->Solvolysis NucSub Nucleophilic Substitution AdBr->NucSub Ritter Ritter Reaction AdBr->Ritter FC Friedel-Crafts AdBr->FC diMeAdBr 1-Bromo-3,5-dimethyladamantane diMeAdBr->Solvolysis diMeAdBr->NucSub diMeAdBr->Ritter diMeAdBr->FC triMeAdBr This compound triMeAdBr->Solvolysis triMeAdBr->NucSub triMeAdBr->Ritter triMeAdBr->FC

Cross-Reactivity Study Logical Relationship.

References

Comparative Guide to Isotopic Labeling of 1-Bromo-3,5,7-trimethyladamantane for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling strategies for 1-bromo-3,5,7-trimethyladamantane, a key substrate in the study of reaction mechanisms, particularly those involving carbocation intermediates. We present plausible synthetic routes for deuterium and carbon-13 labeling, experimental considerations, and a comparative analysis with alternative mechanistic probes. The information herein is intended to assist researchers in designing and interpreting experiments aimed at elucidating complex chemical transformations.

Introduction to Isotopic Labeling in Mechanistic Chemistry

Isotopic labeling is a powerful technique used to trace the fate of atoms or molecular fragments throughout a chemical reaction. By replacing an atom with one of its heavier, stable isotopes (e.g., hydrogen with deuterium, ¹²C with ¹³C), researchers can gain invaluable insights into reaction pathways, transition state structures, and kinetic isotope effects (KIEs). This compound, with its rigid cage-like structure and tertiary bridgehead bromide, is an excellent model system for studying SN1-type reactions and the behavior of sterically hindered carbocations.

Synthetic Strategies for Isotopic Labeling of this compound

Deuterium Labeling

Deuterium labeling can be strategically introduced at various positions on the adamantane core. A potential synthetic workflow is outlined below:

Adamantane Adamantane DeuteratedAdamantane Adamantane-d16 Adamantane->DeuteratedAdamantane H/D Exchange (e.g., D₂O, catalyst) Trimethyladamantane 1,3,5,7-Trimethyladamantane-d_x DeuteratedAdamantane->Trimethyladamantane Methylation (e.g., CH₃I, AlCl₃) BromoTrimethyladamantane This compound-d_x Trimethyladamantane->BromoTrimethyladamantane Bromination (e.g., Br₂)

Caption: Proposed workflow for the synthesis of deuterated this compound.

Experimental Protocol (Proposed):

  • Deuteration of Adamantane: Adamantane can be perdeuterated to yield adamantane-d16 through hydrogen-deuterium exchange reactions, often catalyzed by transition metals in the presence of D₂O.

  • Methylation: The deuterated adamantane can then be methylated at the bridgehead positions using a Friedel-Crafts-type reaction with a methylating agent like methyl iodide and a Lewis acid catalyst such as aluminum chloride. The extent of methylation can be controlled by stoichiometry.

  • Bromination: The resulting deuterated 1,3,5,7-trimethyladamantane is then selectively brominated at a vacant bridgehead position using elemental bromine, often with a Lewis acid catalyst.

Carbon-13 Labeling

Incorporating a ¹³C label can be achieved by using a ¹³C-labeled methylating agent in the synthesis of the trimethyladamantane precursor.

Adamantane Adamantane Trimethyladamantane 1,3,5,7-Trimethyladamantane-¹³C_x Adamantane->Trimethyladamantane Methylation (e.g., ¹³CH₃I, AlCl₃) BromoTrimethyladamantane This compound-¹³C_x Trimethyladamantane->BromoTrimethyladamantane Bromination (e.g., Br₂)

Caption: Proposed workflow for the synthesis of ¹³C-labeled this compound.

Experimental Protocol (Proposed):

  • ¹³C-Methylation: Adamantane is reacted with a ¹³C-labeled methylating agent, such as ¹³C-methyl iodide, in the presence of a Lewis acid catalyst to introduce the labeled methyl groups at the bridgehead positions.

  • Bromination: The ¹³C-labeled 1,3,5,7-trimethyladamantane is subsequently brominated at a remaining bridgehead position.

Performance Comparison in Mechanistic Studies

The choice between deuterium and carbon-13 labeling depends on the specific mechanistic question being addressed.

FeatureDeuterium LabelingCarbon-13 LabelingRationale & Application
Kinetic Isotope Effect (KIE) Large and readily measurable (kH/kD)Small and requires sensitive techniques (k¹²/k¹³)Deuterium labeling is ideal for probing primary and secondary KIEs to determine if a C-H bond is broken in the rate-determining step or if there is a change in hybridization at the labeled position.
NMR Spectroscopy Can be observed by ²H NMR, but often monitored by the absence of signals in ¹H NMR.¹³C is NMR-active (spin ½) and can be directly observed, providing detailed structural and electronic information.¹³C labeling is superior for tracking the rearrangement of the carbon skeleton in carbocationic intermediates using ¹³C NMR spectroscopy.
Mass Spectrometry Provides a clear mass shift for each deuterium atom incorporated.Provides a +1 Da shift for each ¹³C atom, which can be complicated by the natural abundance of ¹³C.Both are useful for tracing the label in reaction products and fragments.
Cost & Availability Deuterated reagents (e.g., D₂O) are generally more accessible and less expensive.¹³C-labeled starting materials are typically more expensive.Cost can be a significant factor in the experimental design.

Comparison with Alternative Mechanistic Probes

While isotopically labeled this compound is a powerful tool, other compounds are also employed to study similar reaction mechanisms.

Mechanistic ProbeStructureApplication in Mechanistic StudiesComparison with Labeled this compound
1-Bromoadamantane C₁₀H₁₅BrA simpler, archetypal substrate for studying SN1 reactions at a bridgehead carbon.Lacks the steric bulk and potential for methyl shifts present in the trimethylated analogue, making the latter a more complex and informative system for studying carbocation rearrangements.
1-Bromo-3,5-dimethyladamantane C₁₂H₁₉BrAn intermediate in complexity, allowing for the study of the effect of two methyl groups on carbocation stability and reactivity.Provides a good point of comparison to understand the incremental effects of methyl substitution on the adamantane core.
tert-Butyl Bromide (CH₃)₃CBrA classic acyclic tertiary bromide used as a benchmark for SN1 reactivity.The flexible nature of the tert-butyl cation allows for optimal planar geometry and hyperconjugation, leading to significantly faster solvolysis rates compared to the constrained bridgehead adamantyl cations.

Logical Workflow for a Mechanistic Study

The following diagram illustrates the logical flow of a typical mechanistic study employing an isotopically labeled substrate.

cluster_synthesis Synthesis & Characterization cluster_kinetics Kinetic Studies cluster_products Product Analysis cluster_interpretation Mechanistic Interpretation SynthesizeLabeled Synthesize Isotopically Labeled This compound Characterize Characterize Labeled Compound (NMR, MS) SynthesizeLabeled->Characterize MeasureRates Measure Reaction Rates (e.g., Solvolysis) Characterize->MeasureRates IdentifyProducts Identify Reaction Products Characterize->IdentifyProducts CalculateKIE Calculate Kinetic Isotope Effect (KIE) MeasureRates->CalculateKIE RefineMechanism Refine Mechanism based on KIE and Product Analysis CalculateKIE->RefineMechanism DetermineLabelPosition Determine Isotope Position in Products (NMR, MS) IdentifyProducts->DetermineLabelPosition DetermineLabelPosition->RefineMechanism ProposeMechanism Propose Reaction Mechanism ProposeMechanism->RefineMechanism

Caption: Logical workflow for a mechanistic study using an isotopically labeled substrate.

Conclusion

The isotopic labeling of this compound offers a sophisticated approach to unraveling complex reaction mechanisms involving carbocation intermediates. While the direct synthesis of labeled analogues requires careful adaptation of existing methods, the potential insights gained from kinetic isotope effects and labeled product analysis are substantial. The choice between deuterium and carbon-13 labeling should be guided by the specific mechanistic questions at hand, with deuterium being particularly useful for probing C-H bond cleavage and hybridization changes, and ¹³C being ideal for tracking skeletal rearrangements. By comparing the reactivity of this intricate substrate with simpler adamantanes and acyclic analogues, researchers can build a comprehensive understanding of the interplay between structure, stability, and reactivity in chemical transformations.

Safety Operating Guide

Proper Disposal of 1-Bromo-3,5,7-trimethyladamantane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-Bromo-3,5,7-trimethyladamantane is critical to ensure laboratory safety and environmental compliance. This document provides a comprehensive guide to the necessary procedures, emphasizing safe handling and adherence to regulatory requirements.

Hazard Identification and Safety Precautions

This compound is an irritant to the eyes, respiratory system, and skin.[1] It may be harmful if inhaled, swallowed, or absorbed through the skin.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is used:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., Neoprene or PVC) and impervious clothing.

  • Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary.

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C13H21BrPubChem
Molecular Weight 257.21 g/mol PubChem
Boiling Point 101-103 °CSigma-Aldrich
CAS Number 53398-55-3PubChem

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through a licensed hazardous material disposal company.

Experimental Protocol for Waste Accumulation and Disposal:

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated materials and rinsate from empty containers, in a designated and compatible hazardous waste container.

    • Acceptable containers are typically made of glass or polyethylene and must have a leak-proof, screw-on cap.

  • Waste Segregation:

    • Crucially, segregate halogenated organic waste, such as this compound, from non-halogenated waste streams. This is because the disposal methods for these categories differ significantly.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1]

    • Keep the container tightly closed.

  • Arranging for Disposal:

    • Once the container is full, or on a regular schedule, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Provide the disposal company with complete and accurate information about the waste stream.

Spill Cleanup:

In the event of a spill, wear appropriate PPE and clean it up immediately.

  • Minor Spills: Use an absorbent material to collect the spilled substance. Place the absorbent material into a sealed, properly labeled container for disposal as hazardous waste.

  • Major Spills: For larger spills, evacuate the area and alert your institution's emergency responders or EHS department immediately.

Empty Container Disposal:

Empty containers that previously held this compound must be treated as hazardous waste.

  • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste and dispose of it in the appropriate waste stream.

  • After triple-rinsing, deface or remove the original label. The container may then be disposed of in the regular trash or recycled, depending on institutional policies.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill & Empty Container Management A Wear Appropriate PPE B Handle in a Well-Ventilated Area A->B C Use Designated, Leak-Proof Hazardous Waste Container B->C Waste Generation D Segregate Halogenated Waste (this compound) C->D E Label Container Clearly: 'Hazardous Waste' & Chemical Name D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Keep Container Tightly Closed F->G H Store Away from Incompatible Materials F->H I Arrange for Pickup by Licensed Hazardous Waste Company or EHS Department G->I J Provide Accurate Waste Information I->J K Incineration at a Licensed Facility J->K L Spill Occurs M Clean up with Absorbent Material L->M N Dispose of as Hazardous Waste M->N O Empty Container P Triple-Rinse with Solvent O->P Q Collect Rinsate as Hazardous Waste P->Q

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 1-Bromo-3,5,7-trimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and operational procedures for the handling and disposal of 1-Bromo-3,5,7-trimethyladamantane (CAS No: 53398-55-3). Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining environmental compliance.

Immediate Safety and Handling Precautions

This compound is an irritant to the eyes, respiratory system, and skin[1]. It may also be harmful if inhaled or absorbed through the skin[1]. Therefore, proper personal protective equipment (PPE) is mandatory at all times. Engineering controls, such as a fume hood, are the primary means of controlling exposure.

Personal Protective Equipment (PPE)

A summary of the required PPE is provided in the table below. It is crucial to inspect all PPE for integrity before each use.

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side shields or a face shield.[2]To prevent splashes and contact with eyes, which can cause serious irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Neoprene or PVC), a flame-resistant lab coat, and impervious clothing such as a PVC apron.[2]To avoid skin contact, which can lead to irritation and potential absorption.[2]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary.[2]To prevent the inhalation of vapors, which can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible.[1]

    • Gather all necessary PPE as specified in the table above.

    • Prepare all required equipment and reagents before handling the chemical.

  • Handling :

    • Conduct all work with this compound inside a certified chemical fume hood.

    • Avoid breathing dust, vapor, mist, or gas.[1]

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[1][3]

    • Keep the container tightly closed when not in use.[1]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[1][4]

  • In Case of a Spill :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Use an absorbent material to contain and collect the spill.

    • Place the absorbed material into a suitable, sealed container for disposal as hazardous waste.[1]

    • Clean the spill area thoroughly.

Disposal Plan

The disposal of this compound and its containers must be conducted in strict accordance with all local, state, and federal regulations.[1][2]

  • Waste Collection :

    • Use a designated, compatible, and leak-proof container for waste.

    • Segregate halogenated organic waste, such as this compound, from non-halogenated waste streams.[2]

    • Label the container clearly with "Hazardous Waste" and the chemical name.[2]

  • Waste Storage :

    • Store the waste container in a cool, dry, well-ventilated area.[2]

    • Keep the container tightly closed.[2]

  • Final Disposal :

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.[2]

    • The primary method of disposal is typically incineration at a licensed facility.[2]

Experimental Workflow and Safety Procedures

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Verify Fume Hood & Safety Showers prep2 Don Appropriate PPE prep1->prep2 prep3 Gather Materials prep2->prep3 handling1 Work in Fume Hood prep3->handling1 Begin Experiment handling2 Avoid Contact & Inhalation handling1->handling2 spill1 Evacuate Area handling1->spill1 If Spill Occurs handling3 Keep Container Closed handling2->handling3 disposal1 Segregate Halogenated Waste handling3->disposal1 Generate Waste spill2 Wear Full PPE spill1->spill2 spill3 Contain & Absorb spill2->spill3 spill4 Collect in Labeled Waste Container spill3->spill4 spill4->disposal1 Dispose of Spill Waste disposal2 Store in Sealed, Labeled Container disposal1->disposal2 disposal3 Arrange Professional Disposal disposal2->disposal3

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Bromo-3,5,7-trimethyladamantane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.